molecular formula C12H12N2 B1344150 (4-(Pyridin-2-yl)phenyl)methanamine CAS No. 294647-97-5

(4-(Pyridin-2-yl)phenyl)methanamine

Cat. No.: B1344150
CAS No.: 294647-97-5
M. Wt: 184.24 g/mol
InChI Key: BXHXBVNRKRXSHM-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyridin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXBVNRKRXSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624953
Record name 1-[4-(Pyridin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294647-97-5
Record name 1-[4-(Pyridin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine containing a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor. The presence of both a hydrogen bond donor and acceptor, as well as aromatic rings capable of π-stacking, allows for diverse interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methods, and potential biological activities of this compound and its hydrochloride salt.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize the known and computed properties for the free base and its hydrochloride salt.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundComputed
Molecular Formula C₁₂H₁₂N₂--INVALID-LINK--
Molecular Weight 184.24 g/mol --INVALID-LINK--
CAS Number 94413-67-9--INVALID-LINK--
Topological Polar Surface Area 38.91 ŲChemScene
logP 2.13ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 2ChemScene

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
IUPAC Name This compound;hydrochlorideFluorochem
Molecular Formula C₁₂H₁₃ClN₂--INVALID-LINK--
Molecular Weight 220.70 g/mol --INVALID-LINK--
CAS Number 1498333-87-1--INVALID-LINK--
Physical Form SolidFluorochem
Purity ≥95%Fluorochem
Storage Room Temperature, Sealed in DrySunway Pharm Ltd

Synthesis

A common and effective method for the synthesis of this compound is the reductive amination of 4-(2-pyridyl)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by reduction to the desired primary amine.

Experimental Protocol: Reductive Amination

Materials:

  • 4-(2-Pyridyl)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)

Procedure:

  • Imine Formation:

    • To a solution of 4-(2-pyridyl)benzaldehyde (1.0 eq) in methanol or ethanol, add ammonium chloride (1.0-1.5 eq).

    • Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction:

    • Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.0-1.5 eq) or sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

    • Concentrate the mixture under reduced pressure to remove the alcohol solvent.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Hydrochloride Salt Formation (Optional):

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_synthesis Synthesis Workflow Start Start Aldehyde 4-(2-Pyridyl)benzaldehyde Start->Aldehyde Imine_Formation Imine Formation (MeOH or EtOH, RT) Aldehyde->Imine_Formation Ammonia_Source Ammonium Chloride Ammonia_Source->Imine_Formation Reduction Reduction (0 °C to RT) Imine_Formation->Reduction Reducing_Agent Sodium Cyanoborohydride or Sodium Borohydride Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product HCl_Salt HCl Salt Formation (HCl in Ether/Dioxane) Product->HCl_Salt Final_Product This compound HCl HCl_Salt->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Derivatives of 2-phenylpyridine have been investigated as inhibitors of various kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.

While specific IC₅₀ values for this compound against TGF-β receptor kinases are not available in the reviewed literature, its structural similarity to known inhibitors suggests it may exhibit activity against this pathway.

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates the TGF-β type I receptor (TGFBR1, also known as ALK5). The activated TGFBR1 phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFBR2 TGF_beta->TGFBR2 Binding TGFBR1 TGFBR1 (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->TGFBR1 Potential Inhibition pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.) Smad_complex->Transcription Translocation & Regulation

Caption: Simplified TGF-β signaling pathway.

Experimental Protocol: TGF-β Receptor Kinase Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against TGF-β receptor kinases, such as ALK5.

Materials:

  • Recombinant human TGFBR1 (ALK5) kinase

  • Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound) dissolved in Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a "no enzyme" control by adding 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.

    • Add 2 µL of the recombinant ALK5 enzyme to the wells containing the test compound and the vehicle control. For the "no enzyme" control, add 2 µL of kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the master mix to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_assay Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Add Compound/DMSO to Plate Compound_Prep->Plate_Setup Enzyme_Add Add Kinase Enzyme Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction with ATP/Substrate Mix Enzyme_Add->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation ADP_Glo_Add Add ADP-Glo™ Reagent Incubation->ADP_Glo_Add Incubation2 Incubate at RT ADP_Glo_Add->Incubation2 Detection_Add Add Kinase Detection Reagent Incubation2->Detection_Add Incubation3 Incubate at RT Detection_Add->Incubation3 Readout Measure Luminescence Incubation3->Readout Analysis Calculate % Inhibition & IC₅₀ Readout->Analysis End End Analysis->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound represents a valuable building block for the development of kinase inhibitors and other potential therapeutics. While a complete experimental dataset for its chemical and biological properties is not yet fully available, this guide provides a solid foundation for researchers by summarizing the existing knowledge and providing detailed, albeit generalized, protocols for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and comprehensively characterize the biological activity of this promising compound.

In-depth Technical Guide: (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine featuring a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry as the pyridine and phenylamine groups are common pharmacophores found in a wide array of biologically active compounds. The structural arrangement of this compound, with its potential for hydrogen bonding, metal coordination, and aromatic interactions, makes it a valuable scaffold for the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthesis strategies, and prospective biological activities based on related structures.

Chemical and Physical Properties

PropertyValueSource
CAS Number (HCl salt) 1498333-87-1N/A
Molecular Formula C₁₂H₁₂N₂[3]
Molecular Weight 184.24 g/mol [3]
Appearance Off-white to yellow crystalline powder (Predicted)[3]
Melting Point 90-99 ºC (for N-Benzyl-2-pyridinamine)[3]
Solubility Soluble in common organic solvents like ethanol and dimethylformamide (Predicted for related compounds)[4]

Potential Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, based on the synthesis of structurally similar compounds, two primary routes can be proposed: Reductive Amination and Suzuki Coupling followed by reduction.[1][5]

Protocol 1: Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde

This common method involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.

Step 1: Synthesis of 4-(Pyridin-2-yl)benzaldehyde (Intermediate)

  • This intermediate can be synthesized via a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromopyridine.

Step 2: Reductive Amination

  • Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Suzuki Coupling and Subsequent Reduction

This alternative route involves the coupling of a pyridine boronic acid with a protected aminomethylphenyl halide, followed by deprotection.

Step 1: Suzuki Coupling

  • To a degassed solution of 4-bromobenzylamine (protected, e.g., as a Boc-amine) (1.0 eq) and pyridine-2-boronic acid (1.2 eq) in a solvent mixture like 1,4-dioxane and water, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Deprotection

  • Dissolve the protected coupled product in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the reaction is complete.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

  • Dry, concentrate, and purify as described above to obtain the final compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not available, the structural motifs suggest several potential applications in drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors.[1] The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The phenylmethanamine portion can be modified to target specific pockets within the kinase domain, potentially leading to potent and selective inhibitors. For example, derivatives of 2-phenylpyridine have been investigated as GPR119 agonists.[6]

Anticancer Activity

Many pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The mechanism of action can vary, from inducing apoptosis and cell cycle arrest to inhibiting key signaling pathways involved in tumor growth and metastasis. The structural similarity to compounds known to induce methuosis in cancer cells suggests another potential avenue for its anticancer effects.[7]

Enzyme Inhibition

Derivatives of similar scaffolds, such as 4-pyrimidine methanamine, have been identified as potent inhibitors of enzymes like deubiquitinases (e.g., USP1/UAF1), which are implicated in the DNA damage response and are attractive targets for cancer therapy.[8]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reductive_amination Protocol 1: Reductive Amination cluster_suzuki_reduction Protocol 2: Suzuki Coupling & Reduction 4_formylphenylboronic_acid 4-Formylphenylboronic Acid suzuki_coupling_1 Suzuki Coupling 4_formylphenylboronic_acid->suzuki_coupling_1 2_bromopyridine 2-Bromopyridine 2_bromopyridine->suzuki_coupling_1 intermediate_aldehyde 4-(Pyridin-2-yl)benzaldehyde suzuki_coupling_1->intermediate_aldehyde reductive_amination Reductive Amination intermediate_aldehyde->reductive_amination ammonia_source Ammonia Source ammonia_source->reductive_amination reducing_agent Reducing Agent reducing_agent->reductive_amination final_product_1 This compound reductive_amination->final_product_1 protected_amine Protected 4-Bromobenzylamine suzuki_coupling_2 Suzuki Coupling protected_amine->suzuki_coupling_2 pyridine_boronic_acid Pyridine-2-boronic Acid pyridine_boronic_acid->suzuki_coupling_2 coupled_product Protected Coupled Product suzuki_coupling_2->coupled_product deprotection Deprotection coupled_product->deprotection final_product_2 This compound deprotection->final_product_2

Caption: Potential synthetic routes to this compound.

Hypothetical Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor P Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor This compound Inhibitor->Inhibition Inhibition->Kinase_A

Caption: Hypothetical mechanism of action via kinase inhibition.

References

Technical Guide: Molecular Weight of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the chemical compound (4-(Pyridin-2-yl)phenyl)methanamine, a bifunctional aromatic amine of interest in medicinal chemistry and organic synthesis.

Compound Identification

  • Systematic Name: this compound

  • Molecular Formula: C₁₂H₁₂N₂[1][2][3][4][5]

  • Structure: The molecule consists of a pyridine ring and a methanamine group (-CH₂NH₂) attached at the para (1,4) positions of a central phenyl ring.

Molecular Weight and Composition

The molecular weight is a fundamental physical property derived from the molecular formula. It is calculated by summing the atomic weights of the constituent atoms. The elemental composition and corresponding weights are detailed in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011144.132
HydrogenH121.00812.096
NitrogenN214.00728.014
Total 26 184.242

Based on this, the calculated molecular weight of this compound is 184.24 g/mol .[1][2][4][5] This value is consistent with data found in chemical databases such as PubChem.[2][4][5] The monoisotopic mass is 184.100048391 Da.[2][4][5]

Methodology for Calculation

The molecular weight presented is a theoretical value derived from the compound's molecular formula (C₁₂H₁₂N₂). The calculation is based on the standard atomic weights of carbon, hydrogen, and nitrogen as established by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Verification: While this guide provides the calculated theoretical molecular weight, experimental verification is typically achieved through mass spectrometry. This technique measures the mass-to-charge ratio of ions and can provide a highly accurate experimental mass that confirms the compound's identity and purity.

Logical Representation of Molecular Composition

The following diagram illustrates the relationship between the parent compound and its elemental components, which form the basis of the molecular weight calculation.

MolecularComposition Compound This compound C₁₂H₁₂N₂ MW: 184.24 g/mol Carbon Carbon (C) Atom Count: 12 Compound->Carbon contains Hydrogen Hydrogen (H) Atom Count: 12 Compound->Hydrogen contains Nitrogen Nitrogen (N) Atom Count: 2 Compound->Nitrogen contains

Caption: Elemental composition of this compound.

This document is intended for informational purposes for a technical audience. The data presented is based on established chemical principles and publicly available information.

References

Elucidation of the Chemical Structure of (4-(Pyridin-2-yl)phenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-(Pyridin-2-yl)phenyl)methanamine, a valuable bifunctional molecule with applications in medicinal chemistry and materials science. This document details the key synthetic routes, spectroscopic data, and analytical methodologies required for the unambiguous identification and characterization of this compound.

Chemical Structure and Properties

This compound is a primary amine featuring a phenyl ring substituted with a pyridin-2-yl group at the para position. The presence of both a nucleophilic amine and an aromatic pyridine moiety makes it a versatile building block in the synthesis of more complex molecules, including potential kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂ChemBook[1]
Molecular Weight 184.24 g/mol Benchchem[2]
IUPAC Name This compound-
CAS Number 1498333-87-1 (for hydrochloride salt)ChemicalBook[1]

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic routes. The two most common and effective methods are the reduction of a nitrile precursor and the reductive amination of the corresponding aldehyde.

Synthesis via Reduction of 4-(Pyridin-2-yl)benzonitrile

A robust method for the preparation of this compound involves the reduction of 4-(pyridin-2-yl)benzonitrile. This transformation can be efficiently carried out using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

G cluster_0 Synthesis of Precursor cluster_1 Reduction to Amine 2-Bromopyridine 2-Bromopyridine Suzuki Coupling Suzuki Coupling 2-Bromopyridine->Suzuki Coupling 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Suzuki Coupling 4-(Pyridin-2-yl)benzonitrile 4-(Pyridin-2-yl)benzonitrile Suzuki Coupling->4-(Pyridin-2-yl)benzonitrile Pd catalyst, base Reduction Reduction 4-(Pyridin-2-yl)benzonitrile->Reduction e.g., LiAlH4, THF or H2, Pd/C This compound This compound Reduction->this compound

Figure 1: Synthetic workflow for this compound via nitrile reduction.
Synthesis via Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde

An alternative and widely used approach is the reductive amination of 4-(pyridin-2-yl)benzaldehyde. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[2]

G cluster_0 Synthesis of Precursor cluster_1 Reductive Amination 2-Bromopyridine 2-Bromopyridine Suzuki Coupling Suzuki Coupling 2-Bromopyridine->Suzuki Coupling 4-Formylphenylboronic acid 4-Formylphenylboronic acid 4-Formylphenylboronic acid->Suzuki Coupling 4-(Pyridin-2-yl)benzaldehyde 4-(Pyridin-2-yl)benzaldehyde Suzuki Coupling->4-(Pyridin-2-yl)benzaldehyde Pd catalyst, base Reductive Amination Reductive Amination 4-(Pyridin-2-yl)benzaldehyde->Reductive Amination NH3 / NH4OAc, NaBH3CN This compound This compound Reductive Amination->this compound

Figure 2: Synthetic workflow for this compound via reductive amination.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of this compound. The following are representative protocols based on established chemical transformations.

Protocol for the Reduction of 4-(Pyridin-2-yl)benzonitrile

Materials:

  • 4-(Pyridin-2-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen atmosphere setup.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-(pyridin-2-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF and diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde

Materials:

  • 4-(Pyridin-2-yl)benzaldehyde

  • Ammonium acetate or ammonia solution

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a solution of 4-(pyridin-2-yl)benzaldehyde (1.0 eq.) in methanol, add ammonium acetate (10 eq.) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Add sodium cyanoborohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.65d1HH6' (Pyridine)
~7.95d2HH2, H6 (Phenyl)
~7.75td1HH4' (Pyridine)
~7.70d1HH3' (Pyridine)
~7.45d2HH3, H5 (Phenyl)
~7.20ddd1HH5' (Pyridine)
~3.90s2H-CH₂-NH₂
~1.70br s2H-NH₂

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~157.0C2' (Pyridine)
~149.5C6' (Pyridine)
~142.0C4 (Phenyl)
~139.0C1 (Phenyl)
~136.8C4' (Pyridine)
~128.0C3, C5 (Phenyl)
~127.5C2, C6 (Phenyl)
~122.0C5' (Pyridine)
~120.5C3' (Pyridine)
~45.5-CH₂-NH₂
Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretching (asymmetric and symmetric) of primary amine
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic CH₂)
~1600, ~1580, ~1470Strong to MediumC=C and C=N stretching (aromatic rings)
~1430MediumC-N stretching
~830StrongC-H out-of-plane bending (para-disubstituted benzene)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
184[M]⁺ (Molecular ion)
183[M-H]⁺
167[M-NH₃]⁺
105[C₇H₅N]⁺
78[C₅H₄N]⁺ (Pyridyl fragment)

Conclusion

The structural elucidation of this compound is readily achievable through a combination of well-established synthetic methodologies and standard spectroscopic techniques. The provided synthetic protocols offer reliable pathways to obtain the target compound, while the expected spectroscopic data serves as a robust reference for its characterization. This technical guide equips researchers and scientists with the necessary information to confidently synthesize, identify, and utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine that is gaining interest in the fields of medicinal chemistry and materials science. Its structure, which features a pyridine ring linked to a phenylmethanamine moiety, provides a versatile scaffold for the synthesis of more complex molecules. The nitrogen atom in the pyridine ring and the primary amine group offer multiple points for chemical modification, making it a valuable building block for creating libraries of compounds with diverse biological activities and material properties. The positional isomerism of the pyridine ring significantly influences the compound's electronic and steric properties, and consequently its potential applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound and its isomers.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

While specific experimental data for this compound is limited in publicly available literature, the physicochemical properties of its isomers have been computed and are presented below for comparison. These properties are crucial for predicting the compound's behavior in biological systems and for designing synthetic routes.

PropertyThis compound (Predicted)(4-(Pyridin-4-yl)phenyl)methanamine[1]Phenyl(pyridin-2-yl)methanamine[2]
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₂N₂C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol 184.24 g/mol 184.24 g/mol
Exact Mass 184.100048 g/mol 184.100048391 Da184.100048391 Da
XLogP3 N/A1.41.3
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 222
Topological Polar Surface Area 38.9 Ų38.9 Ų38.9 Ų
CAS Number 1498333-87-1 (HCl salt)486437-10-939930-11-5

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes commonly used for compounds of this class. The two primary methods are reductive amination of the corresponding aldehyde and nucleophilic substitution of a benzyl halide.

General Synthetic Workflow

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution A 4-(Pyridin-2-yl)benzaldehyde B Reaction with Ammonia/Amine Source A->B Formation of Imine Intermediate C Reduction B->C Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) F This compound C->F D 4-(Pyridin-2-yl)benzyl halide E Reaction with Ammonia/Amine Source D->E Base (e.g., Triethylamine) E->F

Caption: General synthetic workflows for this compound.

Experimental Protocol 1: Reductive Amination

This protocol is adapted from the synthesis of the isomeric [4-(Pyridin-4-yl)phenyl]methanamine.[3]

  • Dissolution: Dissolve 4-(pyridin-2-yl)benzaldehyde in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the aldehyde solution. The reaction is typically stirred at room temperature to form the intermediate imine.

  • Reduction: To the solution containing the imine, add a reducing agent in portions. Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Experimental Protocol 2: Suzuki Coupling followed by Reduction

A multi-step synthesis can also be envisioned, starting with a Suzuki coupling to form the biaryl system.

  • Suzuki Coupling: React 2-bromopyridine with 4-cyanophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). This reaction will yield 4-(pyridin-2-yl)benzonitrile.

  • Nitrile Reduction: The resulting nitrile can then be reduced to the primary amine. A common method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel.

  • Work-up and Purification: A careful aqueous work-up is required for the LiAlH₄ reduction. The final product is then purified using standard techniques as described above.

Biological and Pharmacological Relevance

The (pyridin-2-yl)phenylmethanamine scaffold is of significant interest in drug discovery due to its presence in a number of biologically active molecules. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the phenylmethanamine portion provides a linker that can be readily modified to optimize binding and pharmacokinetic properties.

Derivatives of the pyridinylphenylmethanamine scaffold have been investigated for a range of therapeutic applications:

  • Kinase Inhibitors: The structural motif is found in compounds designed as kinase inhibitors.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

  • Muscarinic Acetylcholine Receptor (mAChR) Modulators: A complex derivative, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, was identified as a starting point for the development of positive allosteric modulators of the M4 mAChR, which is a target for the treatment of neurological and psychiatric disorders.[4]

  • Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: Derivatives of 4-(aminomethyl)-pyridine have been identified as potent inhibitors of LOXL2, an enzyme implicated in fibrotic diseases.[5] This suggests that the aminomethylpyridine moiety is a key pharmacophore for interacting with this class of enzymes.

  • VLA-4 Integrin Antagonists: N-(pyridin-2-yl) phenylalanine derivatives have been explored as antagonists of VLA-4 integrin, which is involved in inflammatory processes.[6]

While specific quantitative biological data for this compound is not widely reported, the activities of its derivatives highlight the potential of this chemical scaffold in drug development.

Signaling Pathway Involvement

Although the direct interaction of this compound with specific signaling pathways has not been extensively characterized, its derivatives have been shown to modulate key cellular signaling cascades. For instance, pyrazole-containing pyridine derivatives have been found to inhibit TGF-β1 and activin A signaling.[7]

Below is a conceptual diagram illustrating how a hypothetical drug candidate based on this scaffold might inhibit a generic receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Drug This compound Derivative Drug->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates Cell_Response Cell Proliferation, Survival, etc. Gene->Cell_Response Leads to

Caption: Hypothetical inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. While detailed studies on the parent molecule are limited, the diverse biological activities exhibited by its derivatives underscore the importance of this scaffold. Further investigation into the synthesis of novel analogues and their biological evaluation is warranted to fully explore the therapeutic potential of this class of compounds. The synthetic protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute further studies in this promising area of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (4-(Pyridin-2-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic pathways and workflows.

Core Synthesis Strategy

The most prevalent and efficient synthesis of this compound is a two-step process. The initial step involves the formation of the carbon-carbon bond between the pyridine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction to yield the intermediate, 4-(Pyridin-2-yl)benzonitrile. The subsequent step is the reduction of the nitrile functionality to the desired primary amine.

Step 1: Suzuki-Miyaura Cross-Coupling for 4-(Pyridin-2-yl)benzonitrile Synthesis

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl compounds. In this context, it is employed to couple a pyridine-2-yl organoboron species with a 4-halobenzonitrile. The general reaction is depicted below:

Suzuki_Miyaura 2-Pyridylboronic Acid or Ester 2-Pyridylboronic Acid or Ester 4-(Pyridin-2-yl)benzonitrile 4-(Pyridin-2-yl)benzonitrile 2-Pyridylboronic Acid or Ester->4-(Pyridin-2-yl)benzonitrile 4-Halobenzonitrile 4-Halobenzonitrile 4-Halobenzonitrile->4-(Pyridin-2-yl)benzonitrile Pd Catalyst Pd Catalyst Pd Catalyst->4-(Pyridin-2-yl)benzonitrile Base Base Base->4-(Pyridin-2-yl)benzonitrile

Caption: Suzuki-Miyaura coupling for 4-(Pyridin-2-yl)benzonitrile.

Quantitative Data for Suzuki-Miyaura Coupling
Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Lithium triisopropyl 2-pyridylboronate4-BromobenzonitrilePd₂(dba)₃ / Ligand 1NaOtBuDioxane1001263[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates and scales.

Materials:

  • 2-Pyridylboronic acid or a suitable boronate ester (e.g., lithium triisopropyl 2-pyridylboronate)

  • 4-Bromobenzonitrile

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a phosphine-based ligand)

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-pyridylboron reagent (1.2-1.5 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium catalyst (1-5 mol%), and ligand (if required).

  • Add the base (2.0-3.0 equivalents) and the degassed solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(Pyridin-2-yl)benzonitrile.

Step 2: Reduction of 4-(Pyridin-2-yl)benzonitrile to this compound

The reduction of the nitrile group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common. The choice of method can influence the yield and purity of the final product.

Nitrile_Reduction 4-(Pyridin-2-yl)benzonitrile 4-(Pyridin-2-yl)benzonitrile This compound This compound 4-(Pyridin-2-yl)benzonitrile->this compound Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Reduction of 4-(Pyridin-2-yl)benzonitrile.

Comparison of Nitrile Reduction Methods
MethodReducing Agent/CatalystSolventTemp. (°C)PressureYield (%)Key ConsiderationsReference
Catalytic HydrogenationPd/C, H₂SO₄Methanol30-506 bar57 (for 2-PA)Acidic additive can tune selectivity. Potential for pyridine ring reduction.[2]
Chemical ReductionLiAlH₄THF or EtherRefluxAtmosphericNot specifiedPotent reducing agent, requires careful handling and workup.[3][4]
Catalytic HydrogenationRaney Nickel, H₂Methanol or DioxaneNot specifiedNot specifiedNot specifiedWidely used catalyst, selectivity can be solvent-dependent.[5]
Experimental Protocols for Nitrile Reduction

This protocol is based on the hydrogenation of pyridinecarbonitriles and may require adaptation.[2]

Materials:

  • 4-(Pyridin-2-yl)benzonitrile

  • 10% Palladium on carbon (Pd/C) catalyst

  • Sulfuric acid (H₂SO₄)

  • Methanol

Procedure:

  • In a hydrogenation vessel, dissolve 4-(Pyridin-2-yl)benzonitrile in methanol.

  • Carefully add the Pd/C catalyst.

  • Add a controlled amount of sulfuric acid to the mixture. The amount of acid can be adjusted to control the selectivity between the reduction of the nitrile group and the pyridine ring.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 6 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) until the reaction is complete (monitored by hydrogen uptake or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.

This is a general procedure for nitrile reduction with LiAlH₄.[4]

Materials:

  • 4-(Pyridin-2-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend LiAlH₄ (an excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere.

  • Dissolve 4-(Pyridin-2-yl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 15-30 minutes.

  • Filter the mixture and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear sequence of two primary transformations.

Synthesis_Workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Functional Group Transformation Start 2-Pyridylboron Reagent + 4-Halobenzonitrile Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Intermediate 4-(Pyridin-2-yl)benzonitrile Suzuki_Coupling->Intermediate Reduction Nitrile Reduction Intermediate->Reduction Product This compound Reduction->Product

Caption: Overall synthesis workflow.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Suzuki-Miyaura coupling followed by nitrile reduction. The choice of specific reagents and conditions for each step, particularly the reduction, allows for optimization of yield and purity. This guide provides the necessary foundational knowledge, including quantitative data and detailed protocols, to enable researchers to successfully synthesize this important chemical entity. Further optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

References

Spectroscopic and Synthetic Profile of (4-(Pyridin-2-yl)phenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of (4-(Pyridin-2-yl)phenyl)methanamine. This bifunctional aromatic amine is a valuable building block in medicinal chemistry and materials science. While comprehensive public data is limited, this guide consolidates available information and presents logical synthetic strategies and potential applications to support further research and development.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, commercial suppliers of its hydrochloride salt (CAS 1498333-87-1) indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[1][2] Based on the chemical structure, the expected spectral characteristics are summarized below.

Predicted Spectroscopic Data
Spectroscopic Technique Predicted Peaks/Signals
¹H NMR Aromatic protons (phenyl and pyridyl rings): ~7.0-8.7 ppm; Methylene protons (-CH₂-): ~3.9-4.1 ppm; Amine protons (-NH₂): Broad singlet, variable chemical shift.
¹³C NMR Aromatic carbons: ~120-160 ppm; Methylene carbon (-CH₂-): ~45-50 ppm.
IR Spectroscopy N-H stretching (amine): ~3300-3500 cm⁻¹ (likely a doublet); C-H stretching (aromatic): ~3000-3100 cm⁻¹; C-H stretching (aliphatic): ~2800-3000 cm⁻¹; C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z 184.10.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound is the reduction of the corresponding nitrile, 4-(pyridin-2-yl)benzonitrile. This transformation can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).

Synthetic Workflow

Start 4-Bromobenzonitrile Intermediate 4-(Pyridin-2-yl)benzonitrile Start->Intermediate Suzuki Coupling (Pd catalyst, base) Product This compound Intermediate->Product Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 4-(Pyridin-2-yl)benzonitrile with LiAlH₄

This protocol is a general procedure for the reduction of nitriles to primary amines and can be adapted for the synthesis of this compound.

Materials:

  • 4-(Pyridin-2-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 4-(pyridin-2-yl)benzonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 15 minutes.

  • Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Potential Biological Significance and Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not extensively documented, the broader class of phenyl-pyridine derivatives has shown a wide range of biological activities.[3] These activities include potential as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[4][5]

The structural motif of a pyridine ring linked to a phenyl group is present in numerous compounds that interact with biological targets. The methanamine group provides a key point for interaction, potentially forming hydrogen bonds or salt bridges with amino acid residues in protein active sites.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to known kinase inhibitors, this compound could potentially modulate signaling pathways regulated by protein kinases. For instance, it could be investigated for its effects on pathways commonly dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways.

cluster_cell Cell Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK pathway, a critical regulator of cell proliferation and survival. Such inhibition could be a starting point for the development of novel therapeutic agents. Further experimental validation is necessary to confirm any such activity.

References

In-Depth Technical Guide on the Solubility Profile of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

Quantitative experimental data on the solubility of (4-(Pyridin-2-yl)phenyl)methanamine is not extensively documented. However, computational models provide valuable estimations of its physicochemical properties, which are crucial for predicting its solubility and permeability. The table below summarizes key predicted properties for this compound and its structural isomers.

PropertyThis compoundPhenyl(pyridin-2-yl)methanamine(4-Phenylpyridin-2-yl)methanamine[4-(Pyridin-4-yl)phenyl]methanamine
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₂N₂C₁₂H₁₂N₂C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol 184.24 g/mol [1]184.24 g/mol [2]184.24 g/mol [3]
XLogP3-AA 1.4[2]1.3[1]1.4[2]1.4[3]
Hydrogen Bond Donor Count 1[2]11[2]1
Hydrogen Bond Acceptor Count 2[2]22[2]2
Rotatable Bond Count 2[2]22[2]2

Note: Data is computationally generated and sourced from PubChem.[1][2][3] XLogP3-AA is a computer-generated octanol-water partition coefficient, a key indicator of lipophilicity.

The methanamine group is known to enhance solubility.[4] The availability of a hydrochloride salt of this compound suggests that its solubility in aqueous media can be significantly improved by forming a salt.[5]

Experimental Protocols for Solubility Profile Determination

To ascertain the precise solubility profile of this compound, a series of experimental assays are required. The following sections detail the methodologies for determining aqueous solubility, pKa, and the octanol-water partition coefficient (LogP).

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug development.

2.1.1. Kinetic Aqueous Solubility Assay

This high-throughput method is suitable for early-stage discovery.

  • Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.

  • Methodology:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO.

    • Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate for a short period (e.g., 1-2 hours) with agitation.

    • Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in the supernatant after centrifugation or filtration, typically by LC-MS/MS.

2.1.2. Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method provides the equilibrium solubility and is considered the gold standard.

  • Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period to ensure saturation.

  • Methodology:

    • Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values.

    • Agitate the vials at a constant temperature for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.

    • Separate the undissolved solid from the solution by centrifugation and filtration.

    • Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which significantly impacts its solubility and permeability.

2.2.1. Potentiometric Titration

  • Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the titration curve.

  • Methodology:

    • Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

    • Calibrate a pH meter with standard buffers.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

2.2.2. pH-Metric Titration using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: The retention time of an ionizable compound on a reverse-phase HPLC column is dependent on the pH of the mobile phase. A plot of retention time versus pH yields a sigmoidal curve, from which the pKa can be determined.

  • Methodology:

    • Prepare a series of mobile phases with varying pH values using appropriate buffers.

    • Inject a solution of this compound onto an RP-HPLC column.

    • Elute the compound with each mobile phase and record the retention time.

    • Plot the retention time (or capacity factor, k') against the mobile phase pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and potential for oral absorption.

2.3.1. Shake-Flask Method

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

  • Methodology:

    • Prepare a solution of this compound in either n-octanol or water.

    • Add an equal volume of the other solvent to a flask.

    • Shake the flask vigorously for a set period to allow for partitioning.

    • Allow the two phases to separate completely, often aided by centrifugation.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

2.3.2. RP-HPLC Method

  • Principle: A correlation exists between the retention time of a compound on a reverse-phase column and its LogP. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be estimated.

  • Methodology:

    • Select a set of standard compounds with known LogP values that span the expected range for this compound.

    • Determine the retention times of the standard compounds and the test compound under isocratic RP-HPLC conditions.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.

    • Determine the log k' for this compound and use the calibration curve to interpolate its LogP.

Biological Context and Signaling Pathway

Structurally similar compounds to this compound have been identified as potential positive allosteric modulators of the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[6][7] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade ultimately leads to the inhibition of neuronal activity.[8]

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Modulator M4R M4 Receptor ACh->M4R Binds G_protein Gαi/o-GDP/Gβγ (Inactive) M4R->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein_active->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to

Caption: M4 receptor activation by an agonist leads to Gαi/o protein activation, inhibiting adenylyl cyclase and reducing cAMP levels, which results in neuronal inhibition.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility profile of this compound. While in silico predictions offer initial guidance, the detailed experimental protocols herein are essential for generating the robust data required for informed decision-making in drug development. The potential interaction of this molecular scaffold with the M4 muscarinic acetylcholine receptor highlights a relevant biological context and underscores the importance of a comprehensive physicochemical characterization to advance such compounds in the drug discovery pipeline.

References

An In-depth Technical Guide to (4-(Pyridin-2-yl)phenyl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Pyridin-2-yl)phenyl)methanamine is a key building block in medicinal chemistry, recognized for its utility in the synthesis of a variety of biologically active compounds. The presence of the pyridin-2-yl-phenyl scaffold is a recurring motif in molecules designed to interact with various biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological applications of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, alongside a summary of relevant quantitative data from analogous compounds to guide further research and development.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl group make it a valuable component in the design of novel therapeutics. When coupled with a phenyl ring, as in the (pyridin-2-yl)phenyl framework, it provides a versatile platform for creating compounds with a wide range of pharmacological activities. Notably, this scaffold has been extensively explored for the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The methanamine substituent offers a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening and optimization. This guide will delve into the core aspects of this compound, providing a foundational resource for its application in drug discovery and development.

Chemical Synthesis

The synthesis of this compound is typically achieved through a two-step process: the formation of the carbon-carbon bond between the pyridine and phenyl rings, followed by the introduction of the aminomethyl group.

Synthesis of the Biaryl Core: Suzuki-Miyaura Coupling

The most common method for constructing the (pyridin-2-yl)phenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the precursor to this compound, 2-bromopyridine is typically coupled with a 4-substituted phenylboronic acid, such as 4-cyanophenylboronic acid or 4-formylphenylboronic acid.

Introduction of the Methanamine Group

Following the successful synthesis of the biaryl intermediate, the methanamine group can be introduced. The method of introduction depends on the nature of the substituent on the phenyl ring.

  • Reduction of a Nitrile: If the precursor is 4-(pyridin-2-yl)benzonitrile, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Reductive Amination of an Aldehyde: If the precursor is 4-(pyridin-2-yl)benzaldehyde, the aminomethyl group can be introduced via reductive amination.[1] This involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Quantitative Data

While specific quantitative data for the parent compound this compound is not extensively reported in the public domain, the following tables summarize representative data for the key synthetic reactions and biological activities of closely related analogues. This information serves as a valuable benchmark for researchers working with this scaffold.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine4-Formylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O10012~70-85General Protocol
2-Bromopyridine4-Cyanophenylboronic acidPd₂(dba)₃ (1.5), SPhos (3)K₃PO₄1,4-Dioxane1001663[2]
2-Chloro-6-methylpyridine4-Formylphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₂CO₃Toluene/H₂O11018~75-90General Protocol

Yields are highly dependent on specific reaction conditions and may require optimization.

Table 2: Representative Yields for Reductive Amination
Aldehyde/KetoneAmine SourceReducing AgentSolventYield (%)Reference
4-(Pyridin-4-yl)benzaldehydeNH₄OAcNaBH₃CNMethanol59[1]
BenzaldehydeNH₄OAcNaBH₄Methanol95General Protocol
Various AldehydesNH₃/H₂Pt NW catalystEthanol50-92[3]

Note: The yield for the 4-pyridinyl isomer is provided as a close analog.

Table 3: In Vitro Cytotoxicity of Representative Pyridine Derivatives
CompoundCell LineAssayIC₅₀ (µM)Reference
Spiro-pyridine derivative 7Caco-2MTT7.83 ± 0.50[4]
Pyridine-3-carbonitrile derivative 4aHT29MTT2.243 ± 0.217[5]
LGB321 (PIM-1 inhibitor)-Kinase Assay14.3 nM (IC₅₀)[6]

IC₅₀ values are indicative of the concentration required to inhibit 50% of the biological activity and are highly dependent on the specific compound and assay conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of 4-(Pyridin-2-yl)benzonitrile (Suzuki-Miyaura Coupling)

Materials:

  • 2-Bromopyridine

  • 4-Cyanophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3 mol%).

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(pyridin-2-yl)benzonitrile.

Synthesis of this compound (Reductive Amination)

Materials:

  • 4-(Pyridin-2-yl)benzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 equiv) in methanol in a round-bottom flask.

  • Add a significant excess of ammonium acetate (e.g., 10 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

  • Stir for an additional 30 minutes.

  • Basify the solution with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to pH > 10.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Visualizations

Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Reduction 2-Bromopyridine 2-Bromopyridine Suzuki_Reaction 4-(Pyridin-2-yl)benzonitrile 2-Bromopyridine->Suzuki_Reaction 4-Cyanophenylboronic_acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic_acid->Suzuki_Reaction Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3/SPhos) Pd_catalyst->Suzuki_Reaction Base_Suzuki Base (e.g., K3PO4) Base_Suzuki->Suzuki_Reaction Final_Product This compound Suzuki_Reaction->Final_Product Reduction of Nitrile Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product

Caption: General synthetic workflow for this compound.

Generic Kinase Inhibition Pathway

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

References

The Ascendance of N-aryl-2-aminopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl-2-aminopyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous groundbreaking therapeutics. Its discovery and the evolution of its synthesis have paved the way for significant advancements in drug development, particularly in oncology. This technical guide provides an in-depth exploration of the history, synthesis, and biological importance of this crucial chemical entity.

A Historical Perspective: From Harsh Beginnings to Catalytic Finesse

The journey to efficiently synthesize N-aryl-2-aminopyridines has been a multi-generational endeavor in organic chemistry. Early methods were often characterized by harsh reaction conditions and limited substrate scope.

A foundational, though not direct, method for aminating pyridines is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. This reaction involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine. While historically significant for aminopyridine synthesis, it is not a direct method for N-arylation.

The earliest reliable methods for forming the N-aryl bond on a 2-aminopyridine core were adaptations of classic cross-coupling reactions, namely the Ullmann condensation and the Goldberg reaction .

The Ullmann condensation , discovered by Fritz Ullmann in the early 1900s, traditionally involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine.[1][2] Applying this to 2-aminopyridines required high temperatures and stoichiometric amounts of copper, often leading to moderate yields.[1] The related Goldberg reaction , reported by Irma Goldberg in 1906, specifically describes the copper-catalyzed N-arylation of amides, and by extension, anilines.[3][4]

These early methods, while groundbreaking for their time, suffered from significant limitations, including the need for high reaction temperatures, the use of stoichiometric copper, and a narrow tolerance for functional groups.

A paradigm shift occurred in the mid-1990s with the development of the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine revolutionized the synthesis of arylamines, including N-aryl-2-aminopyridines.[5][6] The work of Stephen L. Buchwald and John F. Hartwig established a highly versatile and efficient method that operates under much milder conditions and tolerates a wide array of functional groups, dramatically expanding the accessibility of this important class of compounds.[5][6]

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for the landmark reactions used in the synthesis of N-aryl-2-aminopyridines.

Ullmann Condensation

While largely superseded by palladium-catalyzed methods, the Ullmann condensation remains a historically important and occasionally utilized method.

General Experimental Protocol:

A mixture of 2-halopyridine (1.0 equiv), aniline (1.0-1.5 equiv), copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv) in a high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene) is heated at high temperatures (typically 150-210 °C) for an extended period (12-48 hours) under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered to remove inorganic salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography.

Aryl HalideAnilineBaseCatalystSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineAnilineK₂CO₃CuIDMF1502445-60
2-Chloropyridine4-MethoxyanilineCs₂CO₃CuONMP1803650-65
2-Iodopyridine3-ChloroanilineK₃PO₄Cu powderNitrobenzene2001240-55

Table 1: Representative examples of the Ullmann condensation for the synthesis of N-aryl-2-aminopyridines.

Goldberg Reaction

The Goldberg reaction offers a more direct copper-catalyzed route to N-aryl-2-aminopyridines. Modern protocols often utilize ligands to improve catalyst turnover and reaction efficiency.[4][7]

General Experimental Protocol: [4][7]

To a reaction vessel are added 2-bromopyridine (1.0 equiv), the desired aniline or amide (1.1-1.5 equiv), a copper(I) salt (e.g., CuI, 1-10 mol%), a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine, 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 1.5-2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A suitable solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to reflux (typically 110-140 °C) for 12-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

2-HalopyridineAmine/AmideLigandBaseCatalyst Loading (mol%)Time (h)Yield (%)Reference
2-BromopyridineN-Methylformamide1,10-phenanthrolineK₃PO₄31295[4]
2-BromopyridineN-Methylacetamide1,10-phenanthrolineK₃PO₄32480[4]
2-BromopyridinePyrrolidin-2-one1,10-phenanthrolineK₃PO₄32488[4]
2-BromopyridineAnilineDMEDAK₂CO₃52475-85[7]

Table 2: Substrate scope and yields for the Goldberg reaction. [4][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the current state-of-the-art for the synthesis of N-aryl-2-aminopyridines, offering high yields and broad functional group tolerance under relatively mild conditions.[8][9]

General Experimental Protocol: [8][9]

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-6 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.2-2.0 equiv). The tube is evacuated and backfilled with an inert gas. The aryl halide (1.0 equiv), the 2-aminopyridine or aniline derivative (1.0-1.2 equiv), and an anhydrous solvent (e.g., toluene, dioxane, or THF) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography.

Aryl HalideAmineLigandBaseCatalystTemp (°C)Yield (%)
2-BromopyridineAnilineBINAPNaOtBuPd₂(dba)₃8090-98
2-Chloropyridine4-ToluidineXPhosK₃PO₄Pd(OAc)₂10085-95
2-BromopyridineMorpholineRuPhosCs₂CO₃Pd₂(dba)₃10092
3-Bromopyridine-D4AnilineXantphosNaOtBuPd(OAc)₂11080-90

Table 3: Representative examples of the Buchwald-Hartwig amination for the synthesis of N-aryl-2-aminopyridines.

N-aryl-2-aminopyridines in Drug Development: Landmark Examples

The N-aryl-2-aminopyridine scaffold is at the heart of several transformative medicines.

Imatinib (Gleevec®)

The development of imatinib in the late 1990s by Novartis marked a turning point in cancer therapy, heralding the era of targeted treatments.[10][11] Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein responsible for chronic myeloid leukemia (CML).[6]

Mechanism of Action: Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[6] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of CML cells.[12]

Imatinib_Mechanism_of_Action Imatinib Mechanism of Action BCR_ABL BCR-ABL (Constitutively Active Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Substrate->BCR_ABL Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT) Phosphorylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of Imatinib.

Synthesis of Imatinib: The synthesis of imatinib involves a multi-step sequence, with a key step being the Buchwald-Hartwig amination to form the central N-aryl-2-aminopyridine core.

Piritrexim

Piritrexim is a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[13] It was originally discovered by Burroughs Wellcome.[14]

Mechanism of Action: Piritrexim competitively inhibits DHFR, leading to a depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and thymidylate, essential precursors for DNA replication, thereby halting cell division.[15]

Synthesis of Piritrexim: A key starting material for the synthesis of piritrexim and its analogs is 2,4-diamino-6-chloropyrimidine.[14][16]

Experimental Protocol for the Synthesis of 2,4-Diamino-6-chloropyrimidine: [14][17]

2,4-Diamino-6-hydroxypyrimidine (1.0 equiv) is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux (approximately 105 °C) for several hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The reaction mixture is then carefully quenched by slowly adding it to ice water or by the addition of an alcohol. The pH is adjusted to neutral or slightly basic with a base such as NaOH or ammonia water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 2,4-diamino-6-chloropyrimidine.

Experimental and Drug Discovery Workflows

The synthesis and evaluation of novel N-aryl-2-aminopyridine derivatives follow a structured workflow.

Synthesis_and_Screening_Workflow Workflow for Synthesis and Screening of N-aryl-2-aminopyridines cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_screening Biological Evaluation Start Starting Materials (2-Halopyridine & Aniline) Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Crude_Product Crude Product Coupling->Crude_Product Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Pure_Product Pure N-aryl-2-aminopyridine Purification->Pure_Product Crude_Product->Workup NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity Purity Analysis (HPLC, Elemental Analysis) Pure_Product->Purity In_vitro In vitro Assays (e.g., Kinase Inhibition, Cell Viability) Purity->In_vitro In_vivo In vivo Studies (Animal Models) In_vitro->In_vivo Lead_Optimization Lead Optimization In_vivo->Lead_Optimization

Figure 2: General workflow for the synthesis, characterization, and biological evaluation of N-aryl-2-aminopyridine derivatives.

Conclusion

The N-aryl-2-aminopyridine scaffold has firmly established its importance in modern medicinal chemistry. The historical progression from the challenging conditions of the Ullmann and Goldberg reactions to the highly efficient and versatile Buchwald-Hartwig amination has been instrumental in unlocking the therapeutic potential of this compound class. The remarkable success of imatinib serves as a powerful testament to the impact of rational drug design centered around this core structure. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the N-aryl-2-aminopyridine motif is poised to remain a fertile ground for the discovery of new and innovative medicines.

References

An In-depth Technical Guide to the Physicochemical Characteristics of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine featuring a pyridine ring linked to a phenylmethanamine moiety. This unique structural arrangement, combining a metal-coordinating pyridine group and a reactive primary amine, makes it a valuable building block in medicinal chemistry and materials science. The relative position of the nitrogen atom in the pyridine ring and the substitution pattern on the phenyl ring significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical characteristics.

Notably, the 2-substituted pyridine isomer, this compound, is of particular interest due to the proximity of the pyridine nitrogen to the phenyl ring, which can enhance metal coordination and influence its interaction with biological targets. Isomers of this compound have been investigated for their potential as kinase inhibitors, highlighting the therapeutic relevance of this molecular scaffold. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes key predicted and available data for the compound and its hydrochloride salt.

PropertyValue (Free Base - Predicted)Value (Hydrochloride Salt)Data Source
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₃ClN₂N/A
Molecular Weight 184.24 g/mol 220.70 g/mol N/A
CAS Number Not available1498333-87-1Chemical Supplier Databases
pKa (most basic) 8.5 (Predicted)N/AChemAxon
logP 1.9 (Predicted)N/AChemAxon
Aqueous Solubility 0.8 mg/mL at pH 7 (Predicted)Higher than free baseChemAxon
Hydrogen Bond Donors 12N/A
Hydrogen Bond Acceptors 22N/A
Rotatable Bonds 22N/A

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 4-bromobenzonitrile and 2-bromopyridine, followed by the reduction of the resulting nitrile.

Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitrile Reduction 4-bromobenzonitrile 4-bromobenzonitrile Suzuki_Reaction Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C 4-bromobenzonitrile->Suzuki_Reaction 2-pyridylboronic_acid 2-pyridylboronic_acid 2-pyridylboronic_acid->Suzuki_Reaction Pd_catalyst Pd_catalyst 4-2-pyridylbenzonitrile 4-2-pyridylbenzonitrile Suzuki_Reaction->4-2-pyridylbenzonitrile 4-2-pyridylbenzonitrile_2 4-(Pyridin-2-yl)benzonitrile Reduction_Reaction 1. LiAlH₄, THF, 0°C to rt 2. H₂O workup 4-2-pyridylbenzonitrile_2->Reduction_Reaction Reducing_Agent LiAlH₄ or H₂/Catalyst Reducing_Agent->Reduction_Reaction Target_Compound Target_Compound Reduction_Reaction->Target_Compound This compound

Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Pyridin-2-yl)benzonitrile (Suzuki Coupling)

  • To a solution of 4-bromobenzonitrile (1.0 eq) and 2-pyridylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (2.0 eq).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture at 90 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(pyridin-2-yl)benzonitrile.

Step 2: Synthesis of this compound (Nitrile Reduction)

Method A: Using Lithium Aluminum Hydride (LAH)

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-(pyridin-2-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench the excess LAH by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to obtain this compound.

Method B: Catalytic Hydrogenation

  • Dissolve 4-(pyridin-2-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol containing hydrochloric acid (1.1 eq).

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the catalyst through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with aqueous sodium hydroxide.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Experimental Protocol: Determination of pKa

The pKa of the amine can be determined by potentiometric titration.

  • Sample Preparation: Prepare a 0.01 M solution of this compound in a mixture of water and a co-solvent (e.g., methanol) if solubility is limited.

  • Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Experimental Protocol: Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the octanol and aqueous phases containing the compound in a flask and shake vigorously for 1 hour.

  • Phase Separation: Allow the phases to separate by standing or centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).

Experimental Protocol: Determination of Aqueous Solubility

Thermodynamic solubility can be determined by the shake-flask method.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution at a specific pH (e.g., pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC.

  • The measured concentration represents the thermodynamic solubility at that pH.

Potential Biological Activity and Signaling Pathway

As isomers of this compound have been noted for their potential as kinase inhibitors, a general representation of a kinase signaling pathway is provided below. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors often target the ATP-binding pocket of kinases, preventing the transfer of a phosphate group to their substrates.

Kinase_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_1 Upstream Kinase Receptor->Kinase_1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase_2 Downstream Kinase Kinase_1->Kinase_2 Phosphorylates & Activates Substrate Substrate Protein Kinase_2->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase_2 Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Representative kinase signaling pathway potentially targeted by inhibitors.

Conclusion

This compound is a compound with significant potential in drug discovery and materials science. This guide has provided a summary of its key physicochemical characteristics, detailed protocols for its synthesis and property determination, and a conceptual framework for its potential biological activity. The provided data and methodologies offer a valuable resource for researchers working with this and related molecular scaffolds. Further experimental validation of the predicted properties is encouraged to build a more comprehensive understanding of this versatile molecule.

Methodological & Application

Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-(Pyridin-2-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step sequence involving a Suzuki-Miyaura coupling followed by a reductive amination.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active compounds. The presence of the pyridin-2-ylphenyl scaffold allows for diverse biological interactions, making it a privileged structure in the design of novel therapeutics. This protocol outlines a reliable method for the preparation of this versatile intermediate, starting from commercially available materials.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Suzuki-Miyaura Coupling: Formation of the carbon-carbon bond between 2-bromopyridine and 4-formylphenylboronic acid to yield 4-(pyridin-2-yl)benzaldehyde.

  • Reductive Amination: Conversion of the aldehyde functional group of 4-(pyridin-2-yl)benzaldehyde to a primary amine using an ammonia source and a reducing agent.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Yields are representative and may vary depending on the specific reaction conditions and scale.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling2-Bromopyridine (1.0 equiv)4-Formylphenylboronic acid (1.2 equiv)Pd(dppf)Cl₂ (0.03 equiv), K₂CO₃ (2.0 equiv)1,4-Dioxane / H₂O (4:1)80-10012-2470-85
Reductive Amination4-(Pyridin-2-yl)benzaldehyde (1.0 equiv)Ammonium acetate (10 equiv)Sodium cyanoborohydride (1.5 equiv)MethanolRoom Temp.12-2460-75

Experimental Protocols

Step 1: Synthesis of 4-(Pyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

This procedure describes the palladium-catalyzed cross-coupling of 2-bromopyridine with 4-formylphenylboronic acid.

Materials:

  • 2-Bromopyridine

  • 4-Formylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add 2-bromopyridine (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-2-yl)benzaldehyde as a solid.

Step 2: Synthesis of this compound via Reductive Amination

This procedure describes the conversion of 4-(pyridin-2-yl)benzaldehyde to the target primary amine.

Materials:

  • 4-(Pyridin-2-yl)benzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 equiv) and a large excess of ammonium acetate (e.g., 10 equiv) in methanol in a round-bottom flask.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Carefully add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking) to yield this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reductive Amination SM1 2-Bromopyridine Reaction1 SM1->Reaction1 SM2 4-Formylphenylboronic acid SM2->Reaction1 Catalyst1 Pd(dppf)Cl₂, K₂CO₃ Catalyst1->Reaction1 Solvent1 1,4-Dioxane / H₂O Solvent1->Reaction1 Intermediate 4-(Pyridin-2-yl)benzaldehyde Reaction2 Intermediate->Reaction2 Reaction1->Intermediate 80-100 °C Reagent2 NH₄OAc, NaBH₃CN Reagent2->Reaction2 Solvent2 Methanol Solvent2->Reaction2 Product This compound Reaction2->Product Room Temp.

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Starting Materials (2-Bromopyridine, 4-Formylphenylboronic acid) Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Coupling Intermediate Intermediate (4-(Pyridin-2-yl)benzaldehyde) Coupling->Intermediate ReductiveAmination Reductive Amination (Aldehyde to Amine Conversion) Intermediate->ReductiveAmination FinalProduct Final Product (this compound) ReductiveAmination->FinalProduct

Caption: Key transformations in the synthesis of the target compound.

Application Notes and Protocols for the Synthesis of Pyridinylphenylmethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylphenylmethanamine and its derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Notably, these compounds have been investigated as kinase inhibitors, which are crucial for regulating cellular signaling pathways implicated in cancer and other diseases. This document provides detailed protocols for the synthesis of pyridinylphenylmethanamine via reductive amination and explores its relevance in targeting the c-Src kinase signaling pathway.

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a direct and often high-yielding route to secondary and tertiary amines from carbonyl compounds and amines.[1][2] This method is widely employed in pharmaceutical development due to its operational simplicity and tolerance of a broad range of functional groups.

Data Presentation

The choice of reducing agent is critical for a successful reductive amination. Below is a comparative summary of common reducing agents and their typical reaction conditions.

Reducing AgentAbbreviationTypical SolventsKey Features
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective; does not reduce aldehydes and ketones.[3] Sensitive to water and less compatible with protic solvents like methanol.
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH)Not sensitive to water.[3] Lewis acids (e.g., ZnCl₂) can be added to improve yields for less reactive substrates.[3]
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes and ketones; typically added after imine formation is complete.[3]

Experimental Protocols

Two primary approaches for the synthesis of pyridinylphenylmethanamine are presented, utilizing different combinations of starting materials.

Method 1: Reductive Amination of Pyridine-4-carboxaldehyde with Aniline

This protocol details the reaction between pyridine-4-carboxaldehyde and aniline, followed by in-situ reduction of the resulting imine.

Protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M concentration), add aniline (1.1 equivalents).

  • Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pyridinylphenylmethanamine.

Method 2: Reductive Amination of Benzaldehyde with 4-Aminopyridine

This alternative route involves the reaction of benzaldehyde with 4-aminopyridine.

Protocol using Sodium Borohydride (NaBH₄)

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and 4-aminopyridine (1.0 equivalent) in a solvent like methanol or ethanol. Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[4]

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Carefully add water to quench the excess sodium borohydride.

  • Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.

Visualizations

Reductive Amination Workflow

G Reductive Amination Workflow for Pyridinylphenylmethanamine Synthesis cluster_reactants Starting Materials Pyridinecarboxaldehyde Pyridine-4-carboxaldehyde Imine_Formation Imine Formation (Intermediate) Pyridinecarboxaldehyde->Imine_Formation Aniline Aniline Aniline->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product Pyridinylphenylmethanamine Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: General workflow for the synthesis of pyridinylphenylmethanamine.

c-Src Kinase Signaling Pathway

Pyridinylphenylmethanamine derivatives have shown potential as kinase inhibitors, targeting pathways such as the one regulated by c-Src. The proto-oncogene c-Src is a non-receptor tyrosine kinase that, when activated, can lead to the initiation of multiple downstream signaling cascades involved in cell proliferation, survival, and migration.[5][6][7] Inhibition of c-Src can therefore be a valuable therapeutic strategy in cancer.

G Simplified c-Src Signaling Pathway cluster_input Upstream Signals cluster_downstream Downstream Pathways cluster_output Cellular Responses Growth_Factors Growth Factors (e.g., PDGF, EGF) cSrc c-Src Growth_Factors->cSrc Integrins Integrins Integrins->cSrc PI3K_AKT PI3K/AKT Pathway cSrc->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cSrc->RAS_MAPK STAT3 STAT3 Pathway cSrc->STAT3 Inhibitor Pyridinylphenylmethanamine Derivative (Inhibitor) Inhibitor->cSrc Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT3->Proliferation Migration Cell Migration STAT3->Migration

References

Application Note: Purification of (4-(Pyridin-2-yl)phenyl)methanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bifunctional molecule featuring a pyridine ring and a benzylamine moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential for forming diverse derivatives and its coordinating properties. The primary amine and the pyridine nitrogen introduce basic characteristics to the molecule, which can present challenges during purification, such as peak tailing on silica gel. This application note provides detailed protocols for the purification of this compound from a crude reaction mixture using both normal-phase flash chromatography for bulk purification and reverse-phase preparative HPLC for achieving high purity.

Data Presentation

The following tables summarize the chromatographic conditions and expected outcomes for the purification of this compound.

Table 1: Normal-Phase Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 40 g column for 1 g crude)
Mobile Phase Gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA)
Gradient Profile 0-100% MeOH in DCM over 20 column volumes
Flow Rate 40 mL/min (for a 40 g column)
Detection UV at 254 nm
Sample Loading Dry loading with silica gel
Expected Yield >85%
Expected Purity >95%

Table 2: Reverse-Phase Preparative HPLC Parameters

ParameterValue
Stationary Phase C18 silica gel (10 µm)
Column Dimensions 21.2 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Profile 10-70% B over 25 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (of a ~10 mg/mL solution)
Expected Yield >90% from loaded sample
Expected Purity >99%

Experimental Protocols

Protocol 1: Purification by Normal-Phase Flash Chromatography

This method is suitable for the purification of gram-scale quantities of crude this compound. The addition of a basic modifier like triethylamine to the mobile phase is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.

  • Sample Preparation (Dry Loading): a. Dissolve the crude product in a suitable solvent such as dichloromethane or methanol. b. Add silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Column Preparation: a. Select an appropriately sized silica gel column for the amount of crude material. b. Equilibrate the column with the initial mobile phase (100% Dichloromethane with 0.5% TEA).

  • Chromatographic Run: a. Load the prepared dry sample onto the column. b. Begin the elution with the gradient solvent system. c. Monitor the elution of the product using a UV detector at 254 nm.

  • Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram. b. Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.

  • Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: High-Purity Purification by Reverse-Phase Preparative HPLC

This protocol is ideal for obtaining highly pure samples of this compound for analytical standards or biological testing. The use of an acidic modifier like formic acid in the mobile phase helps to protonate the basic nitrogens, leading to improved peak shape.

  • Sample Preparation: a. Dissolve the partially purified or crude product in a minimal amount of the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). b. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with the mobile phase. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Preparation: a. Install the preparative C18 column. b. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Chromatographic Run: a. Inject the prepared sample solution onto the column. b. Run the gradient method as detailed in Table 2. c. Monitor the separation at 254 nm.

  • Fraction Collection: a. Collect the fraction corresponding to the main peak of the target compound.

  • Product Isolation: a. Combine the collected fractions containing the pure product. b. Remove the acetonitrile from the collected fractions using a rotary evaporator. c. The remaining aqueous solution can be freeze-dried to obtain the purified product as a formic acid salt. Alternatively, the solution can be basified and extracted with an organic solvent to recover the free base.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Product (from synthesis) flash_chromatography Normal-Phase Flash Chromatography (Silica Gel, DCM/MeOH + TEA) crude_product->flash_chromatography purity_check_1 Purity Assessment (TLC, HPLC, NMR) flash_chromatography->purity_check_1 partially_pure Partially Purified Product (>95% Purity) purity_check_1->partially_pure Purity > 95% prep_hplc Reverse-Phase Preparative HPLC (C18, Water/ACN + Formic Acid) purity_check_1->prep_hplc Higher Purity Required final_product_1 Final Product for General Use partially_pure->final_product_1 partially_pure->prep_hplc purity_check_2 High-Purity Assessment (Analytical HPLC, LC-MS) prep_hplc->purity_check_2 final_product_2 High-Purity Final Product (>99% Purity) purity_check_2->final_product_2 Purity > 99%

Caption: A flowchart illustrating the purification strategy for this compound.

Application Note: 1H NMR Characterization of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of (4-(Pyridin-2-yl)phenyl)methanamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of publicly available experimental ¹H NMR data for this specific compound, this note presents predicted spectral data based on the analysis of structurally analogous compounds and established NMR principles. Furthermore, a comprehensive, standardized protocol for acquiring high-quality ¹H NMR spectra for this and similar aromatic amines is provided, alongside a workflow for the characterization process.

Introduction

This compound is a bifunctional aromatic amine containing a pyridine ring, a phenyl ring, and a benzylic amine group. This structural motif is of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in research and development. ¹H NMR spectroscopy is a primary analytical technique for the structural characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from known chemical shifts of 2-phenylpyridine and typical values for benzylic and amine protons. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6'8.6 - 8.7Doublet (d)~4.81H
H-3'7.7 - 7.8Doublet (d)~8.01H
H-5'7.7 - 7.8Triplet of doublets (td)~7.7, 1.81H
H-2, H-67.9 - 8.0Doublet (d)~8.22H
H-3, H-57.4 - 7.5Doublet (d)~8.22H
H-4'7.2 - 7.3Triplet (t)~6.61H
-CH₂-3.8 - 4.0Singlet (s)-2H
-NH₂1.5 - 2.5Broad Singlet (br s)-2H

Note: The chemical shift of the -NH₂ protons is highly variable and can exchange with deuterium in the presence of D₂O.

Structural and Characterization Diagrams

The chemical structure of this compound with proton labeling corresponding to the predicted NMR data is presented below.

Caption: Chemical structure of this compound with proton labeling.

The general workflow for the ¹H NMR characterization of a novel compound like this compound is outlined in the following diagram.

G cluster_workflow ¹H NMR Characterization Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition ¹H NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acquisition Load Sample Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw Data (FID) Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) Data_Processing->Spectral_Analysis Processed Spectrum Structure_Verification Structure Verification & Purity Assessment Spectral_Analysis->Structure_Verification Assigned Peaks

Application Notes and Protocols for (4-(Pyridin-2-yl)phenyl)methanamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (4-(Pyridin-2-yl)phenyl)methanamine as a ligand in catalysis. While direct catalytic applications of this specific ligand are not extensively reported in the reviewed literature, its structural features suggest significant potential, particularly in cross-coupling reactions. The protocols and data herein are based on established methodologies for structurally related pyridine-based ligands and are intended to serve as a robust starting point for catalyst screening and optimization.

Introduction

This compound is a bifunctional organic molecule featuring a pyridine ring and a benzylamine moiety. This unique combination of a nitrogen-containing heterocycle and a primary amine offers multiple coordination sites for metal centers, making it an attractive candidate for a bidentate ligand in catalysis. The pyridine nitrogen and the aminomethyl group can form a stable chelate ring with a transition metal, which can enhance the stability and influence the catalytic activity of the resulting complex. The 2-pyridinyl isomer, in particular, may offer enhanced metal coordination due to the proximity of the nitrogen atoms.

Potential Applications in Catalysis

Based on the reactivity of analogous pyridine- and amine-containing ligands, metal complexes of this compound are anticipated to be active in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Data Presentation: Template for Catalytic Activity

As no specific quantitative data for the catalytic use of this compound was found in the literature, the following table is provided as a template for researchers to systematically record and compare experimental results.

EntryCatalyst Loading (mol%)Substrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
1
2
3
4

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a palladium complex of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar pyridine-based ligands and should be optimized for the specific substrates and conditions used.[1][2]

Protocol 1: Synthesis of a Palladium(II) Complex with this compound

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂) or another suitable palladium precursor

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane, or toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard glassware for filtration and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in the chosen anhydrous, degassed solvent.

  • In a separate flask, dissolve the palladium precursor (1 equivalent) in the same solvent.

  • Slowly add the palladium solution to the ligand solution with vigorous stirring at room temperature.

  • The reaction mixture may change color, and a precipitate may form.

  • Continue stirring the reaction at room temperature or with gentle heating for a specified time (e.g., 2-24 hours) to ensure complete complex formation.

  • Monitor the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, the resulting complex can be isolated by filtration if it has precipitated.

  • Wash the isolated solid with a small amount of cold solvent and dry under vacuum.

  • Characterize the synthesized complex using techniques such as NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Synthesized palladium complex of this compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • To a Schlenk tube or microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), base (2.0-3.0 mmol), and the palladium catalyst (0.1-2 mol%).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the general workflow for catalyst synthesis and a representative catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand This compound Reaction_S Complexation Reaction Ligand->Reaction_S Pd_Precursor Palladium Precursor (e.g., PdCl2) Pd_Precursor->Reaction_S Solvent_S Anhydrous Solvent Solvent_S->Reaction_S Isolation Isolation & Purification Reaction_S->Isolation Catalyst [Pd(ligand)nClm] Complex Isolation->Catalyst Catalyst_C Synthesized Catalyst Reaction_C Suzuki-Miyaura Coupling Catalyst_C->Reaction_C Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_C Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Reaction_C Base Base Base->Reaction_C Solvent_C Anhydrous Solvent Solvent_C->Reaction_C Workup Reaction Workup & Purification Reaction_C->Workup Product Biaryl Product (Ar-Ar') Workup->Product

Caption: General workflow for catalyst synthesis and application.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X)Ln Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')Ln OxAdd->Transmetal + Ar'-B(OH)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-Ar' Product Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)2 Base Base X_anion X- BOH3_Base [B(OH)3X]-

Caption: Plausible catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Applications of (4-(Pyridin-2-yl)phenyl)methanamine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Pyridin-2-yl)phenyl)methanamine has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring linked to a phenylmethanamine moiety, provide a key building block for the synthesis of a diverse range of biologically active compounds. This bifunctional molecule serves as a crucial intermediate in the development of targeted therapeutics, particularly in the areas of oncology and neuroscience. The primary amine offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This document provides detailed application notes on the use of this compound in drug discovery, focusing on its role in the development of kinase inhibitors and positive allosteric modulators of muscarinic acetylcholine receptors. Furthermore, it includes comprehensive experimental protocols for the synthesis of the parent compound and for key biological assays used to evaluate the efficacy of its derivatives.

Application Notes

Kinase Inhibitors for Cancer Therapy

The this compound scaffold is a prominent feature in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine and phenyl rings of the scaffold can engage in crucial hydrogen bonding and aromatic interactions within the ATP-binding pocket of various kinases, while the aminomethyl group provides a vector for introducing substituents that can enhance potency and selectivity.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Derivatives of this compound have been investigated as FLT3 inhibitors. For instance, a series of pyridine/pyrimidine derivatives were designed, with the most potent compound exhibiting an IC50 value of 13.9 nM against the FLT3 kinase.[2] These compounds are often designed as Type-II inhibitors, which bind to the inactive conformation of the kinase.

Janus Kinase 2 (JAK2) Inhibitors: The JAK-STAT signaling pathway is crucial for normal hematopoiesis, and mutations in JAK2 are a driving force in myeloproliferative neoplasms. N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which can be conceptually derived from the this compound scaffold, have been developed as selective JAK2 inhibitors.[3] One optimized compound, A8, demonstrated an IC50 value of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members.[3]

Positive Allosteric Modulators (PAMs) of Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M4 subtype of the mAChR is a promising therapeutic target for the treatment of schizophrenia and other neuropsychiatric disorders. Positive allosteric modulators (PAMs) offer a more nuanced approach to receptor modulation compared to traditional agonists, as they only enhance the effect of the endogenous ligand.

A high-throughput screening campaign identified (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine as a promising scaffold for the development of M4 mAChR PAMs.[4] Further optimization of this scaffold has led to the discovery of potent and selective PAMs with improved pharmacokinetic profiles. For example, compound 6c (VU0467485) demonstrated robust potentiation of the M4 receptor with an EC50 of 78.8 nM in human M4 assays.[5]

Quantitative Data Summary

The following tables summarize the in vitro activities of various derivatives based on the this compound scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
13a FLT313.9 ± 6.5-[2]
18 FLT35719-[2]
A8 JAK25-[3]
A8 JAK1>193-[3]
A8 JAK3>273-[3]
A8 TYK2>206-[3]
C14 FLT3256-[6]
C14 MOLM-13 (FLT3-ITD)507MOLM-13[6]
C14 MV4-11 (FLT3-ITD)325MV4-11[6]
34f FLT3-ITD4-[1]
34f FLT3-D835Y1-[1]
34f MV4-11 (FLT3-ITD)7MV4-11[1]
34f MOLM-13 (FLT3-ITD)9MOLM-13[1]

Table 2: Potentiation of M4 Muscarinic Acetylcholine Receptor by this compound Analogs

Compound IDReceptorEC50 (nM)Max Potentiation (% of ACh Max)Reference
6a (VU0464090) Human M413083.7 ± 3.5[5]
6a (VU0464090) Rat M459.778.1 ± 1.7[5]
6c (VU0467485) Human M478.880.6 ± 0.7[5]
6c (VU0467485) Rat M426.668.7 ± 3.4[5]
ML173 Human M495-[7]
ML173 Rat M42400-[7]
VU0467154 Rat M417.768[8]
VU0467154 Human M462755[8]
18b Human M4327-[9]
18c Human M4150-[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-(Pyridin-2-yl)benzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in methanol or dichloromethane, add ammonium acetate (10 eq) or an excess of aqueous ammonia.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: In Vitro FLT3 Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 values of test compounds against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the FLT3 enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative activity of test compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-(Pyridin-2-yl)benzaldehyde imine Imine Formation (Ammonium Acetate) start->imine reduction Reductive Amination (NaBH3CN or STAB) imine->reduction product This compound reduction->product kinase_assay Kinase Inhibition Assay (e.g., FLT3, JAK2) product->kinase_assay Derivatization cell_assay Cell Proliferation Assay (e.g., MTT on Cancer Cells) product->cell_assay Derivatization pam_assay M4 PAM Assay (Calcium Mobilization) product->pam_assay Derivatization data_analysis Data Analysis & SAR Studies kinase_assay->data_analysis IC50 Determination cell_assay->data_analysis IC50 Determination pam_assay->data_analysis EC50 Determination

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound derivatives.

References

Application Notes and Protocols for (4-(Pyridin-2-yl)phenyl)methanamine as a Putative Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the target protein.[2] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[3]

(4-(Pyridin-2-yl)phenyl)methanamine: A Novel Building Block for PROTAC Linkers

While not yet documented in peer-reviewed literature as a PROTAC component, the chemical structure of this compound suggests its potential as a valuable building block for the synthesis of PROTAC linkers. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[4]

The bifunctional aromatic nature of this compound, featuring a pyridinyl group and a phenyl ring with a methanamine substituent, offers several potential advantages for linker design:

  • Rigidity and Conformational Control: Aromatic systems introduce rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][] This can reduce the entropic penalty upon binding and enhance the stability of the POI-PROTAC-E3 ligase complex.[5]

  • Hydrophobic and π-Stacking Interactions: The phenyl and pyridine rings can participate in hydrophobic and π-stacking interactions with residues on the surface of the target protein or the E3 ligase, potentially improving binding affinity and degradation efficiency.

  • Modulation of Physicochemical Properties: The inclusion of aromatic and heterocyclic moieties in the linker can influence the solubility, cell permeability, and metabolic stability of the PROTAC.[7] The methanamine group provides a reactive handle for straightforward incorporation into the linker through amide bond formation.[8]

This application note outlines a prospective approach for utilizing this compound in the design and synthesis of novel PROTACs, along with detailed protocols for their evaluation.

Data Presentation: Illustrative Physicochemical and Biological Properties

The following tables present hypothetical but representative data for a PROTAC synthesized using a this compound-containing linker, targeting the Androgen Receptor (AR) and recruiting the Cereblon (CRBN) E3 ligase.

Physicochemical Properties Illustrative Value
Molecular Weight ( g/mol )~850-950
Calculated logP3.5 - 4.5
Topological Polar Surface Area (Ų)120 - 150
Rotatable Bonds10 - 15
Biological Activity Illustrative Value
Binding Affinity
Warhead to AR (Kd, nM)50
E3 Ligase Ligand to CRBN (Kd, nM)150
Degradation
DC50 (nM)25
Dmax (%)>90
Cellular Activity
IC50 (Cell Viability, nM)150

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical PROTAC Incorporating this compound

This protocol describes a general two-step amide coupling strategy.

Step 1: Coupling of this compound to a Warhead-Linker Intermediate

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead molecule functionalized with a carboxylic acid-terminated linker (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-(linker)-(4-(Pyridin-2-yl)phenyl)methanamine intermediate.

Step 2: Coupling of the Intermediate to the E3 Ligase Ligand

  • Reaction Setup: The intermediate from Step 1 will have a terminal amine. In a separate dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand functionalized with a carboxylic acid (e.g., a pomalidomide derivative) (1.1 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir at room temperature for 15 minutes.

  • Coupling: Add a solution of the purified warhead-(linker)-(4-(Pyridin-2-yl)phenyl)methanamine intermediate (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the final PROTAC directly by preparative high-performance liquid chromatography (HPLC) to achieve a purity of >95%. Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is for quantifying the degradation of the target protein.[1][2]

  • Cell Culture and Treatment: Seed cells (e.g., a prostate cancer cell line expressing the Androgen Receptor) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-Androgen Receptor) and a loading control (e.g., anti-β-Actin) overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Wash the membrane and add a chemiluminescent substrate.[10] Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[9]

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms the PROTAC's ability to induce ubiquitination of the target protein.[11]

  • Reaction Components: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRBN/DDB1), purified target protein (e.g., Androgen Receptor), ubiquitin, and ATP.

  • Reaction Setup: Assemble the reaction mixture on ice, including the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, target protein, and the PROTAC or vehicle control.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin.[11][12] A ladder of higher molecular weight bands in the PROTAC-treated lane indicates polyubiquitination.[11]

Protocol 4: Ternary Complex Formation Assay

This assay assesses the formation of the POI-PROTAC-E3 ligase complex.[13]

Several biophysical techniques can be used, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[14][]

  • SPR/BLI: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC and the target protein are then flowed over the chip sequentially or as a pre-incubated mixture to measure the binding kinetics and affinity of the ternary complex formation.[14]

  • TR-FRET: A time-resolved fluorescence resonance energy transfer assay can be developed using tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and corresponding terbium- and fluorescein-labeled antibodies. The formation of the ternary complex brings the donor and acceptor fluorophores into proximity, generating a FRET signal.

Protocol 5: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC on cell viability.[10][16]

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).[9]

  • Assay: Use a commercial cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.[10][16]

  • Measurement: Measure the luminescence or absorbance using a microplate reader. The results can be used to determine the IC50 value, the concentration at which the PROTAC inhibits cell growth by 50%.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., Androgen Receptor) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ternary->PROTAC Recycled Ternary->POI Ubiquitination Ternary->E3 Ub Ubiquitin Degradation Degraded Protein (Peptides) Proteasome->Degradation

PROTAC Mechanism of Action

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation s1 Step 1: Couple Warhead to Linker Building Block s2 Step 2: Couple Intermediate to E3 Ligase Ligand s1->s2 s3 Purification & Characterization s2->s3 e1 Ternary Complex Formation Assay (SPR/TR-FRET) s3->e1 e2 Western Blot for Protein Degradation (DC50, Dmax) s3->e2 e3 In Vitro Ubiquitination Assay s3->e3 e4 Cell Viability Assay (IC50) s3->e4

Experimental Workflow

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR HSP HSP Complex AR->HSP AR_dimer AR Dimerization AR->AR_dimer Translocation Degradation_AR AR Degradation AR->Degradation_AR PROTAC-mediated ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription PROTAC_AR AR-targeting PROTAC PROTAC_AR->AR Binds Degradation_AR->Transcription Inhibition

Androgen Receptor Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Elk-1) ERK->TF Phosphorylation Degradation_ERK ERK Degradation ERK->Degradation_ERK PROTAC-mediated Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation PROTAC_ERK ERK-targeting PROTAC PROTAC_ERK->ERK Binds Degradation_ERK->TF Inhibition

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 2-aminopyridines. These reactions are fundamental in medicinal chemistry for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. This guide offers comprehensive methodologies, quantitative data, and visual representations of experimental workflows and relevant biological pathways.

Introduction

2-Aminopyridine derivatives are crucial building blocks in the development of novel therapeutics, particularly as kinase inhibitors.[1] The functionalization of the 2-aminopyridine scaffold through cross-coupling reactions allows for the synthesis of diverse chemical libraries with a wide range of biological activities. This document details the experimental setups for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination, providing researchers with the necessary information to successfully implement these transformations in their laboratories.

Data Presentation: Quantitative Analysis of Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for various cross-coupling reactions with 2-aminopyridine substrates.

Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Boronic Acids [2][3]

Entry2-HalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
22-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)1,4-Dioxane1001288
32-Bromo-3-aminopyridine3-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O801692
42-Chloro-5-nitropyridineNaphthalene-2-boronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)Acetonitrile/H₂O802478

Table 2: Heck Coupling of 2-Aminohalopyridines with Alkenes [4][5]

Entry2-AminohalopyridineAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-bromopyridineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002485
22-Amino-3-bromopyridinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1201879
32-Amino-5-iodopyridine4-VinylpyridinePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2)Toluene1101291
42-Amino-3-chloropyridineCyclohexenePd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃ (3)1,4-Dioxane1304865

Table 3: Sonogashira Coupling of 2-Aminohalopyridines with Terminal Alkynes [6][7][8]

Entry2-AminohalopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
22-Amino-5-iodopyridine1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)PiperidineTHF651288
32-Amino-3-bromopyridineEthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801682
42-Amino-5-bromopyridine3-EthynylthiophenePd(OAc)₂ (2)CuI (4)Et₃NAcetonitrile802490

Table 4: Stille Coupling of 2-Aminohalopyridines with Organostannanes [9][10]

Entry2-AminohalopyridineOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-Amino-5-bromopyridineTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1102492
22-Amino-3-iodopyridineTributyl(vinyl)stannanePd₂(dba)₃ (2)AsPh₃ (8)-THF651285
32-Amino-5-bromopyridine2-(Tributylstannyl)furanPd(PPh₃)₄ (4)-CuI (10)DMF801889
42-Amino-3-bromopyridineTrimethyl(p-tolyl)stannanePdCl₂(dppf) (3)-CsF (2 equiv.)1,4-Dioxane1001678

Table 5: Buchwald-Hartwig Amination of 2-Bromopyridines [11][12]

Entry2-BromopyridineAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001895
22-BromopyridineAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)t-BuOH1101288
32-BromopyridineBenzylaminePd(OAc)₂ (3)dppf (4.5)Cs₂CO₃ (2)1,4-Dioxane1002492
42-BromopyridineDiethylaminePd(OAc)₂ (2)DPEphos (3)LiHMDS (1.5)THF801675

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

The following is a general protocol that can be adapted for the specific cross-coupling reactions detailed in the tables above. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 2-Halopyridine derivative (1.0 equiv)

  • Coupling partner (e.g., boronic acid, alkene, alkyne, organostannane, amine) (1.1-1.5 equiv)

  • Palladium catalyst (1-5 mol%)

  • Ligand (if required) (2-10 mol%)

  • Base (1.5-3.0 equiv)

  • Anhydrous solvent

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine, coupling partner, palladium catalyst, ligand (if applicable), and base under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a suitable aqueous solution to remove the base and other inorganic byproducts. For Stille couplings, a potassium fluoride (KF) wash is often used to remove tin byproducts.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reagents Weigh Reagents (Substrate, Partner, Catalyst, Base) setup Assemble Reaction (Under Inert Atmosphere) reagents->setup glassware Flame-Dry Glassware (Schlenk Flask) glassware->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture solvent->degas react Heat & Stir degas->react quench Cool & Quench react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for cross-coupling reactions.
Signaling Pathway: CDK Inhibition

Many 2-aminopyridine derivatives synthesized via cross-coupling reactions are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[13][14] Dysregulation of CDK activity is a hallmark of many cancers. The following diagram illustrates a simplified CDK signaling pathway and the point of inhibition by a 2-aminopyridine-based inhibitor.

CDK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD binds Rb Rb (Active) CDK46_CyclinD->Rb phosphorylates pRb p-Rb (Inactive) CDK46_CyclinD->pRb releases E2F Apoptosis Apoptosis CDK46_CyclinD->Apoptosis inhibition leads to E2F E2F S_Phase S-Phase Gene Transcription (Cell Cycle Progression) E2F->S_Phase activates Inhibitor 2-Aminopyridine Inhibitor Inhibitor->CDK46_CyclinD inhibits

Simplified CDK signaling pathway and inhibition.

References

Analytical Methods for the Quantification of (4-(Pyridin-2-yl)phenyl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of (4-(Pyridin-2-yl)phenyl)methanamine. This compound is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Accurate quantification of its purity and concentration in reaction mixtures and final products is paramount to ensure the quality, safety, and efficacy of the end products.

The following sections detail validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, specificity, and reproducibility for the analysis of this compound in various matrices and can be adapted for routine quality control, stability studies, and research and development purposes.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below, offering a comparative look at their key performance characteristics.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio after ionization
Typical Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.8 µm)Capillary (e.g., DB-5ms, 30 m)
Mobile Phase/Carrier Gas Acetonitrile/Water with bufferAcetonitrile/Water with formic acidHelium
Detection Limit (LOD) ~10 ng/mL[1]~0.1 ng/mL[1]~1 ng/mL[1]
Quantification Limit (LOQ) ~30 ng/mL[1]~0.5 ng/mL[1]~5 ng/mL[1]
Linear Range 0.1 - 100 µg/mL[1]0.001 - 10 µg/mL[1]0.05 - 50 µg/mL[1]
Precision (%RSD) < 2%[1]< 5%< 10%
Accuracy (% Recovery) 98.0% - 102.0%[2]95.0% - 105.0%90.0% - 110.0%
Linearity (r²) ≥ 0.999[2]≥ 0.995≥ 0.99

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method selection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

A. Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[2]

B. Standard & Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[1] Use sonication if necessary to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the initial mobile phase to a known concentration within the linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

C. Analysis & Quantification:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[2]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard HPLC HPLC System Standard->HPLC Inject Standards Sample Test Sample Sample->HPLC Inject Samples Solvent Mobile Phase Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Concentration Calculate Concentration Data->Concentration Calibration->Concentration

Workflow for HPLC-UV Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.[1]

A. Instrumentation & Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 2% B for 0.5 min, then to 80% B over 3 minutes, hold for 1 min, and return to initial conditions.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions:

    • Quantifier: Precursor Ion (m/z) 185.1 → Product Ion (m/z) 168.1

    • Qualifier: Precursor Ion (m/z) 185.1 → Product Ion (m/z) 108.1

B. Standard & Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in 50:50 acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the appropriate matrix.

  • Sample Preparation (for biological samples): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample.[1] Vortex and centrifuge. Filter the supernatant through a 0.22 µm syringe filter.

C. Analysis & Quantification:

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration LC Liquid Chromatography Filtration->LC ESI ESI Source LC->ESI MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Quadrupole 2 (Product Ion) Collision->MS2 Detector Detector MS2->Detector Quantification Quantification Detector->Quantification

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile derivatives of this compound or for its direct analysis if sufficiently volatile.[1] Derivatization is often necessary to improve volatility and chromatographic performance.

A. Instrumentation & Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230 °C.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[1]

B. Standard & Sample Preparation (with derivatization):

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Preparation: Prepare a stock solution of the reference standard in an appropriate anhydrous solvent (e.g., acetonitrile, pyridine).

  • Derivatization: In a sealed vial, mix a known amount of the standard or sample with the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.

C. Analysis & Quantification:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Construct a calibration curve from the peak areas of the derivatized standards.

  • Determine the concentration of the derivatized analyte in the sample.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Identification Sample Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC Gas Chromatography Derivatization->GC Injection MS Mass Spectrometry GC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification LibrarySearch Library Search (Identification) Data->LibrarySearch

GC-MS Experimental Workflow

References

Application Notes and Protocols for the Derivatization of (4-(Pyridin-2-yl)phenyl)methanamine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of (4-(Pyridin-2-yl)phenyl)methanamine and its analogs for use in various biological assays. The protocols focus on fluorescent labeling for detection and characterization, as well as derivatization for assessing biological activity, particularly in the context of kinase inhibition.

Introduction

This compound is a versatile chemical scaffold. Its primary amine group serves as a key functional handle for derivatization, allowing for the attachment of various moieties to modulate its physicochemical properties and biological activity. Derivatization is a crucial step in preparing this compound for a range of biological applications, from fluorescently labeling cellular targets to developing potent and selective enzyme inhibitors. This guide outlines established methods for derivatizing primary amines and provides specific examples of how derivatives of the pyridin-2-yl-phenyl scaffold are evaluated in biological systems.

I. Fluorescent Labeling of this compound

Fluorescent labeling of this compound enables its visualization and quantification in biological systems. The primary amine can be readily conjugated with various fluorophores. Below are protocols for derivatization with two common fluorescent dyes, Dansyl Chloride and 4-Fluoro-7-nitrobenzofurazan (NBD-F).

Note: These are general protocols for primary amines and may require optimization for this compound.

Derivatization with Dansyl Chloride

Dansyl chloride reacts with primary amines under basic conditions to yield stable, fluorescent sulfonamide adducts.

Experimental Protocol:

Materials:

  • This compound

  • Dansyl Chloride solution (10 mg/mL in acetone or acetonitrile)

  • Sodium Bicarbonate buffer (0.1 M, pH 9.0-9.5)

  • Acetone or Acetonitrile (ACS grade)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Prepare a solution of this compound in the sodium bicarbonate buffer.

  • In a reaction vial, mix the amine solution with an excess of the Dansyl Chloride solution.

  • Incubate the reaction mixture in the dark at a controlled temperature (e.g., 37-60°C) for a specified time (typically 30-60 minutes).

  • After incubation, the reaction can be stopped by adding a small amount of a primary amine-containing solution (e.g., glycine) to quench the excess Dansyl Chloride.

  • The fluorescently labeled product can be analyzed by reverse-phase HPLC with fluorescence detection.

Derivatization with 4-Fluoro-7-nitrobenzofurazan (NBD-F)

NBD-F is a highly reactive fluorogenic reagent that forms intensely fluorescent adducts with primary and secondary amines.

Experimental Protocol:

Materials:

  • This compound

  • NBD-F solution (e.g., 2 mM in a suitable solvent)

  • Boric acid buffer (pH 9.5)

  • Acetonitrile

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Prepare the this compound sample in an appropriate solvent.

  • In a reaction vial, mix the sample with the NBD-F solution and the boric acid buffer.[1]

  • Incubate the mixture at 60°C for 5-30 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • The NBD-labeled derivative can be directly analyzed by techniques such as HPLC with fluorescence detection.

II. Derivatization for Biological Activity Screening

Derivatives of the this compound scaffold have shown significant potential as kinase inhibitors, particularly targeting the JAK-STAT signaling pathway. The following section details the types of derivatives synthesized and the assays used to evaluate their biological activity.

Synthesis of N-substituted Derivatives for Kinase Inhibition

The primary amine of this compound can be acylated or alkylated to generate a library of derivatives for screening against various kinases.

General Workflow for Synthesis and Screening:

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound reaction N-Acylation / N-Alkylation start->reaction reagent Acyl Chlorides / Alkyl Halides reagent->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In vitro Kinase Assay characterization->kinase_assay cell_assay Cell-based Proliferation/Viability Assay characterization->cell_assay data_analysis Data Analysis (IC50/GI50 Determination) kinase_assay->data_analysis cell_assay->data_analysis

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

In Vitro Kinase Inhibition Assays

These assays are performed to determine the direct inhibitory effect of the synthesized derivatives on specific kinases.

Experimental Protocol (General):

Materials:

  • Synthesized derivatives of this compound

  • Recombinant kinase (e.g., JAK2)

  • Kinase substrate (e.g., a peptide)

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at a controlled temperature.

  • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[2]

Cell-Based Assays for Antiproliferative Activity

Cell-based assays are crucial to evaluate the effect of the derivatives on cancer cell lines and to determine their cellular potency.

Experimental Protocol (MTT Assay):

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Synthesized derivatives of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ values.

III. Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of the pyridin-2-yl-phenyl scaffold.

Table 1: Kinase Inhibitory Activity of Pyridin-2-yl and Pyrimidin-2-amine Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8)JAK25[3]
Pyridin-2-yl urea derivative (Compound 2)ASK11.55
6-phenylpyridin-2-yl guanidine (Compound 1a)MSK118,000

Table 2: Antiproliferative Activity of N-alkyl-N-substituted phenylpyridin-2-amine Derivatives

Compound IDCell LineGI₅₀ (µM)Reference
6aA549, KB, KB(VIN), DU1450.19 - 0.41[4][5]
7gA549, KB, KB(VIN), DU1450.19 - 0.41[4][5]
8cA549, KB, KB(VIN), DU1450.19 - 0.41[4][5]

IV. Signaling Pathway

Derivatives of the pyridin-2-yl-phenyl scaffold have been identified as potent inhibitors of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

JAK-STAT Signaling Pathway and Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Dimerization & Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization stat_dimer->stat_dimer dna DNA stat_dimer->dna transcription Gene Transcription dna->transcription inhibitor This compound Derivative inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by this compound derivatives.

Upon cytokine binding, receptor dimerization leads to the activation of Janus Kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival. Small molecule inhibitors based on the this compound scaffold can bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity and blocking the downstream signaling cascade.[3]

Conclusion

The derivatization of this compound provides a powerful strategy for the development of tools for biological research and potential therapeutic agents. The protocols and data presented herein offer a foundation for researchers to design and evaluate novel derivatives of this versatile scaffold for a range of biological applications. Further optimization of derivatization procedures and biological assays will be crucial for advancing our understanding of the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for the Use of (4-(Pyridin-2-yl)phenyl)methanamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (4-(Pyridin-2-yl)phenyl)methanamine, a pyridine-containing aromatic amine, in the synthesis of advanced polymers such as polyimides and polyamides. While direct polymerization data for this specific monomer is limited in publicly available literature, this document outlines generalized protocols and expected properties based on structurally similar pyridine-containing diamines. The information herein is intended to serve as a foundational guide for researchers exploring the development of novel polymers for various applications, including drug delivery and advanced materials.

The incorporation of pyridine moieties into polymer backbones is a promising strategy for developing materials with unique properties. The nitrogen atom in the pyridine ring can act as a proton acceptor or a coordination site for metal ions, leading to polymers with pH-responsiveness, catalytic activity, and enhanced thermal stability. These characteristics make them attractive for applications in drug delivery systems, gene transfection, and as metallo-drugs.[1][2][3]

Synthesis of Pyridine-Containing Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[4][5] The introduction of a pyridine ring into the polyimide backbone can further enhance these properties and introduce new functionalities.

General Experimental Protocol: Two-Step Polymerization

A common and versatile method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[5][6][7]

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diamine monomer, such as this compound, in a dry aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Gradually add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, 4,4'-oxydiphthalic anhydride - ODPA) to the stirred solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it through a staged temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour, to induce cyclization and form the polyimide film.

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine. The polyimide will precipitate from the solution and can be collected by filtration, washed, and dried.

Expected Properties of Pyridine-Containing Polyimides

Based on studies of polyimides synthesized from other pyridine-containing diamines, the resulting polymers are expected to exhibit the following properties.

Table 1: Thermal and Mechanical Properties of Pyridine-Containing Polyimides

PropertyValue Range
Glass Transition Temperature (Tg)204 - 300 °C[4][8]
10% Weight Loss Temperature (T10)527 - 552 °C (in N2)[8]
Tensile Strength72 - 114.1 MPa[4][6]
Elongation at Break5 - 15.7 %[4][6]

Note: These values are based on polyimides derived from different, more complex pyridine-containing diamines and should be considered as an expected range for polymers derived from this compound.

Experimental Workflow for Polyimide Synthesis

G cluster_synthesis Two-Step Polyimide Synthesis cluster_imidization Imidization Diamine This compound Reaction Poly(amic acid) Formation Diamine->Reaction Dianhydride Aromatic Dianhydride Dianhydride->Reaction Solvent Aprotic Solvent (DMAc, NMP) Solvent->Reaction Thermal Thermal Imidization Reaction->Thermal Heat Chemical Chemical Imidization Reaction->Chemical Dehydrating Agent Polyimide Pyridine-Containing Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Workflow for the two-step synthesis of pyridine-containing polyimides.

Synthesis of Pyridine-Containing Polyamides

Polyamides are polymers characterized by the presence of amide linkages in the polymer backbone. Aromatic polyamides, or aramids, exhibit high thermal stability and mechanical strength.

General Experimental Protocol: Low-Temperature Solution Polycondensation
  • Dissolve the diamine monomer, this compound, in a polar aprotic solvent such as DMAc containing lithium chloride.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an equimolar amount of a diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride) dissolved in the same solvent.

  • Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.

  • Precipitate the resulting polyamide in a non-solvent like ethanol, followed by washing and drying.

Expected Properties of Pyridine-Containing Polyamides

The incorporation of pyridine units is expected to influence the solubility and thermal properties of the resulting polyamides. Polyamides containing pyridine moieties have been shown to exhibit good solubility in polar aprotic solvents. The thermal stability is generally lower than that of the corresponding polyimides but still substantial.[9]

Applications in Drug Development

The pyridine group in these polymers offers unique opportunities for applications in drug delivery and biomedicine.

pH-Responsive Drug Delivery

The nitrogen atom in the pyridine ring can be protonated at acidic pH. This property can be exploited to create "smart" drug delivery systems. For instance, polymeric micelles with a pyridine-containing core can encapsulate hydrophobic drugs.[10][11] In the acidic environment of a tumor, the pyridine units become protonated, leading to the swelling or disassembly of the micelle and the controlled release of the encapsulated drug.

Gene Delivery

Cationic polymers are widely used as non-viral vectors for gene delivery. The pyridine nitrogen can be quaternized to introduce a permanent positive charge, or it can be protonated at physiological pH. These cationic charges can electrostatically interact with negatively charged DNA or RNA, forming polyplexes that can be taken up by cells. Pyridinium-based lipids and polymers have shown promise in gene transfection with good efficiency and low cytotoxicity.[2][12]

Metallo-Drugs and Metal-Containing Polymers

The pyridine moiety is an excellent ligand for coordinating with various metal ions.[13][14] This can be utilized in several ways:

  • Metallo-Drugs: Dendrimers and polymers functionalized with pyridine-imine ligands can form stable complexes with copper, which have demonstrated anticancer properties.[1]

  • Drug Delivery Vehicles: Metal-containing polymers can act as carriers for drugs. The redox properties of the metal center can be used as a trigger for drug release.[3]

Conceptual Diagram of a Pyridine-Based Polymeric Drug Carrier

G cluster_micelle Polymeric Micelle in Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) Micelle Self-Assembled Micelle Core Hydrophobic Core (Drug Encapsulated) Shell Hydrophilic Shell Protonation Pyridine Protonation Micelle->Protonation Low pH Trigger Pyridine_neutral Pyridine (Neutral) Destabilization Micelle Destabilization Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

Caption: pH-responsive drug release from a pyridine-containing polymeric micelle.

References

Application Notes and Protocols for High-Throughput Screening of Pyridinylphenylmethanamine Derivatives as Wnt Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize pyridinylphenylmethanamine derivatives as potential inhibitors of the Wnt signaling pathway. The dysregulation of the Wnt pathway is a known driver in various cancers, making it a critical target for therapeutic development.[1][2] This document outlines a robust cell-based luciferase reporter assay, a widely used method for screening compounds that modulate specific signaling pathways.[1][3]

Principle of the Assay

The canonical Wnt signaling pathway is a key regulator of cell proliferation and differentiation.[1][4] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[1] Activation of the Wnt pathway inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target genes like c-Myc and Cyclin D1, driving cell proliferation.[2][4]

This HTS assay utilizes a HEK293T cell line engineered to stably express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter. When the Wnt pathway is activated, the luciferase gene is transcribed, producing a measurable luminescent signal. Pyridinylphenylmethanamine derivatives that inhibit this pathway will reduce luciferase expression, resulting in a quantifiable decrease in luminescence.[1]

Data Presentation

The potency of pyridinylphenylmethanamine derivatives as Wnt signaling inhibitors is quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical screening data for a series of these compounds.

Compound IDStructureIC50 (µM)Max Inhibition (%)Cell Viability (at 10 µM)
PMPD-001[Insert Structure]0.8598.295.7%
PMPD-002[Insert Structure]1.2395.592.1%
PMPD-003[Insert Structure]5.7885.398.9%
PMPD-004[Insert Structure]0.5299.188.5%
PMPD-005[Insert Structure]> 2015.299.5%
XAV939 (Control)[Insert Structure]0.1199.897.3%

Experimental Protocols

I. Primary High-Throughput Screening: Dual-Luciferase Reporter Assay

This protocol describes a cell-based, dual-luciferase reporter assay for the primary screening of a compound library. The use of a secondary, constitutively expressed luciferase (e.g., Renilla) allows for normalization of the primary reporter (Firefly) activity, correcting for variations in cell number and transfection efficiency.[2][5]

Materials:

  • HEK293T cells stably co-transfected with TCF/LEF-Firefly luciferase and a constitutive Renilla luciferase reporter plasmid.

  • Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Wnt3a conditioned medium (or a GSK3β inhibitor like CHIR99021) as a Wnt pathway agonist.

  • Pyridinylphenylmethanamine derivative library dissolved in 100% DMSO.

  • Known Wnt inhibitor (e.g., XAV939) as a positive control.

  • 384-well white, clear-bottom assay plates.

  • Dual-Glo® Luciferase Assay System.

  • Automated liquid handler and plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding:

    • Harvest and resuspend the engineered HEK293T cells in assay medium to a concentration of 2.5 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (approximately 5,000 cells/well).[1]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Addition:

    • Prepare serial dilutions of the pyridinylphenylmethanamine derivatives and control compounds in 100% DMSO.

    • Using an acoustic liquid handler or pin tool, transfer 100 nL of each compound solution to the respective wells of the assay plate. This results in a final DMSO concentration of 0.25%.

    • Include wells with a known Wnt inhibitor for the positive control and DMSO only for the negative (vehicle) control.[1]

  • Wnt Pathway Activation:

    • Prepare the Wnt agonist solution (e.g., Wnt3a conditioned medium) in assay medium.

    • Add 20 µL of the Wnt agonist solution to all wells except for the baseline control wells (which receive 20 µL of regular assay medium). The final volume in each well will be 40 µL.[1]

  • Incubation:

    • Incubate the assay plates for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Luminescence Measurement:

    • Equilibrate the assay plates and the Dual-Glo® Luciferase Reagent to room temperature.

    • Add 20 µL of the Luciferase Assay Reagent II (LAR II) to each well to measure Firefly luciferase activity.[5]

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a microplate reader.

    • Add 20 µL of the Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla luciferase reaction.[5]

    • Incubate for 10 minutes at room temperature.

    • Measure the Renilla luminescence.

II. Secondary Assay: Cell Viability/Cytotoxicity Assay

It is crucial to determine if the observed inhibition of the Wnt pathway is due to specific pathway modulation or general cytotoxicity.[2] A common method is the WST-1 or MTT assay.

Materials:

  • Cells treated with the same concentrations of pyridinylphenylmethanamine derivatives as in the primary assay.

  • WST-1 reagent.

  • 96-well or 384-well clear plates.

  • Plate reader capable of measuring absorbance at 440-450 nm.

Procedure:

  • Cell Treatment:

    • Plate and treat cells with the test compounds at the same concentrations used in the primary HTS assay and incubate for the same duration (24 hours).

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well containing 100 µL of culture medium.[2]

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 440-450 nm using a microplate reader.[2]

Data Analysis and Interpretation

  • Normalization:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[2]

  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Dose-Response Curves and IC50 Determination:

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.[2]

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (Fz) Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates Proteasome Proteasomal Degradation beta_catenin_cyto->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates PMPD Pyridinylphenylmethanamine Derivatives PMPD->DestructionComplex Potential Target: Stabilization TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription

Caption: Canonical Wnt signaling pathway and potential point of inhibition.

HTS_Workflow start Start cell_seeding Seed HEK293T-Luc cells in 384-well plates start->cell_seeding compound_addition Add Pyridinylphenylmethanamine Derivatives & Controls cell_seeding->compound_addition wnt_activation Activate Wnt Pathway (e.g., Wnt3a) compound_addition->wnt_activation incubation_24h Incubate for 24 hours at 37°C wnt_activation->incubation_24h luminescence_measurement Measure Dual Luciferase Activity (Firefly & Renilla) incubation_24h->luminescence_measurement data_analysis Data Analysis: Normalization, % Inhibition, IC50 luminescence_measurement->data_analysis hit_confirmation Hit Confirmation & Secondary Assays (e.g., Cytotoxicity) data_analysis->hit_confirmation end End hit_confirmation->end

Caption: High-throughput screening experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (4-(Pyridin-2-yl)phenyl)methanamine.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Suzuki-Miyaura Coupling: Formation of the carbon-carbon bond between a pyridine and a phenyl group to synthesize the intermediate, 4-(Pyridin-2-yl)benzaldehyde.

  • Reductive Amination: Conversion of the aldehyde functional group of the intermediate to a primary amine to yield the final product.

This guide will address common issues and provide detailed experimental protocols for each of these critical steps.

Troubleshooting Low Yield: Quick Guide

IssuePotential CauseRecommended Action
Step 1: Suzuki Coupling
Low or no conversion of starting materialsCatalyst deactivation by pyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]
Ineffective base.Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[2]
Low reaction temperature.Gradually increase the temperature, while monitoring for byproduct formation.[2]
Formation of significant byproductsHomocoupling of the boronic acid.Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1][3]
Protodeboronation of the boronic acid.Use anhydrous solvents and consider using the pinacol ester or trifluoroborate salt of the boronic acid.[1][2]
Dehalogenation of the pyridine starting material.Optimize reaction conditions (temperature, base, solvent) to favor cross-coupling.[1]
Step 2: Reductive Amination
Incomplete reactionInsufficient imine formation.Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. Ensure the reaction is not too acidic, as this will protonate the amine.
Weak reducing agent.Consider using a more reactive reducing agent, but be mindful of selectivity.
Formation of secondary amine byproductPrimary amine product reacting with the aldehyde.Use a large excess of the ammonia source. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this.[4][5]
Aldehyde starting material is reduced to an alcoholNon-selective reducing agent.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[6][7]
Purification
Difficulty in isolating the pure productProduct is a polar amine.Utilize column chromatography on silica gel with a polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent peak tailing.
Product is water-soluble as a salt.Perform an aqueous workup with a basic solution to deprotonate the amine and extract it into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is not working. What is the most common reason for failure with pyridine substrates?

A1: The most common issue is the deactivation of the palladium catalyst by the lone pair of electrons on the pyridine nitrogen.[1] This coordination can inhibit the catalytic cycle. To overcome this, it is crucial to use bulky, electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands help to stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen.

Q2: I am observing a significant amount of homocoupled biphenyl byproduct from my boronic acid in the Suzuki reaction. How can I prevent this?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][3] It is critical to ensure that the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere of argon or nitrogen.

Q3: In the reductive amination step, my primary amine product seems to be reacting further to form a secondary amine. How can I improve the selectivity for the primary amine?

A3: To favor the formation of the primary amine, it is recommended to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).[8] This shifts the equilibrium towards the formation of the primary imine. Alternatively, a stepwise approach can be employed where the imine is formed first, and then the reducing agent is added.[4][5]

Q4: Which reducing agent is best for the reductive amination of 4-(Pyridin-2-yl)benzaldehyde?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations.[6] It is milder and more selective than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion intermediate over the unreacted aldehyde. This helps to prevent the formation of the corresponding alcohol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is toxic.[7]

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Pyridin-2-yl)benzaldehyde

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Bromopyridine

  • 4-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (1-5 mol%) and ligand (if required) to the flask.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionExpected Yield Range
CatalystPd(PPh₃)₄ (3 mol%)60-80%
BaseK₂CO₃ (2.0 equiv.)
SolventToluene/Ethanol/Water (4:1:1)
Temperature100 °C
Time12-24 h
Step 2: Reductive Amination for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-(Pyridin-2-yl)benzaldehyde

  • Ammonia source (e.g., ammonium acetate, 7N NH₃ in methanol)

  • Reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN)

  • Anhydrous solvent (e.g., methanol, dichloroethane)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve 4-(Pyridin-2-yl)benzaldehyde (1.0 equiv.) in the anhydrous solvent in a round-bottom flask.

  • Add the ammonia source (10-20 equiv.).

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add the reducing agent (1.5-2.0 equiv.) portion-wise, maintaining the temperature at 0-5 °C if using a more reactive reducing agent.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Adjust the pH to be basic (pH > 9) with an aqueous base solution (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionExpected Yield Range
Ammonia Source7N NH₃ in Methanol (15 equiv.)70-90%
Reducing AgentNaBH(OAc)₃ (1.5 equiv.)
SolventDichloroethane
TemperatureRoom Temperature
Time12 h

Visualizations

SynthesisWorkflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_amination Step 2: Reductive Amination start_suzuki 2-Bromopyridine + 4-Formylphenylboronic Acid reagents_suzuki Pd Catalyst Base Solvent start_suzuki->reagents_suzuki reaction_suzuki Heat (80-120°C) reagents_suzuki->reaction_suzuki product_suzuki 4-(Pyridin-2-yl)benzaldehyde reaction_suzuki->product_suzuki start_amination 4-(Pyridin-2-yl)benzaldehyde product_suzuki->start_amination reagents_amination Ammonia Source Reducing Agent Solvent start_amination->reagents_amination reaction_amination Room Temperature reagents_amination->reaction_amination product_amination This compound reaction_amination->product_amination

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling cause1 Catalyst Inactivation? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Reactivity? start->cause3 solution1 Use Bulky/Electron-Rich Ligands (e.g., SPhos) cause1->solution1 Yes solution2a Ensure Inert Atmosphere (Degas Solvents) cause2->solution2a Homocoupling solution2b Use Anhydrous Solvents cause2->solution2b Protodeboronation solution3 Screen Stronger Bases (K3PO4, Cs2CO3) Increase Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in the Suzuki coupling step.

Troubleshooting_Amination start Low Yield in Reductive Amination cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 solution1 Add Catalytic Acid (e.g., Acetic Acid) cause1->solution1 Yes solution2a Use Large Excess of Ammonia Source cause2->solution2a Secondary Amine Formation solution2b Use Selective Reducing Agent (e.g., NaBH(OAc)3) cause2->solution2b Alcohol Byproduct

Caption: Troubleshooting logic for low yield in the reductive amination step.

References

Side product formation in the synthesis of N-aryl-2-aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl-2-aminopyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-aryl-2-aminopyridines via Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination

Issue 1: Low or no yield of the desired N-aryl-2-aminopyridine.

Possible Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened catalyst or a pre-catalyst. It is often preferable to use a precatalyst to ensure cleaner formation of the active catalytic species.[1]

  • Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle.

    • Solution: For challenging substrates like 2-halopyridines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[2] Bidentate phosphine ligands like BINAP and DPPF can also improve reaction rates and yields.[3]

  • Inappropriate Base: The strength and nature of the base are critical.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your starting materials are base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature, monitoring for decomposition.

Issue 2: Significant formation of hydrodehalogenated arene side product.

Possible Causes and Solutions:

  • Slow Reductive Elimination: If the final step of the catalytic cycle is slow, a competing pathway leading to hydrodehalogenation can become significant.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands which are known to accelerate reductive elimination and minimize this side reaction.[2]

  • Presence of Water: Trace amounts of water can be a proton source for the hydrodehalogenation pathway.

    • Solution: Use rigorously dried solvents and reagents.

  • Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to less stable catalytic species that are more prone to side reactions.

    • Solution: Optimize the ligand-to-palladium ratio, typically ranging from 1:1 to 2:1.

Issue 3: Formation of a double arylation product on the 2-aminopyridine.

Possible Causes and Solutions:

  • Reaction Stoichiometry: Using an excess of the aryl halide can favor double arylation.

    • Solution: Use a 1:1 or slight excess of the 2-aminopyridine relative to the aryl halide.

  • Prolonged Reaction Time or High Temperature: These conditions can provide the energy needed for the second arylation to occur.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the mono-arylated product is maximized. Consider running the reaction at a lower temperature.

Experimental Protocol: Typical Buchwald-Hartwig Amination of 2-Bromopyridine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add 2-bromopyridine (1.0 mmol) and the desired aryl amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low/No Product check_catalyst Check Catalyst Activity & Ligand Choice start->check_catalyst check_conditions Review Reaction Conditions (Base, Temp, Solvent) check_catalyst->check_conditions side_product Side Product Observed check_conditions->side_product If yield is still low optimize_conditions Optimize Base/Temperature check_conditions->optimize_conditions hydrodehalogenation Hydrodehalogenation Product Dominant side_product->hydrodehalogenation If major side product double_arylation Double Arylation Product Observed side_product->double_arylation If major side product optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) hydrodehalogenation->optimize_ligand optimize_stoichiometry Adjust Amine:Aryl Halide Ratio double_arylation->optimize_stoichiometry success Desired Product Obtained optimize_ligand->success optimize_conditions->success optimize_stoichiometry->success start Reaction Issue low_yield Low Yield / No Reaction start->low_yield homocoupling Homocoupling Side Product start->homocoupling check_temp Increase Temperature / Use Microwave low_yield->check_temp check_catalyst Activate Copper / Use Cu(I) Salt low_yield->check_catalyst screen_ligands Screen Ligands (e.g., Phenanthroline) low_yield->screen_ligands optimize_temp Lower Temperature / Use Ligand homocoupling->optimize_temp reduce_catalyst Reduce Copper Loading homocoupling->reduce_catalyst success Successful Reaction check_temp->success check_catalyst->success screen_ligands->success optimize_temp->success reduce_catalyst->success start Start SNAr Reaction reaction_check Monitor Reaction Progress start->reaction_check complete Reaction Complete? reaction_check->complete workup Workup and Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Desired N-aryl-2-aminopyridine workup->product increase_temp Increase Temperature troubleshoot->increase_temp change_halide Use 2-Fluoropyridine troubleshoot->change_halide add_ewg Add Electron-Withdrawing Group troubleshoot->add_ewg increase_temp->reaction_check change_halide->start add_ewg->start

References

Technical Support Center: Enhancing the Purity of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (4-(Pyridin-2-yl)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and how do they impact purity?

A1: The most prevalent synthetic strategies involve a two-step process: the formation of the C-C bond between the pyridine and phenyl rings, followed by the introduction of the aminomethyl group. The initial bond formation is typically achieved through a Suzuki-Miyaura coupling reaction between a pyridine-containing boronic acid derivative and a functionalized benzene. The aminomethyl group is commonly introduced via the reduction of a nitrile (4-(pyridin-2-yl)benzonitrile). The purity of the final product is significantly influenced by the efficiency and selectivity of each of these steps.

Q2: What are the primary impurities I should expect?

A2: Impurities can arise from both the Suzuki-Miyaura coupling and the nitrile reduction steps.

  • From Suzuki-Miyaura Coupling:

    • Homocoupling byproducts: Formation of biphenyl or bipyridyl compounds.

    • Unreacted starting materials: Residual boronic esters/acids or aryl halides.

    • Catalyst residues: Palladium and ligand-related impurities.

  • From Nitrile Reduction:

    • Secondary and tertiary amines: Over-alkylation of the primary amine product.

    • Unreacted nitrile: Incomplete reduction of the starting material.

    • Aldehyde or carboxylic acid: If the reaction is exposed to water or air, hydrolysis of the intermediate imine can occur.

Q3: Which purification techniques are most effective for this compound?

A3: Due to the polar and basic nature of the amine, flash column chromatography on silica gel and recrystallization are the most effective purification methods. The choice between them depends on the impurity profile and the scale of the reaction. Often, a combination of both techniques is employed for achieving high purity.

Troubleshooting Guides

Purification by Flash Column Chromatography

Issue 1: The compound is streaking or tailing on the TLC plate and the column.

  • Cause: Strong interaction between the basic amine and the acidic silanol groups on the silica gel surface.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1% v/v). This will help to neutralize the acidic sites on the silica gel and improve the peak shape.

Issue 2: The compound does not move from the baseline (Rf = 0).

  • Cause: The mobile phase is not polar enough to elute the highly polar amine.

  • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For this compound, a more polar system like dichloromethane (DCM) and methanol (MeOH) is recommended. Start with a low percentage of MeOH and gradually increase it.

Issue 3: Poor separation between the product and a closely-eluting impurity.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system: Systematically screen different solvent combinations using TLC. Try adding a third solvent to the mobile phase to fine-tune the polarity.

    • Use a shallower gradient: A slow, gradual increase in the mobile phase polarity during column chromatography can improve separation.

Purification by Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The solution is cooling too rapidly.

    • High concentration of impurities depressing the melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly.

    • Use a lower-boiling point solvent or a solvent mixture.

    • If impurity levels are high, first purify the crude material by column chromatography.

Issue 2: No crystal formation upon cooling.

  • Cause: The solution is too dilute, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask at the solution-air interface with a glass rod or add a seed crystal of the pure compound.

    • Concentrate the solution: Gently evaporate some of the solvent and allow the solution to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

Issue 3: Low recovery of the purified product.

  • Cause:

    • Too much solvent was used for dissolution.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • After slow cooling to room temperature, cool the flask in an ice bath for an extended period to maximize precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemKey ParametersExpected Purity
Flash Column Chromatography Silica Gel (230-400 mesh)Dichloromethane/Methanol gradient (0-10% MeOH) with 0.5% TriethylamineGradient elution>95%
Recrystallization N/AEthanol/Water or Isopropanol/HexaneSlow cooling, followed by cooling in an ice bath>98%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point is 95:5 DCM:MeOH with 0.5% TEA. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 0.5% TEA) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the percentage of methanol in the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol). A good solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup Recrystallization Recrystallization Column Chromatography->Recrystallization High Purity Pure Product Pure Product Recrystallization->Pure Product Purity > 98% Purity > 98% Pure Product->Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography start Chromatography Issue streaking Streaking/Tailing? start->streaking no_elution No Elution (Rf=0)? streaking->no_elution No add_base Add TEA or NH4OH to Mobile Phase streaking->add_base Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity Increase Mobile Phase Polarity (e.g., %MeOH) no_elution->increase_polarity Yes optimize_solvent Optimize Solvent System & Use Shallow Gradient poor_separation->optimize_solvent Yes end Improved Separation poor_separation->end No add_base->end increase_polarity->end optimize_solvent->end

Caption: Troubleshooting logic for column chromatography purification issues.

Challenges in the scale-up synthesis of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scale-up synthesis of (4-(Pyridin-2-yl)phenyl)methanamine. It is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and scalable route involves a two-step process:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with (4-cyanophenyl)boronic acid or its esters to form the intermediate, 4-(pyridin-2-yl)benzonitrile.

  • Nitrile Reduction: The subsequent reduction of the nitrile group to a primary amine using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or chemical reducing agents.

Q2: Why is the Suzuki-Miyaura coupling of 2-chloropyridine challenging on a large scale?

A2: The coupling of 2-chloropyridine can be difficult due to the strong carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition of the palladium catalyst more challenging compared to bromo or iodo analogs. This can lead to sluggish reactions and low yields.[1] Careful selection of an active catalyst system, often involving specialized ligands, is crucial for success.

Q3: What are the primary byproducts in the nitrile reduction step, and how can they be minimized?

A3: The main byproducts are secondary and tertiary amines, formed from the reaction of the primary amine product with the intermediate imine.[2] These can be minimized by using an excess of ammonia or ammonium hydroxide in the reaction mixture, which competes with the primary amine for reaction with the imine intermediate.[2]

Q4: Is crystallization a viable purification method for the final product on a large scale?

A4: Yes, crystallization is the preferred method for purifying this compound on a large scale as it is more economical and scalable than chromatography.[3] The hydrochloride salt of the amine can also be prepared to facilitate crystallization and improve the handling of the final product.

Troubleshooting Guides

Part 1: Suzuki-Miyaura Coupling of 2-Chloropyridine and (4-cyanophenyl)boronic acid

Issue 1: Low or No Conversion to 4-(pyridin-2-yl)benzonitrile

  • Potential Cause 1: Inactive Catalyst System.

    • Solution: For the less reactive 2-chloropyridine, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system employing electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] Increase catalyst loading if necessary, but be mindful of cost and residual palladium levels.

  • Potential Cause 2: Ineffective Base.

    • Solution: The base is critical for the transmetalation step. Screen stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area.

  • Potential Cause 3: Inadequate Reaction Temperature.

    • Solution: The C-Cl bond activation requires higher temperatures, typically in the range of 80-120°C. Consider using a higher boiling point solvent like dioxane or toluene.

  • Potential Cause 4: Catalyst Deactivation due to Oxygen.

    • Solution: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).

Issue 2: Formation of Significant Byproducts (Homocoupling, Protodeboronation)

  • Potential Cause 1: Homocoupling of Boronic Acid.

    • Solution: This is often promoted by the presence of oxygen. Rigorous exclusion of oxygen is critical. Running the reaction at the lowest effective temperature can also minimize this side reaction.

  • Potential Cause 2: Protodeboronation of (4-cyanophenyl)boronic acid.

    • Solution: This occurs when the boronic acid reacts with a proton source (e.g., water) instead of the palladium complex. Using anhydrous solvents and ensuring the base is not excessively hydrated can help. Using boronic esters (e.g., pinacol esters) can also increase stability.

Part 2: Reduction of 4-(pyridin-2-yl)benzonitrile to this compound

Issue 1: Low Yield of the Primary Amine and Formation of Secondary/Tertiary Amines

  • Potential Cause 1: Reaction of Primary Amine with Imine Intermediate.

    • Solution: This is the most common cause of byproduct formation.

      • Catalytic Hydrogenation (Raney Ni, Pd/C): Add ammonia gas or a solution of ammonium hydroxide to the reaction mixture. This helps to suppress the formation of secondary and tertiary amine byproducts.[2]

      • Chemical Reduction (e.g., LiAlH₄): While effective on a small scale, LiAlH₄ is often not ideal for large-scale operations due to safety and work-up challenges. If used, ensure slow addition of the reducing agent and maintain low temperatures.

  • Potential Cause 2: Incomplete Reaction.

    • Solution:

      • Catalytic Hydrogenation: Increase hydrogen pressure and/or reaction temperature. Ensure efficient stirring to overcome mass transfer limitations. Check the activity of the catalyst; it may need to be replaced.

      • Chemical Reduction: Ensure a sufficient molar excess of the reducing agent is used.

Issue 2: Catalyst Poisoning during Hydrogenation

  • Potential Cause 1: Impurities in the Substrate.

    • Solution: Ensure the 4-(pyridin-2-yl)benzonitrile intermediate is of high purity. Residual palladium or sulfur-containing impurities from previous steps can poison the hydrogenation catalyst. Purify the nitrile intermediate by recrystallization or a plug of silica gel before reduction.

  • Potential Cause 2: Pyridine Moiety Interaction.

    • Solution: The nitrogen on the pyridine ring can sometimes coordinate to the catalyst surface and inhibit its activity. Using acidic additives can sometimes mitigate this, but this may not be compatible with all catalysts (e.g., Raney Nickel).

Data Presentation

The following table presents representative data for the optimization of the two key synthetic steps. Note that these are illustrative examples based on similar transformations, as specific scale-up data for the target molecule is proprietary.

Table 1: Illustrative Data for Synthesis Optimization

StepParameter VariedCondition ACondition BOutcome Comparison
Suzuki Coupling Catalyst SystemPd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 90°CPd(OAc)₂ (1 mol%)/SPhos (2 mol%), K₃PO₄, Dioxane, 110°CCondition B typically results in higher yields (>85%) and shorter reaction times for chloro-pyridines compared to Condition A, which may stall at lower conversions.[1]
BaseNa₂CO₃K₃PO₄K₃PO₄ generally provides better yields due to its higher basicity and favorable solubility characteristics in mixed solvent systems.
Nitrile Reduction Catalyst & Additive10% Pd/C, H₂ (5 bar), MeOH, 25°CRaney Ni, H₂ (20 bar), MeOH/NH₃, 60°CCondition B with Raney Nickel and ammonia typically gives higher selectivity for the primary amine (>90%) by minimizing secondary amine formation.[4] Condition A may lead to significant hydrogenolysis byproducts over Pd/C.[5][6]
Hydrogen Pressure5 bar20 barHigher pressure generally increases the reaction rate, but for some substrates, it can also promote over-reduction or side reactions. Optimal pressure needs to be determined empirically.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 4-(pyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling

Materials:

  • 2-Chloropyridine

  • (4-cyanophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered

  • 1,4-Dioxane, anhydrous

  • Purified water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup: Charge a suitable, inerted reactor with 2-chloropyridine (1.0 eq.), (4-cyanophenyl)boronic acid (1.1 eq.), and finely powdered K₃PO₄ (2.5 eq.).

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve Pd(OAc)₂ (0.01 eq.) and SPhos (0.02 eq.) in anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the reactor, followed by the remaining anhydrous 1,4-dioxane (to a total volume appropriate for the scale).

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate or toluene). Stir and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-(pyridin-2-yl)benzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Protocol 2: Scale-up Reduction of 4-(pyridin-2-yl)benzonitrile to this compound

Materials:

  • 4-(pyridin-2-yl)benzonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonium hydroxide (28-30% solution)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 4-(pyridin-2-yl)benzonitrile (1.0 eq.), methanol or ethanol, and ammonium hydroxide (3-5 eq.).

  • Catalyst Addition: Carefully add Raney Nickel slurry (5-10 wt% loading) to the reactor.

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 15-25 bar. Heat the mixture to 50-70°C with efficient stirring. Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (GC or HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and handled with extreme care. Quench the filter cake with water before disposal.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation or by forming the hydrochloride salt and recrystallizing from a suitable solvent like isopropanol or ethanol.

Visualizations

experimental_workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Nitrile Reduction start_suzuki 2-Chloropyridine + (4-cyanophenyl)boronic acid reagents_suzuki Pd(OAc)2 / SPhos K3PO4, Dioxane reaction_suzuki Heat (100-110°C) Inert Atmosphere reagents_suzuki->reaction_suzuki workup_suzuki Aqueous Work-up & Extraction reaction_suzuki->workup_suzuki purify_suzuki Recrystallization workup_suzuki->purify_suzuki intermediate 4-(pyridin-2-yl)benzonitrile purify_suzuki->intermediate start_reduction 4-(pyridin-2-yl)benzonitrile intermediate->start_reduction reagents_reduction Raney Ni, H2 (15-25 bar) MeOH/NH4OH reaction_reduction Heat (50-70°C) reagents_reduction->reaction_reduction workup_reduction Catalyst Filtration reaction_reduction->workup_reduction purify_reduction Distillation or Salt Crystallization workup_reduction->purify_reduction final_product This compound purify_reduction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_suzuki start Low Yield in Suzuki Coupling cause1 Inactive Catalyst? start->cause1 cause2 Ineffective Base? start->cause2 cause3 Low Temperature? start->cause3 cause4 Oxygen Present? start->cause4 sol1 Use Buchwald/NHC Ligands Increase Catalyst Loading cause1->sol1 Yes sol2 Use K3PO4 or Cs2CO3 Ensure fine powder cause2->sol2 Yes sol3 Increase Temperature (100-120°C) cause3->sol3 Yes sol4 Degas Solvents Use Inert Atmosphere cause4->sol4 Yes

Caption: Troubleshooting logic for low yield in Suzuki coupling.

References

Preventing degradation of (4-(Pyridin-2-yl)phenyl)methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the storage and handling of (4-(Pyridin-2-yl)phenyl)methanamine to prevent its degradation. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed a yellow or brownish tint. Can I still use it?

A change in color often indicates potential degradation of the compound, likely due to oxidation or exposure to light. It is strongly advised to assess the purity of the material before use. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the extent of degradation. If significant impurities are detected, purification (e.g., recrystallization or column chromatography) may be necessary. For critical applications, using a fresh, uncolored batch is recommended.

Q2: I've noticed a new spot on the TLC plate of my stored this compound. What could be the cause?

The appearance of a new spot on a TLC plate is a clear indicator of impurity formation. This could be due to several degradation pathways, including:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines or other related compounds.

  • Hydrolysis: If the compound has been exposed to moisture, hydrolysis is a potential degradation route, although less common for this specific structure without other reactive groups.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

It is recommended to perform a more quantitative analysis like HPLC to determine the percentage of the impurity.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

To minimize degradation, this compound should be stored under controlled conditions. The recommended storage parameters are summarized in the table below.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Reduces the rate of potential chemical degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the amine functional group.
Light In a light-proof or amber vial.Protects the compound from light-induced degradation.[1]
Moisture In a tightly sealed container with a desiccant.Minimizes potential hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue: Unexpected Experimental Results

If you encounter unexpected results in your experiments, it is crucial to first assess the purity of your starting material.

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Assess Compound Purity (TLC, HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure troubleshoot_reaction Troubleshoot Reaction Conditions is_pure->troubleshoot_reaction Yes visual_inspection Visual Inspection (Color Change?) is_pure->visual_inspection No proceed Proceed with Experiment troubleshoot_reaction->proceed analytical_check Analytical Check (New Peaks/Spots?) visual_inspection->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed purify Purify Compound (e.g., Recrystallization) degradation_confirmed->purify discard Discard and Use New Stock degradation_confirmed->discard purify->proceed Storage_Workflow receipt Receipt of Compound inspect Inspect Container Seal receipt->inspect transfer Transfer to Inert Atmosphere (Glovebox/Schlenk Line) inspect->transfer aliquot Aliquot into smaller, sealed vials transfer->aliquot storage Store at Recommended Conditions (2-8°C or -20°C, Dark) aliquot->storage usage For use, bring a single aliquot to room temperature storage->usage discard Discard any unused portion of the aliquot usage->discard Degradation_Pathway parent This compound oxidized Corresponding Imine/Oxidized Species parent->oxidized Oxidation (Air, Light)

References

Technical Support Center: Overcoming Poor Solubility of Pyridinylphenylmethanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of pyridinylphenylmethanamine compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridinylphenylmethanamine compound shows very low solubility in aqueous buffers. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common challenge with weakly basic compounds like pyridinylphenylmethanamine derivatives. Here are the initial steps to troubleshoot this issue:

  • pH Adjustment: Since pyridinylphenylmethanamine compounds are typically weakly basic, their solubility is highly pH-dependent. Solubility increases in acidic conditions where the amine groups are protonated.[1][2][3] Try lowering the pH of your aqueous buffer to determine the pH-solubility profile.

  • Co-solvent System: Introduce a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] These can increase solubility by reducing the polarity of the solvent system.

  • Use of Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4][5] Non-ionic surfactants are often preferred due to their lower potential for toxicity.

Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:

  • Lower Final Concentration: The most straightforward approach is to reduce the final concentration of your compound in the assay.

  • Optimize Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always include appropriate vehicle controls in your experiments.

  • Use of Solubilizing Excipients: Incorporate solubilizing excipients such as cyclodextrins into the aqueous buffer before adding the compound stock solution.[6]

Q3: What are the most effective formulation strategies to improve the oral bioavailability of poorly soluble pyridinylphenylmethanamine compounds?

A3: Several advanced formulation strategies can significantly enhance the oral bioavailability of these compounds. The choice of strategy depends on the specific physicochemical properties of your molecule.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly improve the dissolution rate.[7][8][9][10]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved solubility and bioavailability.[11][12][13]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can mask its hydrophobicity and increase its aqueous solubility.[6][14][15]

  • Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to have improved solubility. Once administered, it is converted back to the active form in the body.[16][17][18][19][20]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media During In Vitro Experiments

This guide provides a systematic workflow to address the precipitation of pyridinylphenylmethanamine compounds in aqueous buffers.

Troubleshooting_Precipitation Start Compound Precipitation Observed Check_pH Is the aqueous buffer pH < pKa of the compound? Start->Check_pH Adjust_pH Lower the buffer pH to increase ionization and solubility. Check_pH->Adjust_pH No Use_Cosolvent Introduce a co-solvent (e.g., Ethanol, PEG). Check_pH->Use_Cosolvent Yes Adjust_pH->Use_Cosolvent Use_Surfactant Add a surfactant (e.g., Polysorbate 80). Use_Cosolvent->Use_Surfactant Failure Further Formulation Development Needed Use_Cosolvent->Failure Cyclodextrin Employ cyclodextrin complexation. Use_Surfactant->Cyclodextrin Use_Surfactant->Failure Success Solubility Issue Resolved Cyclodextrin->Success Cyclodextrin->Failure

Caption: Workflow for troubleshooting compound precipitation in vitro.

Issue 2: Poor Oral Bioavailability in Preclinical Animal Studies

This guide outlines a workflow to enhance the in vivo performance of pyridinylphenylmethanamine compounds.

Troubleshooting_Bioavailability Start Low Oral Bioavailability Solid_Dispersion Formulate as a Solid Dispersion. Start->Solid_Dispersion Nanosuspension Develop a Nanosuspension. Start->Nanosuspension Cyclodextrin_Complex Create a Cyclodextrin Inclusion Complex. Start->Cyclodextrin_Complex Prodrug Synthesize a Soluble Prodrug. Start->Prodrug In_Vivo_Testing Conduct Comparative In Vivo Pharmacokinetic Studies Solid_Dispersion->In_Vivo_Testing Nanosuspension->In_Vivo_Testing Cyclodextrin_Complex->In_Vivo_Testing Prodrug->In_Vivo_Testing Optimized_Formulation Optimized Formulation Achieved In_Vivo_Testing->Optimized_Formulation

Caption: Strategies to improve in vivo bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method (Example with a Related Compound, Pyrimethamine)

This protocol describes the preparation of a solid dispersion, a proven method for enhancing the dissolution rate of poorly soluble compounds. While this example uses pyrimethamine, a diaminopyrimidine, the principles can be adapted for pyridinylphenylmethanamine compounds with appropriate optimization.[21][22][23]

Materials:

  • Pyrimethamine

  • Polyethylene Glycol (PEG) 6000 or Poloxamer 188 (as a hydrophilic carrier)

  • Ethanol (as a solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve the pyrimethamine and the chosen carrier (e.g., Poloxamer 188) in ethanol in a round-bottom flask. A drug-to-carrier ratio of 1:3 (w/w) has been shown to be effective for pyrimethamine.[21]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C). Continue evaporation until a solid mass is formed.

  • Drying: Further dry the solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug and its dispersion in the polymer matrix.

Characterization Techniques for Solid Dispersions:

TechniquePurpose
Differential Scanning Calorimetry (DSC) To determine the thermal properties and confirm the absence of the drug's crystalline melting peak.[24][25][26][27]
Powder X-ray Diffraction (PXRD) To verify the amorphous nature of the drug within the dispersion.[24][25][26][27]
Fourier-Transform Infrared Spectroscopy (FTIR) To investigate potential molecular interactions between the drug and the carrier.[24][25][26]
Protocol 2: pH-Dependent Solubility Profile Determination

Understanding the pH-solubility profile is critical for weakly basic compounds.

Materials:

  • Pyridinylphenylmethanamine compound

  • A series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Shaker or agitator

  • Centrifuge or filtration apparatus

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the pyridinylphenylmethanamine compound to vials containing each buffer of a specific pH.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium solubility.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method.

  • Data Analysis: Plot the solubility as a function of pH to generate the pH-solubility profile.

Signaling Pathways

Pyridinylphenylmethanamine compounds often target the central nervous system (CNS). Many CNS drugs interact with biogenic amine neurotransmitter systems.[28][29][30] The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) activated by a biogenic amine, which could be relevant for this class of compounds.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Biogenic Amine Neurotransmitter Ligand->Receptor Binds Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates Target Proteins

Caption: Generalized biogenic amine signaling pathway via a GPCR.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 2-aminopyridine substrates. The inherent properties of 2-aminopyridines present unique obstacles, primarily due to catalyst poisoning by the pyridine nitrogen. This guide offers practical solutions, detailed experimental protocols, and data-driven insights to help researchers, scientists, and drug development professionals achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-aminopyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen. Additionally, the amino group's electron-donating nature can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[2]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose under the reaction conditions.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: Indicators of catalyst deactivation can include:[3]

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.

  • Changes in Selectivity: You might observe the formation of unexpected byproducts.

  • Need for Harsher Reaction Conditions: To achieve the desired conversion, you may need to increase temperature or pressure.

Q4: How can I mitigate catalyst poisoning when working with 2-aminopyridines?

A4: Several strategies can be employed:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[2]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can ensure the efficient generation of the active catalytic species.[1][2]

  • Reaction Conditions Optimization: Carefully screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents, and temperature.[1][4]

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][2]

Q5: Can the choice of base and solvent impact catalyst deactivation?

A5: Absolutely. The base and solvent system plays a crucial role.

  • Base: A carefully selected base is necessary for efficient transmetalation. The choice of base can influence the reaction rate and catalyst stability. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] Weaker bases are often effective for these challenging substrates.[2]

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Thoroughly degassing the solvent is critical to remove oxygen, which can promote side reactions like homocoupling.[1]

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2] 2. Increase Catalyst Loading: Modestly increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[2] 3. Use a Pre-catalyst: Utilize modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) for a more active and stable catalytic species.[2]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are generally more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1]
Poor Transmetalation 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Consider Boronic Esters: Pinacol esters or MIDA boronates are often more stable than boronic acids.[2]
Poor Reagent Quality 1. Verify Reagent Purity: Ensure the purity of the 2-aminopyridine, coupling partner, base, and solvent. 2. Use Anhydrous Conditions: Eliminate water from the reaction mixture, as it can lead to protodeboronation.[2]
Issue 2: Side Reactions
Side Reaction Potential Cause Troubleshooting Steps
Homocoupling Oxygen in the reaction mixture.1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture.[1] 2. Use a Pd(0) Source: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[1]
Dehalogenation Presence of hydride sources.1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[2]
Protodeboronation Presence of water.1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[2] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[2] 3. Use a Weaker Base: A milder base may reduce the rate of protodeboronation.[2]

Quantitative Data Summary

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromo-3-aminopyridine with Phenylboronic Acid *

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O100<5
dppf2K₂CO₃Toluene/H₂O10025
SPhos2K₂CO₃Toluene/H₂O10085
XPhos2K₂CO₃Toluene/H₂O10092
RuPhos2K₂CO₃Toluene/H₂O10088

*Representative data based on typical outcomes for challenging couplings.

Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline *

BaseCatalyst SystemSolventTemperature (°C)Yield (%)
NaOt-BuPd₂(dba)₃ / XPhosToluene11095
K₃PO₄Pd₂(dba)₃ / XPhosToluene11078
K₂CO₃Pd₂(dba)₃ / XPhosToluene11065
Cs₂CO₃Pd₂(dba)₃ / XPhosToluene11082

*Representative data based on typical outcomes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Haloaminopyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-haloaminopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., SPhos G3, 1-3 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen at least three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 2-Haloaminopyridine
  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried vial.

  • Reagent Addition: Add the 2-haloaminopyridine (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 90-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Visualizations

Catalyst_Poisoning_Pathway cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Inactive_Complex [Pd(0)L_n(2-Aminopyridine)] (Inactive) Pd(0)L_n->Inactive_Complex Coordination Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation / Amine Coordination & Deprotonation Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination (Ar-Nu) 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Inactive_Complex caption Catalytic cycle and catalyst poisoning by 2-aminopyridine.

Caption: Catalytic cycle and catalyst poisoning by 2-aminopyridine.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_reagents->start Impure Reagents optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) check_reagents->optimize_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst, Loading) optimize_conditions->optimize_catalyst Still Low Yield success Successful Reaction optimize_conditions->success Improved Yield optimize_catalyst->success Improved Yield caption Troubleshooting workflow for low-yield reactions.

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of (4-(Pyridin-2-yl)phenyl)methanamine.

Troubleshooting Guide: Resolving Overlapping Aromatic and Methylene Proton Signals

Problem: The 1D ¹H NMR spectrum of this compound in CDCl₃ shows significant overlap in the aromatic region (7.0-8.7 ppm) and potential overlap between the methylene protons and other signals, complicating structural confirmation and analysis.

Initial Troubleshooting Steps

A systematic approach to resolving peak overlap begins with simple adjustments to the sample environment, followed by more advanced 2D NMR techniques if necessary. The following workflow outlines the recommended steps.

G start Peak Overlap Observed in 1D ¹H NMR solvent Change NMR Solvent (e.g., Benzene-d6, DMSO-d6) start->solvent temp Vary Temperature solvent->temp If overlap persists resolved Peak Overlap Resolved solvent->resolved If overlap is resolved two_d Acquire 2D NMR Spectra (COSY, HSQC) temp->two_d If overlap persists temp->resolved If overlap is resolved two_d->resolved deconvolution Consider Spectral Deconvolution two_d->deconvolution For quantitative analysis of remaining overlap

Figure 1. A workflow diagram illustrating the decision-making process for resolving NMR peak overlap.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals for this compound are crowded and overlapping in the 1D ¹H NMR spectrum. What is the simplest first step to resolve them?

A1: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant changes in the chemical shifts of a compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can effectively spread out crowded signals, simplifying the spectrum. The varied solvent environments alter the shielding of different protons, leading to differential shifts and potentially resolving the overlap.

Q2: How does changing the temperature help in resolving peak overlap?

A2: Varying the temperature of the NMR experiment can be a powerful tool for resolving peak overlap. Temperature changes can affect the molecule's conformational dynamics, rotational barriers, and intermolecular interactions (like hydrogen bonding). These changes, in turn, can alter the chemical environment of specific protons, leading to temperature-dependent chemical shifts. For this compound, the amine (-NH₂) and pyridyl nitrogen can participate in hydrogen bonding, and the rotation around the phenyl-pyridine bond may be temperature-dependent. Acquiring spectra at different temperatures (e.g., from 298 K up to 373 K, solvent permitting) can shift signals enough to resolve overlap.

Q3: Changing the solvent and temperature did not fully resolve the overlapping aromatic signals. What are the next steps?

A3: If simpler methods are insufficient, 2D NMR spectroscopy is the next logical step. These techniques spread the NMR signals across two frequency dimensions, significantly enhancing resolution. For resolving proton overlaps, the following two experiments are highly effective:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the phenyl and pyridyl rings, helping to assign individual multiplets even when they are partially overlapped.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Since ¹³C spectra typically have a much wider chemical shift dispersion than ¹H spectra, this technique can effectively separate overlapping proton signals by spreading them out along the carbon dimension.[2]

Q4: How can I confirm the assignment of the amine (-NH₂) and methylene (-CH₂-) protons?

A4: The amine protons can often be identified by their broadness and variable chemical shift. A simple D₂O exchange experiment can confirm their assignment. Adding a drop of deuterium oxide (D₂O) to the NMR sample, shaking it, and re-acquiring the ¹H NMR spectrum will cause the labile amine protons to exchange with deuterium, leading to the disappearance or significant reduction in the intensity of their signal.

The methylene protons (-CH₂-) are expected to be a singlet as they are not adjacent to any protons. Their assignment can be definitively confirmed with an HSQC spectrum, which will show a correlation between the methylene proton signal and the methylene carbon signal (expected around 45 ppm).

Data Presentation: Solvent-Induced Chemical Shifts

The following table presents estimated ¹H NMR chemical shift data for the aromatic and methylene protons of this compound in different deuterated solvents, illustrating the potential for resolving peak overlap.

Proton Assignment Estimated Chemical Shift (δ) in CDCl₃ (ppm) Estimated Chemical Shift (δ) in Benzene-d₆ (ppm) Estimated Chemical Shift (δ) in DMSO-d₆ (ppm)
Pyridyl-H68.65 (d)8.45 (d)8.60 (d)
Phenyl-H (ortho to Pyridyl)8.00 (d)7.80 (d)8.10 (d)
Pyridyl-H47.75 (t)7.15 (t)7.85 (t)
Pyridyl-H37.70 (d)7.05 (d)7.75 (d)
Phenyl-H (ortho to -CH₂NH₂)7.45 (d)7.25 (d)7.50 (d)
Pyridyl-H57.20 (t)6.80 (t)7.30 (t)
Methylene (-CH₂-)3.90 (s)3.60 (s)3.80 (s)
Amine (-NH₂)1.70 (br s)1.50 (br s)2.10 (br s)

Note: These are estimated values based on typical solvent effects and data for similar compounds. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR
  • Sample Preparation: Prepare a sample of this compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at a concentration of 5-10 mg in 0.5-0.7 mL.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument at the starting temperature (e.g., 298 K or 25 °C).

    • Acquire a standard 1D ¹H NMR spectrum.

  • Temperature Variation:

    • Access the instrument's temperature control unit.

    • Increase the temperature in increments of 10-20 K.

    • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

    • Re-shim the instrument at each new temperature.

    • Acquire a 1D ¹H NMR spectrum at each temperature.

  • Data Analysis: Compare the acquired spectra to identify the temperature that provides the best resolution of the overlapping signals.

Protocol 2: 2D COSY (Correlation Spectroscopy)
  • Sample Preparation: Prepare a standard NMR sample as you would for a 1D ¹H experiment (5-10 mg in 0.5-0.7 mL of a suitable deuterated solvent).

  • Instrument Setup:

    • Acquire a standard 1D ¹H NMR spectrum and optimize the spectral width to include all proton signals.

    • Reference the 1D spectrum.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral widths in both dimensions (F1 and F2) to match the 1D ¹H spectrum.

    • Set the number of scans (NS) and increments (TD in F1). A typical starting point is NS=8 and TD(F1)=256.

  • Acquisition and Processing:

    • Start the 2D acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Phase the spectrum if necessary (for phase-sensitive experiments).

  • Data Analysis: Analyze the resulting 2D plot. Cross-peaks will appear between signals of protons that are spin-spin coupled, allowing for the tracing of proton connectivities.[3]

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.5-0.7 mL of a suitable deuterated solvent) to ensure good signal-to-noise for the less sensitive ¹³C nucleus.

  • Instrument Setup:

    • Acquire and reference standard 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Set the spectral width in the F2 dimension to the ¹H spectral width and in the F1 dimension to the ¹³C spectral width.

    • Set the number of scans (NS) and increments (TD in F1). A typical starting point is NS=8 and TD(F1)=128.

  • Acquisition and Processing:

    • Start the 2D acquisition.

    • Perform a 2D Fourier transform after data collection.

  • Data Analysis: The resulting 2D spectrum will show cross-peaks at the coordinates of the chemical shifts of directly bonded proton and carbon atoms, allowing for the resolution of overlapping proton signals based on the chemical shift of their attached carbon.[2]

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Experiment cluster_analysis Data Analysis prep Prepare Sample (5-10 mg in 0.6 mL solvent) acq_1d Acquire 1D ¹H Spectrum prep->acq_1d process_1d Process and Reference acq_1d->process_1d setup_2d Load 2D Pulse Sequence (COSY or HSQC) process_1d->setup_2d set_params Set Spectral Widths, Scans, and Increments setup_2d->set_params acq_2d Acquire 2D Data set_params->acq_2d ft_2d 2D Fourier Transform acq_2d->ft_2d phase_2d Phase Correction ft_2d->phase_2d analyze_2d Analyze Cross-Peaks phase_2d->analyze_2d

Figure 2. A generalized experimental workflow for acquiring 2D NMR spectra to resolve peak overlap.

References

Technical Support Center: Enhancing the Stability of (4-(Pyridin-2-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting and enhancing the stability of (4-(Pyridin-2-yl)phenyl)methanamine derivatives. The pyridine ring is a common motif in FDA-approved drugs and is known to influence metabolic stability, potency, and permeability.[1][2] However, the inherent reactivity of the methanamine group can present stability challenges. This guide offers practical solutions in a question-and-answer format, detailed experimental protocols, and strategies for improving the robustness of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound derivatives?

A1: The stability of these derivatives is primarily influenced by a combination of environmental and structural factors. Key environmental factors include pH, exposure to oxygen, light, and temperature. Amines, particularly primary benzylic amines, are susceptible to oxidative degradation.[3] The pyridine nucleus is generally stable but can participate in reactions with potent oxidizing agents.[4] Structurally, substituents on either the phenyl or pyridine ring can alter the electronic properties and steric environment, thereby affecting the molecule's intrinsic stability.

Q2: What are the most common chemical degradation pathways for this class of compounds?

A2: Based on the core structure, two primary degradation pathways are of concern:

  • Oxidation of the Methanamine Group: The benzylic amine is susceptible to oxidation, which can lead to the formation of corresponding imines, and subsequently, the benzaldehyde derivative. This is often the most significant pathway under aerobic conditions.

  • Reactions involving the Pyridine Ring: While generally stable, the pyridine nitrogen can be oxidized to an N-oxide, especially in the presence of strong oxidizing agents like hydrogen peroxide. Photodegradation can also lead to complex reactions, including ring cleavage, though this is typically less common under standard laboratory handling conditions.

Q3: Which analytical techniques are most suitable for monitoring the stability of these derivatives?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for quantifying the parent compound and detecting the appearance of degradation products. For definitive identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information crucial for structural elucidation.[5]

Table 1: Recommended Analytical Techniques for Stability Assessment

TechniquePurposeAdvantagesConsiderations
HPLC-UV Quantify parent compound, detect impuritiesRobust, reproducible, widely availableMay not separate all degradation products from the parent peak
LC-MS Identify degradation products, confirm parent massHigh sensitivity, provides molecular weight dataRequires more specialized equipment and expertise
NMR Spectroscopy Elucidate the structure of isolated degradantsProvides definitive structural informationRequires pure, isolated samples of degradation products

Troubleshooting Guide

Problem: My compound degrades rapidly in my aqueous stock solution (pH 7.4 buffer).

  • Possible Cause: The primary amine is likely undergoing oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen. The neutral to slightly basic pH may also contribute to the rate of certain degradation reactions.

  • Troubleshooting Steps:

    • De-gas the Buffer: Use buffers that have been sparged with nitrogen or argon to remove dissolved oxygen.

    • Use an Antioxidant: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation.

    • Adjust pH: Evaluate the stability in a slightly more acidic buffer (e.g., pH 5-6), as protonation of the amine can decrease its susceptibility to oxidation. Cyclic aminals, for instance, show significantly increased stability at pH values above 6.[6]

    • Control Temperature: Prepare solutions fresh and store them at low temperatures (2-8°C) or frozen (-20°C) to slow degradation kinetics.[5]

Problem: I see multiple new peaks in my HPLC chromatogram after performing a forced degradation study with H₂O₂. How do I identify them?

  • Possible Cause: Oxidative stress can generate several products. The primary amine can be oxidized to an imine or hydroxylamine, the pyridine nitrogen to an N-oxide, and in more extreme cases, ring-opened products may form.

  • Troubleshooting Steps:

    • LC-MS Analysis: Analyze the stressed sample using LC-MS to obtain the molecular weights of the new peaks. This is the most direct way to propose potential structures.

    • Compare Pathways: Compare the observed molecular weights with those predicted by common degradation pathways (see diagram below). For example, an increase of 16 amu often corresponds to N-oxidation or hydroxylation.

    • Isolate and Characterize: If a major degradant is observed, consider using preparative HPLC to isolate the peak for structural elucidation by NMR.

Problem: My lead compound shows poor metabolic stability in a liver microsomal assay.

  • Possible Cause: The compound is likely being metabolized by cytochrome P450 (CYP) enzymes. Common metabolic pathways include oxidation of the benzylic carbon or N-dealkylation. The pyridine ring itself can also be a site for metabolism.

  • Strategies for Improvement:

    • Introduce Blocking Groups: Incorporate substituents at or near the site of metabolism to sterically hinder enzyme access. For example, replacing a hydrogen with a methyl or fluoro group on the benzylic carbon.

    • Modify Electronic Properties: Introducing fluorine atoms can improve resistance to oxidative metabolism.[7] Fluorine substitution is a common strategy in drug design to enhance metabolic stability.[7][8]

    • Bioisosteric Replacement: Consider replacing the phenyl ring with a different aromatic system or altering the position of the pyridine nitrogen (e.g., moving from 2-pyridyl to 3- or 4-pyridyl) to change its interaction with metabolizing enzymes.[7]

Visualizations of Workflows and Pathways

Parent This compound (Parent Compound) Imine Intermediate Imine Parent->Imine Oxidation [O₂] N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation [H₂O₂] Aldehyde 4-(Pyridin-2-yl)benzaldehyde Imine->Aldehyde Hydrolysis [H₂O] prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) stress Aliquot and Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 80°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 80°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid photo Photolytic Stress (ICH Q1B light exposure) stress->photo neutralize Neutralize & Dilute Samples (at t=0, 6, 12, 24h) acid->neutralize base->neutralize oxid->neutralize photo->neutralize analyze Analyze by LC-MS neutralize->analyze report Quantify Parent Loss & Identify Degradants analyze->report

References

Minimizing byproducts in the reduction of 4-(pyridin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 4-(pyridin-2-yl)benzonitrile to (4-(pyridin-2-yl)phenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the reduction of 4-(pyridin-2-yl)benzonitrile?

A1: The primary byproducts are typically secondary and tertiary amines, formed from the reaction of the desired primary amine product with intermediate imines.[1][2] Other potential side products include the product of pyridine ring reduction (piperidine derivative) and, in some cases of catalytic hydrogenation, hydrogenolysis of the C-CN bond, leading to the formation of 2-phenylpyridine.

Q2: How can I minimize the formation of secondary and tertiary amine byproducts?

A2: Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is crucial. For catalytic hydrogenation, catalysts like Raney Nickel or Cobalt Boride are often more selective for primary amine formation.[1]

  • Reaction Conditions: Factors such as solvent, pH, temperature, and hydrogen pressure significantly influence selectivity.[1]

  • Additives: The addition of ammonia can suppress the formation of secondary amines by competing for reaction with the intermediate imine. Acidic additives can also be used to form a salt with the primary amine product, preventing it from reacting further.[3]

Q3: Is there a risk of reducing the pyridine ring?

A3: Yes, the pyridine ring can be reduced to a piperidine ring, especially under harsh hydrogenation conditions (high pressure and temperature) with catalysts like Rhodium or Ruthenium.[4] Using milder conditions and more selective catalysts can help avoid this side reaction.

Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A4: Yes, LiAlH₄ is a potent reducing agent that can effectively reduce nitriles to primary amines.[4][5][6] However, a key consideration with 4-(pyridin-2-yl)benzonitrile is the potential for the basic nitrogen of the pyridine ring to complex with the Lewis acidic aluminum species, which might affect the reaction rate and yield. Careful control of stoichiometry and reaction conditions is necessary.

Q5: What are the safety precautions I should take when working with reagents like Raney Nickel and LiAlH₄?

A5: Both reagents require careful handling.

  • Raney Nickel: It is often pyrophoric (can ignite spontaneously in air) and should be handled under an inert atmosphere or as a slurry in a solvent.[7]

  • Lithium Aluminum Hydride (LiAlH₄): It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions must be conducted in anhydrous solvents and under an inert atmosphere. The workup procedure must be performed cautiously by slowly adding a quenching agent.[8][9]

Troubleshooting Guides

Problem 1: Low yield of the desired primary amine, this compound.
Possible Cause Suggested Solution
Incomplete reaction.Extend the reaction time or increase the temperature moderately. Monitor the reaction progress by TLC or GC/LC-MS.
Deactivation of the catalyst (catalytic hydrogenation).Use a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).
Complexation of the reducing agent with the pyridine nitrogen.For reductions with borane or aluminum hydrides, consider using a larger excess of the reducing agent. Alternatively, a different reducing system that is less susceptible to Lewis acid-base interactions may be more effective.
Poor solubility of the starting material.Choose a solvent in which the 4-(pyridin-2-yl)benzonitrile is more soluble at the reaction temperature.
Problem 2: High percentage of secondary and/or tertiary amine byproducts.
Possible Cause Suggested Solution
The primary amine product is reacting with the intermediate imine.For Catalytic Hydrogenation: - Add ammonia (as a solution in the reaction solvent) to the reaction mixture. - Use a catalyst known for high primary amine selectivity, such as Raney Nickel or a cobalt-based catalyst. - Lower the reaction temperature to decrease the rate of the side reaction. For Hydride Reductions: - Perform an "inverse addition" where the reducing agent is added slowly to the nitrile solution to maintain a low concentration of the primary amine product.
High reaction temperature or prolonged reaction time.Optimize the reaction conditions by running the reaction at a lower temperature and stopping it as soon as the starting material is consumed (monitored by TLC or GC/LC-MS).
Problem 3: Presence of byproducts from pyridine ring reduction.
Possible Cause Suggested Solution
Harsh hydrogenation conditions (high pressure/temperature).Reduce the hydrogen pressure and/or the reaction temperature.
Highly active and non-selective catalyst (e.g., Rh/C).Switch to a more chemoselective catalyst such as Pd/C or Raney Nickel under optimized, milder conditions.

Data Presentation

The following table summarizes expected outcomes for the reduction of 4-(pyridin-2-yl)benzonitrile with different methods, based on literature for similar aromatic nitriles. Actual yields and byproduct distribution may vary and require optimization for this specific substrate.

Method Reducing Agent/Catalyst Typical Conditions Expected Primary Amine Yield Major Byproducts Notes
Catalytic HydrogenationRaney® NiH₂ (50-100 psi), Methanol/Ammonia, 25-50 °CGood to ExcellentSecondary amineAddition of ammonia is often crucial for high selectivity.[7]
Catalytic HydrogenationPd/CH₂ (50-100 psi), Ethanol, 25-70 °CModerate to GoodSecondary amine, Hydrogenolysis productCan sometimes lead to hydrogenolysis of the C-CN bond.[10]
Catalytic HydrogenationPt/CH₂ (6 bar), DCM/Water, H₂SO₄, 30 °CModerate to GoodSecondary amineAcidic additives can improve selectivity for the primary amine.[11]
Hydride ReductionLiAlH₄Anhydrous THF or Diethyl Ether, 0 °C to refluxGood to ExcellentMinimal if stoichiometry is controlledRequires strict anhydrous conditions and careful workup.[8][9]
Hydride ReductionNaBH₄ / CoCl₂Methanol, 25 °CGoodMinimalA milder alternative to LiAlH₄.
Transfer HydrogenationAmmonium Formate, Pd/CMethanol, RefluxGoodSecondary amineAvoids the need for high-pressure hydrogen gas.[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (as a slurry in water) with methanol three times to remove the water.

  • Reaction Setup: To a high-pressure reaction vessel, add 4-(pyridin-2-yl)benzonitrile (1.0 eq), methanol saturated with ammonia (10-20 mL per gram of substrate), and the prepared Raney® Nickel (10-20% by weight of the substrate).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 50 °C) until hydrogen uptake ceases or reaction monitoring (TLC/GC-MS) indicates complete conversion of the starting material.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should be kept wet with solvent and disposed of appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Dissolve 4-(pyridin-2-yl)benzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise, followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally, more water (3x mL).[9] This should produce a granular precipitate.

  • Isolation: Stir the mixture at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture to remove the aluminum salts. Wash the filter cake with additional diethyl ether or THF.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can then be purified.

Mandatory Visualizations

Reaction_Byproducts 4-(pyridin-2-yl)benzonitrile 4-(pyridin-2-yl)benzonitrile Imine Intermediate Imine Intermediate 4-(pyridin-2-yl)benzonitrile->Imine Intermediate Reduction Primary Amine (Desired Product) Primary Amine (Desired Product) Imine Intermediate->Primary Amine (Desired Product) Reduction Secondary Amine (Byproduct) Secondary Amine (Byproduct) Imine Intermediate->Secondary Amine (Byproduct) + Primary Amine Tertiary Amine (Byproduct) Tertiary Amine (Byproduct) Secondary Amine (Byproduct)->Tertiary Amine (Byproduct) + Imine Intermediate

Caption: Formation of primary, secondary, and tertiary amine byproducts.

Experimental_Workflow_Raney_Ni cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Workup and Isolation Wash Raney Ni with MeOH Wash Raney Ni with MeOH Charge Reactor Charge Reactor Wash Raney Ni with MeOH->Charge Reactor Purge with N2 then H2 Purge with N2 then H2 Charge Reactor->Purge with N2 then H2 Pressurize with H2 Pressurize with H2 Purge with N2 then H2->Pressurize with H2 Stir and Heat Stir and Heat Pressurize with H2->Stir and Heat Vent H2 and Purge with N2 Vent H2 and Purge with N2 Stir and Heat->Vent H2 and Purge with N2 Filter through Celite Filter through Celite Vent H2 and Purge with N2->Filter through Celite Concentrate Filtrate Concentrate Filtrate Filter through Celite->Concentrate Filtrate Purify Product Purify Product Concentrate Filtrate->Purify Product

Caption: Workflow for Raney Nickel catalytic hydrogenation.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Catalyst Deactivation Catalyst Deactivation Low Yield->Catalyst Deactivation Reagent Complexation Reagent Complexation Low Yield->Reagent Complexation High Byproducts High Byproducts Secondary/Tertiary Amines Secondary/Tertiary Amines High Byproducts->Secondary/Tertiary Amines Ring Reduction Ring Reduction Harsh Conditions Harsh Conditions Ring Reduction->Harsh Conditions

Caption: Troubleshooting logic for byproduct minimization.

References

Technical Support Center: Strategies for Selective 2-Aminopyridine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-aminopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the alkylation of 2-aminopyridine, with a primary focus on preventing over-alkylation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 2-aminopyridine?

A1: The principal challenge is over-alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting 2-aminopyridine. This increased nucleophilicity makes the product more reactive towards the alkylating agent than the starting material, leading to the formation of di-alkylated and sometimes even quaternary ammonium salt byproducts. This mixture of products can be difficult to separate, resulting in lower yields of the desired mono-alkylated product.

Q2: How can I control the selectivity of my 2-aminopyridine alkylation reaction?

A2: Several strategies can be employed to achieve selective mono-N-alkylation:

  • Reductive Amination: This is a highly reliable method that involves reacting 2-aminopyridine with an aldehyde or ketone to form an imine intermediate, which is then reduced.

  • Stoichiometric Control: Using a large excess of 2-aminopyridine relative to the alkylating agent can statistically favor mono-alkylation.

  • Protecting Groups: Introducing a protecting group, such as a tert-butoxycarbonyl (Boc) group, onto the amino functionality can prevent further reaction after the initial alkylation.

  • Self-Limiting Alkylation: A modern approach utilizing N-aminopyridinium salts that form a transient, highly nucleophilic ylide intermediate which becomes significantly less nucleophilic after mono-alkylation, thus preventing subsequent reactions.[1][2][3]

Q3: What are the key reaction parameters to consider for optimizing mono-alkylation?

A3: Careful optimization of the following parameters is crucial:

  • Stoichiometry of Reactants: The ratio of 2-aminopyridine to the alkylating agent is critical.

  • Choice of Base: The type and amount of base can influence the deprotonation of the amine and the overall reaction rate and selectivity.

  • Solvent: The polarity and nature of the solvent can affect the solubility of reactants and the reaction pathway.

  • Temperature: Higher temperatures can increase reaction rates but may also lead to more side products.

Troubleshooting Guides

Issue 1: Predominance of Di-alkylated Product
  • Symptom: The major product observed is the di-alkylated 2-aminopyridine, with low yields of the desired mono-alkylated product.

  • Cause: The mono-alkylated product is more nucleophilic than 2-aminopyridine and reacts faster with the remaining alkylating agent.

  • Solutions:

    • Adjust Stoichiometry: Increase the molar ratio of 2-aminopyridine to the alkylating agent (e.g., from 1:1 to 5:1 or greater). This statistically favors the reaction of the alkylating agent with the more abundant starting material.

    • Switch to Reductive Amination: This method avoids the issue of increasing nucleophilicity by proceeding through an imine intermediate.

    • Employ a Protecting Group Strategy: Protect the amino group with a Boc group to prevent the second alkylation.

    • Consider Self-Limiting Alkylation: For aryl-alkyl amine synthesis, the use of N-aminopyridinium salts can provide excellent selectivity for mono-alkylation.[1][2][3]

Issue 2: Low or No Reaction Conversion
  • Symptom: A significant amount of unreacted 2-aminopyridine remains after the reaction.

  • Cause: Insufficiently reactive alkylating agent, inadequate base strength, or low reaction temperature.

  • Solutions:

    • Increase Reactivity of Alkylating Agent: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.

    • Optimize Base and Solvent: For direct alkylation, a stronger base may be required. The choice of solvent can also impact reactivity.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

    • Check Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can inhibit the reaction.

Issue 3: Difficulty in Purifying the Mono-alkylated Product
  • Symptom: The mono- and di-alkylated products are difficult to separate by standard purification techniques like column chromatography.

  • Cause: Similar polarities of the desired product and the over-alkylation byproduct.

  • Solutions:

    • Optimize Reaction for Higher Selectivity: The most effective approach is to minimize the formation of the di-alkylated product in the first place by employing the strategies outlined in Issue 1.

    • Acid-Base Extraction: The basicity of the mono- and di-alkylated products may differ slightly, allowing for potential separation through careful pH-controlled extractions.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help in separating the desired mono-alkylated product.

    • Cation-Exchange Chromatography: This technique can be effective for separating aminopyridine derivatives based on differences in their basicity.[4]

Data Presentation: Comparison of Alkylation Strategies

Table 1: Influence of Base on Self-Limiting Alkylation of N-aryl-N-aminopyridinium Salt [1]

EntryBaseYield of Mono-alkylated Intermediate (%)Yield of Final Mono-alkylated Product (%)
1CsOAc980
2NaHCO₃780
3NatBuO023
4K₂CO₃1845
5Cs₂CO₃079

Conditions: N-aryl-N-aminopyridinium salt (1.0 equiv), 1-iodohexane (2.0 equiv), base (3.0 equiv), CH₃CN, 70 °C, 16 h.

Experimental Protocols

Protocol 1: Reductive Amination for Mono-N-Alkylation

This protocol describes the one-pot synthesis of N-benzyl-2-aminopyridine from 2-aminopyridine and benzaldehyde using sodium borohydride as the reducing agent.

Materials:

  • 2-Aminopyridine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 equiv) and dissolve it in methanol.

  • Add benzaldehyde (1.0 equiv) to the solution and stir the mixture at room temperature.

  • After stirring for 1-2 hours to allow for imine formation, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2-aminopyridine.

Protocol 2: Self-Limiting Alkylation using an N-Aminopyridinium Salt

This protocol is adapted from the synthesis of secondary aryl-alkyl amines and demonstrates a one-pot alkylation/depyridylation sequence.[1]

Materials:

  • N-aryl-N-aminopyridinium salt (prepared separately)

  • Alkyl halide (e.g., 1-iodohexane)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • 1,3,5-Trimethoxybenzene (internal standard for yield determination)

Procedure:

  • In a reaction vial, combine the N-aryl-N-aminopyridinium salt (1.0 equiv), the alkyl halide (2.0 equiv), and cesium carbonate (3.0 equiv).

  • Add acetonitrile as the solvent.

  • Seal the vial and heat the reaction mixture at 70 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by methods such as NMR or GC-MS using an internal standard to determine the yield of the mono-alkylated product.

  • For isolation, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Diagram 1: The Problem of Over-Alkylation

This diagram illustrates the "runaway" nature of direct amine alkylation, where the product of each step is more nucleophilic than the previous one, leading to a mixture of products.

over_alkylation cluster_0 Increasing Nucleophilicity 2-Aminopyridine 2-Aminopyridine Mono-alkylated Product Mono-alkylated Product 2-Aminopyridine->Mono-alkylated Product + R-X Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product + R-X Quaternary Salt Quaternary Salt Di-alkylated Product->Quaternary Salt + R-X

Caption: The over-alkylation cascade in 2-aminopyridine synthesis.

Diagram 2: Reductive Amination Workflow

This diagram outlines the two-step, one-pot process of reductive amination, which provides a controlled method for mono-alkylation.

reductive_amination cluster_1 Reductive Amination Pathway Start 2-Aminopyridine + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Imine Formation Reduction Add Reducing Agent (e.g., NaBH4) Imine->Reduction Product Mono-alkylated 2-Aminopyridine Reduction->Product

Caption: Workflow for selective mono-alkylation via reductive amination.

Diagram 3: Self-Limiting Alkylation Mechanism

This diagram illustrates the concept of self-limiting alkylation, where the initial nucleophile is highly reactive, but the mono-alkylated intermediate is not, thus preventing over-alkylation.

self_limiting_alkylation cluster_2 Self-Limiting Alkylation Start N-aryl-N-aminopyridinium Salt Ylide Highly Nucleophilic Ylide Intermediate Start->Ylide - H+ Alkylation Alkylation with R-X Ylide->Alkylation Intermediate Less Nucleophilic Alkylated Intermediate Alkylation->Intermediate Depyridylation In-situ Depyridylation Intermediate->Depyridylation Product Mono-alkylated Product Depyridylation->Product

References

Validation & Comparative

Comparative Analysis of (4-(Pyridin-2-yl)phenyl)methanamine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide presents a comparative analysis of the positional isomers of (4-(Pyridinyl)phenyl)methanamine, specifically focusing on the 2-, 3-, and 4-pyridinyl substituted analogs. As privileged scaffolds in medicinal chemistry, pyridine derivatives are integral to the development of targeted therapeutics, particularly as kinase inhibitors.[1] This document summarizes the key physicochemical properties, synthetic methodologies, and potential biological activities of these isomers. While direct comparative experimental data is limited, this guide synthesizes available information from public databases and related structure-activity relationship (SAR) studies to provide insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for relevant biological assays are also provided to facilitate further investigation into this promising class of compounds.

Introduction

The pyridinylphenyl scaffold is a cornerstone in modern drug discovery, with its derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nitrogen atom in the pyridine ring plays a crucial role in establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites. The position of this nitrogen atom (ortho, meta, or para to the phenyl ring) significantly influences the molecule's electronic distribution, steric hindrance, and conformational flexibility, thereby impacting its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the 2-, 3-, and 4-pyridinyl isomers of (phenyl)methanamine to inform rational drug design and optimization.

Physicochemical Properties

The position of the pyridine nitrogen atom directly affects the physicochemical properties of the isomers, which in turn influence their solubility, permeability, and metabolic stability. A summary of computed physicochemical properties from the PubChem database is presented in Table 1.

Table 1: Computed Physicochemical Properties of (Pyridinylphenyl)methanamine Isomers

Property(4-(Pyridin-2-yl)phenyl)methanamine(4-(Pyridin-3-yl)phenyl)methanamine(4-(Pyridin-4-yl)phenyl)methanamine
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₂N₂C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol [2]184.24 g/mol 184.24 g/mol [3]
XLogP3 1.3[2]1.51.4[3]
Hydrogen Bond Donors 1[2]11[3]
Hydrogen Bond Acceptors 2[2]22[3]
Rotatable Bond Count 2[2]22[3]
Topological Polar Surface Area 38.9 Ų[2]38.9 Ų38.9 Ų[3]
CAS Number 39930-11-5[2]Not available486437-10-9[3]

Note: Data is based on computational models and may differ from experimental values.

Synthesis and Characterization

The synthesis of (pyridinylphenyl)methanamine isomers can be achieved through several established synthetic routes. The general strategies involve the formation of the C-C bond between the phenyl and pyridine rings, followed by the introduction or modification of the aminomethyl group.

A generalized synthetic workflow is depicted below:

Synthetic Workflow Start Starting Materials (e.g., Halopyridine, Phenylboronic acid derivative) Coupling Suzuki or Stille Coupling Start->Coupling Intermediate Pyridinylphenyl Intermediate Coupling->Intermediate Functionalization Functional Group Interconversion (e.g., Nitrile reduction, Reductive amination) Intermediate->Functionalization Product Final Product ((Pyridinylphenyl)methanamine Isomer) Functionalization->Product

Caption: A generalized workflow for the synthesis of (pyridinylphenyl)methanamine isomers.

Experimental Protocol: Reductive Amination of a Pyridinylbenzaldehyde

This protocol describes a general method for the synthesis of the target compounds from the corresponding pyridinylbenzaldehyde.

Materials:

  • Appropriate (Pyridinyl)benzaldehyde isomer

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolve the (pyridinyl)benzaldehyde isomer (1 equivalent) in methanol or DCM.

  • Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired (pyridinylphenyl)methanamine isomer.

Characterization: The structure and purity of the synthesized isomers should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activity

Table 2: Inferred Biological Activity Profile of (Pyridinylphenyl)methanamine Isomers

IsomerPotential Biological Target(s)Inferred Activity and Rationale
2-Pyridinyl Kinases (e.g., CDKs, EGFR)The proximity of the pyridine nitrogen to the phenyl linker may facilitate bidentate chelation with metal ions in metalloenzymes or form a key hydrogen bond interaction within the hinge region of kinases. This may lead to potent inhibitory activity.
3-Pyridinyl Kinases, GPCRsThe nitrogen at the 3-position offers a different vector for hydrogen bonding compared to the 2- and 4-isomers, potentially leading to a distinct selectivity profile against various kinases and other targets like G-protein coupled receptors.
4-Pyridinyl Kinases (e.g., p38 MAP kinase)The nitrogen at the 4-position is often involved in a crucial hydrogen bond with the hinge region of many kinases. This isomer may exhibit strong and selective inhibition of kinases that have a corresponding hydrogen bond donor in the active site.

Note: The information in this table is inferred from SAR studies of related compounds and requires experimental validation for the specific isomers of (4-(Pyridinyl)phenyl)methanamine.

Potential Signaling Pathway Modulation

Pyridine-containing small molecules are known to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and inflammation. A hypothetical signaling pathway that could be modulated by these isomers is the MAPK/ERK pathway, which is often dysregulated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor (Pyridinylphenyl)methanamine Isomer Inhibitor->RAF Inhibitor->MEK

Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by (pyridinylphenyl)methanamine isomers.

Experimental Protocols for Biological Evaluation

To elucidate the comparative biological activity of the (pyridinylphenyl)methanamine isomers, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the isomers against a panel of protein kinases.

Objective: To quantify the potency of each isomer as a kinase inhibitor.

Materials:

  • Recombinant human kinases (e.g., CDK2, EGFR, p38)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate specific for each kinase

  • (Pyridinylphenyl)methanamine isomers (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, peptide substrate, and test compound to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

The following diagram illustrates the general workflow for the kinase inhibition assay.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Isomers) Dispense Dispense Reagents into 384-well Plate Start->Dispense Incubate Incubate at 30°C Dispense->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Data Analysis (Calculate IC₅₀) Read->Analyze Result IC₅₀ Values Analyze->Result

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

The positional isomers of this compound represent a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. While direct comparative data is currently lacking, this guide provides a framework for their synthesis, characterization, and biological evaluation. The subtle differences in the position of the pyridine nitrogen are anticipated to have a significant impact on their biological activity and selectivity. Further experimental investigation, guided by the protocols outlined herein, is essential to fully elucidate the therapeutic potential of each isomer and to inform the design of next-generation targeted therapies.

References

A Comparative Analysis of the Biological Activities of (4-(Pyridin-2-yl)phenyl)methanamine and its 4-Pyridinyl Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric compounds: (4-(Pyridin-2-yl)phenyl)methanamine and (4-(Pyridin-4-yl)phenyl)methanamine. While both share the same molecular formula (C₁₂H₁₂N₂), the positional difference of the nitrogen atom in the pyridine ring can significantly influence their physicochemical properties and, consequently, their biological activities. This document summarizes their potential as kinase inhibitors and cytotoxic agents, supported by hypothetical experimental data, and provides detailed methodologies for the described assays.

Chemical Structures

CompoundStructure
This compound (Isomer 1)Isomer 1 structure
(4-(Pyridin-4-yl)phenyl)methanamine (Isomer 2)Isomer 2 structure

Comparative Biological Activity

The strategic placement of the nitrogen atom in the pyridine ring can affect the molecule's ability to interact with biological targets. The 2-pyridinyl configuration in Isomer 1 may facilitate enhanced metal coordination, while the symmetrical nature of the 4-pyridinyl moiety in Isomer 2 can lead to different binding modes.[1] Derivatives of the 2-pyridinyl isomer have been investigated as positive allosteric modulators of the M4 muscarinic acetylcholine receptor, suggesting its potential in neurological applications.[2] Both isomers are valuable scaffolds in drug discovery.[1]

Hypothetical Kinase Inhibition Data

The following table presents hypothetical data on the inhibitory activity of the two isomers against a fictional "Kinase X."

CompoundIC₅₀ (nM) against Kinase X
Isomer 1150
Isomer 2800
Staurosporine (Control)10
Hypothetical Cytotoxicity Data

The cytotoxic effects of the isomers on a hypothetical cancer cell line, "Cell Line Y," are presented below.

CompoundCC₅₀ (µM) in Cell Line Y
Isomer 125
Isomer 2> 100
Doxorubicin (Control)1.5

Experimental Protocols

Kinase Inhibition Assay (Hypothetical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against Kinase X.

Materials:

  • Recombinant Human Kinase X

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compounds (Isomer 1 and Isomer 2)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • A kinase reaction mixture is prepared by adding Kinase X, the substrate peptide, and the test compound at varying concentrations to the kinase buffer.

  • The reaction is initiated by adding ATP.

  • The mixture is incubated at 30°C for 60 minutes.

  • The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Hypothetical)

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of the test compounds on Cell Line Y.

Materials:

  • Cell Line Y

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Isomer 1 and Isomer 2)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom plates

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated overnight.

  • The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

  • The number of viable cells is determined using the CellTiter-Glo® assay, which measures intracellular ATP levels.

  • Luminescence is recorded using a microplate reader.

  • CC₅₀ values are determined from the dose-response curves.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway involving Kinase X, which could be a target for the described compounds.

Kinase_X_Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes Isomer 1 Isomer 1 Isomer 1->Kinase X Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis of Isomer 1 Synthesis of Isomer 1 Kinase Inhibition Assay Kinase Inhibition Assay Synthesis of Isomer 1->Kinase Inhibition Assay Cell Viability Assay Cell Viability Assay Synthesis of Isomer 1->Cell Viability Assay Synthesis of Isomer 2 Synthesis of Isomer 2 Synthesis of Isomer 2->Kinase Inhibition Assay Synthesis of Isomer 2->Cell Viability Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination CC50 Determination CC50 Determination Cell Viability Assay->CC50 Determination

References

A Comparative Guide to the Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminopyridines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The efficient and selective synthesis of these vital building blocks is a critical consideration in the drug discovery and development pipeline. This guide provides an objective comparison of the most common and emerging synthetic routes to substituted 2-aminopyridines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Key Synthesis Routes

ReactionStarting MaterialsKey ReagentsTypical ConditionsAdvantagesDisadvantages
Chichibabin Reaction PyridinesSodium amide (NaNH₂) or Potassium amide (KNH₂)High temperature (100-160 °C) in inert solvents (toluene, xylene) or liquid ammoniaDirect C-H amination, atom economical, inexpensive reagents.Harsh reaction conditions, limited functional group tolerance, potential for regioselectivity issues and side reactions.[1]
Buchwald-Hartwig Amination 2-Halopyridines (Cl, Br, I)Palladium catalyst, phosphine ligand, strong base (e.g., NaOtBu)Moderate temperatures (80-120 °C) in anhydrous, aprotic solvents (e.g., toluene, dioxane)Excellent functional group tolerance, high yields, broad substrate scope, high regioselectivity.[2]Expensive catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning.
Ullmann Condensation 2-Halopyridines (I, Br)Copper catalyst, ligand (optional), baseHigh temperatures (100-200 °C) in polar aprotic solvents (e.g., DMF, NMP)Less expensive than palladium catalysis, effective for some substrates.Often requires harsh conditions, stoichiometric amounts of copper, and can have limited substrate scope compared to palladium-catalyzed methods.
From Pyridine N-Oxides Pyridine N-oxidesActivating agent (e.g., TsCl, POCl₃), amineVaries depending on the method, can be mild to moderate.Avoids the use of halopyridines, can offer different regioselectivity.[3][4][5]Requires an extra step to prepare the N-oxide, regioselectivity can be an issue.
Multicomponent Reactions Aldehydes, ketones, active methylene compounds, ammonia sourceOften catalyst-free or uses simple catalystsVaries, can be performed under mild, solvent-free conditions.[6][7]High atom economy, operational simplicity, rapid access to complex molecules.[6]Substrate scope can be limited, and optimization may be required for new combinations.

In-Depth Analysis and Experimental Data

Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines. It involves the nucleophilic substitution of a hydride ion by an amide anion.

Reaction Scheme:

Chichibabin_Reaction cluster_mechanism Mechanism Pyridine Pyridine Product 2-Aminopyridine Pyridine->Product 1. NaNH₂, Toluene, Δ 2. H₂O workup NaNH2 NaNH₂ H2 H₂ Start Pyridine Intermediate1 σ-complex Start->Intermediate1 + NaNH₂ Intermediate2 Sodium salt of 2-aminopyridine Intermediate1->Intermediate2 - H₂ FinalProduct 2-Aminopyridine Intermediate2->FinalProduct + H₂O

Caption: General scheme and mechanism of the Chichibabin reaction.

Quantitative Data:

Substituent on PyridinePosition of Amino GroupYield (%)Reference
4-Methyl285N/A
3-Methyl275N/A
4-(dimethylamino)230[8]
Unsubstituted270-85[1]
4-tert-butyl211 (89% dimer)[9]

Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine

  • To a stirred solution of 4-methylpyridine (1.0 eq) in anhydrous toluene, add sodium amide (2.0 eq) under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours. The reaction will turn a deep red or brown color.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-amino-4-methylpyridine.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a workhorse in modern organic synthesis for the formation of C-N bonds, offering broad functional group tolerance and high yields.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle ArylHalide 2-Halopyridine (X = Cl, Br, I) Product Substituted 2-Aminopyridine ArylHalide->Product Pd Catalyst, Ligand, Base (e.g., NaOtBu), Toluene, Δ Amine R-NH₂ Pd0 Pd(0)L₂ OxAdd Pd(II) Complex Pd0->OxAdd + Ar-X (Oxidative Addition) AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex + R-NH₂ AmidoComplex Amido-Pd(II) Complex AmineComplex->AmidoComplex - HX, + Base AmidoComplex->Pd0 Reductive Elimination (Product forms)

Caption: General scheme and catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data:

2-HalopyridineAmineCatalyst/LigandBaseYield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃95N/A
2-ChloropyridineAnilinePd(OAc)₂ / RuPhosNaOtBu92[2]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃85 (at C2)[10]
2-BromopyridineCyclopropylaminePd(OAc)₂ / dpppNaOtBu98[11]

Experimental Protocol: Synthesis of N-phenyl-2-aminopyridine

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 eq).

  • Add 2-chloropyridine (1.0 eq) and aniline (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield N-phenyl-2-aminopyridine.[12]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While it often requires harsher conditions than palladium-catalyzed methods, it can be a cost-effective alternative.

Reaction Scheme:

Ullmann_Condensation cluster_mechanism Proposed Mechanism ArylHalide 2-Halopyridine (X = I, Br) Product Substituted 2-Aminopyridine ArylHalide->Product Cu Catalyst, Base, Solvent, Δ Amine R-NH₂ CuI Cu(I) OxAdd Cu(III) Intermediate CuI->OxAdd + Ar-X, + R-NH₂ RedElim Product-Cu(I) Complex OxAdd->RedElim Reductive Elimination RedElim->CuI - Product

Caption: General scheme and a proposed mechanism for the Ullmann condensation.

Quantitative Data:

2-HalopyridineAmineCatalyst/LigandBaseYield (%)Reference
2-Bromo-5-iodopyridinePiperidineCuI / L-prolineK₂CO₃92 (amination at C5)[13]
2-Chlorobenzoic acid2-AminopyridineCuK₂CO₃64[14]
2-BromopyridineAqueous AmmoniaCu₂O / DMEDAK₂CO₃92[15]
Aryl IodideGuanidine nitrateCuI / L31K₃PO₄19-92[16]

Experimental Protocol: Synthesis of 2-(Phenylamino)pyridine

  • To a sealable reaction vessel, add 2-bromopyridine (1.0 eq), aniline (1.5 eq), copper(I) iodide (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 eq).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Seal the vessel and heat the mixture to 120-150 °C for 24-48 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis from Pyridine N-Oxides

This strategy avoids the use of halopyridines and can provide access to 2-aminopyridines with different substitution patterns. The pyridine N-oxide is activated, followed by nucleophilic attack of an amine.

Reaction Scheme:

Pyridine_N_Oxide_Synthesis cluster_workflow General Workflow PyridineOxide Pyridine N-Oxide Product Substituted 2-Aminopyridine PyridineOxide->Product 1. Activating Agent (e.g., Ts₂O) 2. R-NH₂ 3. Hydrolysis Amine R-NH₂ Activation Activation of Pyridine N-Oxide NucleophilicAttack Nucleophilic Attack by Amine Activation->NucleophilicAttack Rearomatization Rearomatization/ Deprotection NucleophilicAttack->Rearomatization

Caption: General workflow for the synthesis of 2-aminopyridines from pyridine N-oxides.

Quantitative Data:

Pyridine N-OxideAmine/Nitrogen SourceActivating AgentYield (%)Reference
3-Phenylpyridine N-oxidePyridine/HydrazineTFAA90[17]
Pyridine N-oxideBenzyl isocyanideTMSOTf84[3][4]
4-CN-Pyridine N-oxideBenzyl isocyanideTMSOTf75[3][4]
4-NO₂-Pyridine N-oxideBenzyl isocyanideTMSOTf71[3][4]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

  • To a solution of 2-aminopyridine in concentrated sulfuric acid at 10-20 °C, slowly add concentrated nitric acid.[18]

  • Stir the reaction at 40-50 °C until the nitration is complete.

  • Carefully pour the reaction mixture onto ice.

  • Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitropyridine. A similar procedure for 2-hydroxy-5-nitropyridine is also available.[18]

Note: The synthesis of 2-amino-5-nitropyridine can also be achieved by direct nitration of 2-aminopyridine.

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to complex molecules like substituted 2-aminopyridines in a single step from simple starting materials.

Reaction Scheme:

Multicomponent_Reaction cluster_logic Logical Flow Components Aldehyde/Ketone + Active Methylene Cmpd + Ammonia Source + (optional 4th component) Product Highly Substituted 2-Aminopyridine Components->Product Catalyst or Catalyst-free, Solvent or Solvent-free, Δ or RT Mixing Mixing of Starting Materials Cascade Cascade of Reactions Mixing->Cascade FinalProduct Formation of Final Product Cascade->FinalProduct

References

Unraveling the Biological Role of (4-(Pyridin-2-yl)phenyl)methanamine: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its validation and potential therapeutic application. This guide addresses the current publicly available information regarding the biological activity of (4-(Pyridin-2-yl)phenyl)methanamine. Following a comprehensive search of scientific literature and databases, a specific, validated mechanism of action for this compound remains to be definitively established in the public domain.

While the direct biological target and signaling pathway of this compound are not yet clearly elucidated, preliminary information and data on its structural isomers and related compounds offer some initial insights into its potential activities. This report summarizes these findings to aid researchers in their ongoing investigations.

Potential Biological Activities and Inferences from Related Compounds

This compound is a bifunctional aromatic amine, and its structural motifs are present in various biologically active molecules. The pyridine ring and the methanamine group attached to a phenyl ring are key features that can interact with a range of biological targets.

One source suggests that the 2-pyridinyl isomer of the closely related compound, [4-(Pyridin-4-yl)phenyl]methanamine, may possess potential kinase inhibition properties. However, specific kinase targets and inhibitory concentrations have not been detailed in the available literature.

In contrast, the 4-pyridinyl isomer, [4-(Pyridin-4-yl)phenyl]methanamine , has been described as a semi-flexible linker used in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins. This suggests that the broader structural class of pyridinylphenylmethanamines has relevance in targeted protein degradation, although the specific role of the 2-pyridinyl isomer in this context is unknown.

Furthermore, research on other pyridinyl and pyrimidinyl derivatives highlights a diversity of biological activities, including:

  • Wnt/β-catenin agonism: Observed in a (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine derivative, indicating a role in bone formation.

  • USP1/UAF1 inhibition: N-substituted 4-pyrimidine methanamine derivatives have been identified as inhibitors of this deubiquitinase complex, a target in cancer therapy.

  • Urinary antiseptic properties: The structurally distinct compound Methenamine acts by releasing formaldehyde in acidic urine.

It is important to note that these are activities of structurally related but distinct molecules, and it cannot be assumed that this compound shares these mechanisms.

Future Directions and a Call for Experimental Validation

The current lack of a defined mechanism of action for this compound underscores the need for further experimental investigation. To validate its biological activity, a systematic approach is required.

Proposed Experimental Workflow

The following diagram outlines a potential workflow for elucidating the mechanism of action of this compound.

experimental_workflow cluster_screening Initial Screening & Target Identification cluster_mechanism Mechanism of Action Studies phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) hit_identification Hit Identification & Validation phenotypic_screening->hit_identification target_based_screening Target-Based Screening (e.g., kinase panel, receptor binding) target_based_screening->hit_identification biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding affinity) hit_identification->biochemical_assays If target is identified cellular_assays Cellular Assays (e.g., Western blot, immunofluorescence) hit_identification->cellular_assays If phenotype is observed pathway_analysis Signaling Pathway Analysis biochemical_assays->pathway_analysis cellular_assays->pathway_analysis in_vivo_models In Vivo Models (e.g., animal models of disease) pathway_analysis->in_vivo_models

Proposed experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Should a primary biological target or activity be identified, the following general protocols could be adapted for validation.

General Protocol for Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, peptide substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

General Protocol for Cellular Thermal Shift Assay (CETSA)
  • Objective: To identify the direct protein targets of this compound in a cellular context.

  • Materials: Cultured cells, this compound, lysis buffer, and equipment for Western blotting or mass spectrometry.

  • Procedure:

    • Treat intact cells with this compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for unbiased target identification.

    • A shift in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction.

Conclusion

The validation of the mechanism of action for this compound is an open area for investigation. While data on its direct biological activity is currently scarce, the chemical structure suggests potential for interaction with various biological targets, with preliminary suggestions pointing towards kinase inhibition. The compound's availability as a research chemical provides the scientific community with the opportunity to undertake the necessary studies to elucidate its function. Should a definitive mechanism of action be established, a comprehensive comparison with alternative therapeutic agents can then be compiled to assess its relative performance and potential. Researchers possessing proprietary data on the biological activity of this compound are encouraged to publish their findings to advance the collective understanding of its therapeutic potential.

Comparative Guide to the Structure-Activity Relationship of (4-(Pyridin-2-yl)phenyl)methanamine Analogs as M4 Muscarinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (4-(Pyridin-2-yl)phenyl)methanamine analogs, with a specific focus on their activity as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR). The M4 receptor is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The information presented herein is synthesized from published experimental data on closely related chemical scaffolds.

Introduction to the this compound Scaffold

The this compound core represents a key pharmacophore for the development of M4 mAChR PAMs. A high-throughput screening campaign identified a closely related analog, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, as a viable starting point for further optimization.[1] This guide will explore the impact of structural modifications to this scaffold on M4 PAM activity, drawing insights from extensive research on related 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The M4 mAChR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. The following diagram illustrates the canonical M4 mAChR signaling pathway.

M4_Signaling_Pathway cluster_intracellular Intracellular M4R M4 mAChR Gi Gαi/o M4R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M4R PAM PAM (Allosteric Modulator) PAM->M4R Gi->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response

Canonical M4 mAChR Signaling Pathway

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships for analogs based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold. These insights are critical for guiding the design of novel this compound derivatives with enhanced M4 PAM activity. The data is presented to illustrate the impact of substitutions at three key regions: the "Top" (pyrazole and its substituents), "Core" (pyridine and phenyl rings), and "Bottom" (methanamine and its modifications).

Analog ID Modification (relative to lead compound) M4 PAM Activity (EC50, nM) Key SAR Insights
Lead Compound (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanaminePotentThe pyrazol-4-yl substituent at the 3-position of the pyridine core is crucial for activity.
Analog A Replacement of pyrazole with triazoleDecreased potencyThe pyrazole ring is preferred over a triazole for maintaining high potency.[1]
Analog B Substitution on the pyrazole N1 position with smaller alkyl groupsReduced potencyLarger, more lipophilic groups at the N1 position of the pyrazole, such as isopentyl, are favorable.
Analog C Introduction of a methyl group at the 6-position of the pyridine ringIncreased potencySmall alkyl substitution on the pyridine core can enhance activity.[2]
Analog D Replacement of the pyridine core with other six-membered aromatic heterocyclesVaried, often decreased potencyThe position of the nitrogen atom within the core heterocyclic ring is critical for the allosteric profile.[1]
Analog E Modification of the aminomethyl group to an amideMaintained or slightly decreased potencyThe aminomethyl group can be replaced with other functionalities, but this can impact properties like P-glycoprotein (P-gp) efflux.
Analog F Introduction of substituents on the phenyl ringPotency is sensitive to substitution patternElectron-donating or withdrawing groups can modulate activity, suggesting electronic effects play a role.
Analog G Bioisosteric replacement of the phenyl ring with a thiophenePotentially activeHeteroaromatic rings can be tolerated as phenyl ring bioisosteres.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Experimental Workflow

The general workflow for the discovery and characterization of novel M4 mAChR PAMs is outlined in the following diagram.

Experimental_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Purification->Primary_Screening Secondary_Assays Secondary Assays (e.g., Radioligand Binding, cAMP) Primary_Screening->Secondary_Assays Active Compounds Selectivity_Profiling Selectivity Profiling (vs. other mAChR subtypes) Secondary_Assays->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies Selectivity_Profiling->In_Vivo_Studies Selective Compounds

Drug Discovery Workflow for M4 PAMs
Calcium Mobilization Assay

This functional assay is a primary screening method to identify M4 mAChR PAMs. It measures the increase in intracellular calcium concentration upon receptor activation in the presence of a sub-maximal concentration of acetylcholine (ACh).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M4 mAChR and a chimeric G-protein (e.g., Gαqi5) to couple the Gi-linked receptor to calcium mobilization.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • Test compounds.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the M4-expressing cells into assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15 minutes).

  • ACh Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a stable baseline fluorescence.

    • Inject a sub-maximal (EC20) concentration of ACh into the wells.

    • Continuously measure the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the intracellular calcium concentration.

    • Determine the EC50 values for the PAM activity of the test compounds.

Radioligand Binding Assay

This assay is used to determine the affinity of the test compounds for the allosteric binding site on the M4 mAChR and their cooperativity with the orthosteric ligand.

Materials:

  • Cell membranes prepared from cells expressing the M4 mAChR.

  • Radiolabeled antagonist (e.g., [3H]NMS).

  • Unlabeled test compounds.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI).

  • Scintillation cocktail.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound in the presence and absence of a fixed concentration of ACh.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 values for the displacement of the radioligand by the test compound.

    • Calculate the affinity (Ki) of the test compound for the allosteric site and the cooperativity factor (α) with ACh using appropriate pharmacological models.[3]

cAMP Assay

This assay directly measures the functional consequence of M4 mAChR activation, which is the inhibition of cAMP production.

Materials:

  • Cells expressing the M4 mAChR.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well low-volume white plates.

Protocol:

  • Cell Stimulation:

    • Incubate the cells with the test compounds at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Simultaneously, add an agonist (e.g., ACh) to activate the M4 mAChR.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the detection step of the assay (e.g., adding HTRF reagents).

  • Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis:

    • The decrease in the assay signal is proportional to the inhibition of cAMP production.

    • Determine the IC50 values for the test compounds' ability to inhibit forskolin-stimulated cAMP production.[4][5][6][7]

Conclusion

The this compound scaffold serves as a valuable starting point for the design of novel and selective M4 mAChR positive allosteric modulators. The structure-activity relationships derived from closely related analogs highlight the critical importance of the pyrazole moiety, substitutions on the pyridine core, and the nature of the group at the benzylic position. The provided experimental protocols offer a robust framework for the evaluation of new analogs, facilitating the identification of potent and selective M4 PAMs with therapeutic potential for treating a range of central nervous system disorders. Further exploration of this chemical space, guided by the SAR insights presented, is warranted to develop next-generation M4 modulators.

References

A Comparative Guide to the Efficacy of Pyridine-Containing Compounds: In Vitro Potency vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel chemical entities is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several (4-(Pyridin-2-yl)phenyl)methanamine derivatives and related pyridine-containing compounds. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the journey from benchtop to preclinical models.

Executive Summary

The translation of potent in vitro activity into tangible in vivo efficacy is a critical hurdle in drug discovery. This guide examines a selection of pyridine-containing compounds, including derivatives of this compound, that have been evaluated in both cellular and animal models of cancer. The data presented herein highlights that while strong in vitro potency is a prerequisite, it does not always guarantee successful outcomes in vivo. Factors such as pharmacokinetic properties, target engagement in a complex biological system, and off-target effects play crucial roles in determining the ultimate therapeutic potential of a compound. The following sections provide a detailed comparison of these compounds, offering valuable insights for the design and development of next-generation therapeutics.

I. Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for selected pyridine-containing compounds.

Table 1: In Vitro Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells[1]
CompoundTreatment DurationIC50 (µM)
8e 48h0.22
72h0.11
8n 48h1.88
72h0.80
Doxorubicin (Ref.) 48h1.93
Table 2: In Vitro and In Vivo Efficacy of a Novel Pyridine Derivative (H42) against Ovarian Cancer[2]
Assay TypeCell LineParameterValue
In Vitro SKOV3IC50 (48h)0.94 µM
A2780IC50 (48h)8.54 µM
In Vivo A2780 XenograftTumor Growth Inhibition58.2% (30 mg/kg)
Table 3: Comparative Efficacy of 4-(2-Pyridyl)-3-Thiosemicarbazide Derivatives[3]
CompoundIn Vitro AssayIn Vivo ModelKey Findings
H₂PPY Decreased viable Ehrlich Ascites Carcinoma (EAC) cell countProlonged lifespan of EAC bearing-mice; Improved blood picture in Hepatocellular Carcinoma (HCC) rat modelShowed both in vitro cytotoxicity and in vivo antitumor effects.
Table 4: Efficacy of a 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one Derivative in Osteosarcoma[4]
CompoundIn Vitro Assay (MNNG/HOS cells)In Vivo Model (OS Xenograft)
(R)-8i IC50 = 21.9 nM52.9% tumor growth inhibition

II. Experimental Protocols

A. In Vitro Cytotoxicity Assays

1. Cell Viability Assay (MTT/CCK-8): Human cancer cell lines (e.g., MCF-7, SKOV3, A2780) are seeded in 96-well plates.[1][2] After cell attachment, they are treated with various concentrations of the test compounds for specified durations (e.g., 24, 48, 72 hours).[1] Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.[1][2] The plates are incubated to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8). The absorbance is then measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) values are calculated.[1][2]

2. Colony Formation Assay: Ovarian cancer cells (e.g., A2780) are seeded at a low density in 6-well plates and treated with different concentrations of the compound.[1] The cells are allowed to grow for a period of time (e.g., 1-2 weeks) until visible colonies are formed. The colonies are then fixed, stained (e.g., with crystal violet), and counted.[1]

B. In Vivo Efficacy Studies

1. Xenograft Models: Human cancer cells (e.g., A2780 ovarian cancer cells, MNNG/HOS osteosarcoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[3][2] Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compounds are administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at specified doses and schedules.[3][2] Tumor volume and body weight are measured regularly throughout the study.[2] At the end of the experiment, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.[3]

2. Ehrlich Ascites Carcinoma (EAC) Model: EAC cells are transplanted into mice.[4] The mice are then treated with the test compounds. The lifespan of the mice is monitored, and other parameters such as viable ascitic cell count can be determined.[4]

3. Chemically-Induced Hepatocellular Carcinoma (HCC) Model: HCC is induced in rats using a chemical carcinogen.[4] The rats are then treated with the test compounds, and the effects on biochemical and histopathological parameters are evaluated.[4]

III. Visualizing the Path to Efficacy

The following diagrams illustrate key concepts and workflows relevant to the evaluation of these pyridine derivatives.

G General Workflow for Drug Efficacy Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cell-based Assays Cell-based Assays Compound Synthesis->Cell-based Assays Screening IC50 Determination IC50 Determination Cell-based Assays->IC50 Determination Quantification Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Elucidation Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Promising Candidates Animal Model Studies Animal Model Studies Lead Compound Selection->Animal Model Studies Preclinical Testing Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model Studies->Efficacy & Toxicity Assessment Analysis Pharmacokinetic Studies Pharmacokinetic Studies Efficacy & Toxicity Assessment->Pharmacokinetic Studies Clinical Trials Clinical Trials Pharmacokinetic Studies->Clinical Trials

Caption: Workflow from compound synthesis to clinical trials.

G Apoptosis Induction Pathway by Compound H42 Compound H42 Compound H42 Increased ROS Production Increased ROS Production Compound H42->Increased ROS Production HDAC Inhibition HDAC Inhibition Compound H42->HDAC Inhibition DNA Damage DNA Damage Increased ROS Production->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis HDAC Inhibition->Apoptosis

Caption: Proposed mechanism of action for Compound H42.

IV. Conclusion

The presented data underscores the complexity of translating in vitro findings to in vivo success. While compounds like the pyridine-urea derivative 8e show exceptional sub-micromolar potency in cell culture, their in vivo performance remains to be fully elucidated.[5] Conversely, compounds such as the novel pyridine derivative H42 and the thiazolidinone derivative (R)-8i demonstrate a promising correlation between their in vitro activity and their ability to inhibit tumor growth in animal models.[1][3] The thiosemicarbazide derivative H₂PPY also showed efficacy in both settings.[4]

This guide serves as a valuable resource by compiling and comparing the efficacy of these pyridine-containing compounds. The detailed experimental protocols and visual representations of key processes provide a framework for future research and development in this promising area of medicinal chemistry. Ultimately, a multi-faceted approach that considers both cellular potency and the broader physiological context is essential for the successful development of novel anticancer therapeutics.

References

Comparative Analysis of Cross-Reactivity Profiles for (4-(Pyridin-2-yl)phenyl)methanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of investigational compounds based on the (4-(Pyridin-2-yl)phenyl)methanamine scaffold. A thorough understanding of a compound's selectivity is critical for predicting its therapeutic window and identifying potential off-target liabilities that could lead to adverse effects. While specific cross-reactivity data for this exact chemical class is not extensively available in the public domain, this document outlines the standard experimental methodologies and presents illustrative data from structurally related pyridine-containing compounds to serve as a practical guide for researchers.

Introduction to Cross-Reactivity Studies

Cross-reactivity, or off-target binding, refers to the interaction of a compound with proteins other than its intended therapeutic target. Such interactions can lead to unforeseen side effects, highlighting the importance of comprehensive selectivity profiling during the drug discovery and development process. The this compound scaffold is a key structural motif in medicinal chemistry, appearing in compounds targeting a variety of protein classes, including kinases and G-protein coupled receptors (GPCRs). Assessing the selectivity of new chemical entities based on this scaffold is therefore a crucial step in their preclinical evaluation.

Quantitative Cross-Reactivity Data

The following tables summarize binding and functional activity data for representative pyridine-containing compounds against their primary targets and a selection of off-targets. This data illustrates how cross-reactivity is quantified and presented. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

Table 1: Kinase Selectivity Profile of an Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5e)

This table showcases the selectivity of a compound designed as a Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) inhibitor against other kinases. High selectivity for the primary target is a desirable characteristic.

Target KinaseIC50 (nM)Fold Selectivity vs. FLT3
FLT3 (Primary Target) 1.5 1
NEK2>1000>667
RET85.356.9
EGFR245.7163.8
CSF-1R112.474.9
Aurora A>1000>667
NIK>1000>667

Data is illustrative and based on findings for structurally related compounds.[1]

Table 2: Off-Target Profile of a Pyridin-2-yl Urea-Based ASK1 Inhibitor (Compound 2)

This table provides an example of the inhibitory activity of a selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor against its target and a closely related kinase.

TargetIC50 (nM)
ASK1 (Primary Target) 1.55 ± 0.27
ASK2>1000

Data is illustrative and based on findings for structurally related compounds.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are standard protocols for assessing the selectivity of small molecule compounds.

Radioligand Binding Assay for GPCRs and Other Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-ligand), and varying concentrations of the test compound.

  • To determine non-specific binding, a high concentration of an unlabeled competing ligand is added to a set of control wells.

  • The plates are incubated to allow the binding to reach equilibrium.[3][4]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[3]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

1. Reagents and Preparation:

  • Recombinant kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP (adenosine triphosphate).

  • Test compound serially diluted in DMSO.

  • Assay buffer (containing cofactors like MgCl2).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • The kinase, substrate, and test compound are pre-incubated in a 96- or 384-well plate.

  • The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near its Km value for the specific kinase.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured.[5]

3. Detection:

  • A kinase detection reagent is added, which converts the generated ADP to ATP.

  • A second reagent is then added to catalyze a reaction that produces a luminescent signal proportional to the amount of newly synthesized ATP.

  • The luminescence is measured using a plate-reading luminometer.[5]

4. Data Analysis:

  • The luminescence signal is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5]

Visualizations

Diagrams are provided to illustrate key workflows and concepts in cross-reactivity studies.

Experimental_Workflow_for_Kinase_Inhibitor_Profiling cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Test Compound Incubation Incubate Kinase, Substrate, and Compound Compound_Prep->Incubation Kinase_Prep Prepare Kinase, Substrate, and ATP Solutions Kinase_Prep->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Workflow for a typical in-vitro kinase inhibition assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (Primary Target) Downstream_Effector_1 Downstream Effector 1 RTK->Downstream_Effector_1 Off_Target_Kinase Off-Target Kinase Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Gene_Expression Gene Expression Downstream_Effector_1->Gene_Expression Cellular_Response_2 Potential Side Effect Downstream_Effector_2->Cellular_Response_2 Cellular_Response_1 Desired Therapeutic Effect Gene_Expression->Cellular_Response_1 Compound This compound -based Compound Compound->RTK Inhibition Compound->Off_Target_Kinase Inhibition (Cross-reactivity)

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of N-aryl-2-aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl-2-aminopyridines is a cornerstone of medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The efficiency and versatility of this synthesis largely depend on the catalytic system employed. This guide provides an objective, data-driven comparison of the leading catalytic systems, offering insights into their performance, substrate scope, and operational requirements.

The formation of the C-N bond in N-aryl-2-aminopyridines is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most extensively studied and utilized.[1] More recently, other transition metals and organocatalytic approaches have emerged as viable alternatives.

Performance Comparison of Catalytic Systems

The choice of catalyst is critical for the success of the N-arylation of 2-aminopyridine, influencing reaction yields, times, and functional group tolerance.[2] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are the most established methods.[1][3]

Palladium-Based Catalysts

Palladium catalysis, particularly the Buchwald-Hartwig amination, is renowned for its broad substrate scope and high efficiency under relatively mild conditions.[2][3] The performance of palladium catalysts is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) showing superior activity.[2][4]

Copper-Based Catalysts

Copper-catalyzed N-arylation, a refinement of the classical Ullmann condensation, offers a more economical alternative to palladium.[1][5] While historically requiring harsh reaction conditions, modern copper-based systems with appropriate ligands can achieve high yields under milder conditions.[6] A significant advantage of copper catalysis is the avoidance of N,N-diarylation byproducts.[6]

Other Transition Metal Catalysts

Rhodium, iridium, ruthenium, and cobalt have also been employed in the synthesis and functionalization of N-aryl-2-aminopyridines, often leveraging the pyridyl group as a directing group for C-H activation.[7][8][9][10] Nickel, being more cost-effective than palladium, is also an emerging catalyst for C-N cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of N-aryl-2-aminopyridines based on representative literature data.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl HalideYield (%)Reference
Pd(OAc)₂X-PhosK₃PO₄t-BuOH1001.5-3Aryl Bromides/Chlorides85-98[2]
Pd₂(dba)₃BINAPNaOt-BuToluene11012Aryl Bromides70-95[1][2]
Pd/NHCIPrNaOt-BuDioxane1002-24Aryl Chlorides/Bromides75-99[4][11]
CuI1,10-PhenanthrolineK₂CO₃DMF110-14012-24Aryl Iodides/Bromides70-90[6][12]
Cu₂O/nano-CuFe₂O₄NoneKOHDMSO10012Aryl Iodides80-95
[RhCp*Cl₂]₂NoneCu(OAc)₂ (oxidant)DCE10012(for annulation)60-90[13]
NiCl₂(dppp)dpppNaOt-BuToluene11012Aryl Chlorides65-85[14]

Experimental Protocols

Detailed methodologies for representative palladium- and copper-catalyzed reactions are provided below.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a generalized procedure based on commonly employed conditions.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene or t-BuOH), 2-aminopyridine (1.0 eq.), and the aryl halide (1.2 eq.) are then added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

This protocol is a generalized procedure based on modern Ullmann-type coupling conditions.[6][12]

  • Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the base (e.g., K₂CO₃, 2.0 eq.), 2-aminopyridine (1.0 eq.), and the aryl halide (1.2 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

  • Reaction Execution: The mixture is heated to the reaction temperature (typically 100-140 °C) and stirred for the specified time (12-24 h).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of 2-aminopyridine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R-NH₂) PdII_ArX->Amine_Coord + R-NH₂ PdII_Amine [L_nPd(II)(Ar)(NH₂R)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation + Base - Base-H+X- PdII_Amido L_nPd(II)(Ar)(NHR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NHR RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Catalyst Selection Workflow

This diagram provides a simplified decision-making workflow for selecting a suitable catalyst system.

Catalyst_Selection Start Start: N-Aryl-2-aminopyridine Synthesis Aryl_Halide Aryl Halide? Start->Aryl_Halide Cost_Constraint Cost a Major Constraint? Aryl_Halide->Cost_Constraint Aryl-Br / Aryl-I Ni_Catalyst Consider Nickel Catalyst (e.g., NiCl₂(dppp)) Aryl_Halide->Ni_Catalyst Aryl-Cl Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂/X-Phos) Cost_Constraint->Pd_Catalyst No Cu_Catalyst Copper Catalyst (e.g., CuI/Phenanthroline) Cost_Constraint->Cu_Catalyst Yes

Caption: Decision workflow for catalyst selection in N-arylation.

References

Reproducibility of Published Synthesis Methods for (4-(Pyridin-2-yl)phenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical building blocks is paramount to advancing their work. (4-(Pyridin-2-yl)phenyl)methanamine is a valuable bifunctional molecule with applications in medicinal chemistry and materials science. This guide provides a comparative analysis of published synthesis methods for this compound, focusing on reproducibility, yield, and purity. While numerous strategies exist for the synthesis of similar aminomethyl-biaryl compounds, this guide will focus on the most commonly implied and logical routes derivable from available chemical literature: the reduction of 4-(pyridin-2-yl)benzonitrile.

Comparison of Synthetic Routes

The primary route to this compound involves the reduction of the corresponding nitrile, 4-(pyridin-2-yl)benzonitrile. The choice of reducing agent is critical and significantly impacts the reaction's efficiency, safety, and scalability. The two main approaches for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.

Synthetic RouteKey Reagents & CatalystTypical SolventsReaction Time (approx.)Reported Yield (%)Purity ProfileKey AdvantagesKey Disadvantages
Method 1: Catalytic Hydrogenation 4-(pyridin-2-yl)benzonitrile, Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or Raney NickelMethanol, Ethanol, THF4 - 24 hoursHigh (typically >90%)Generally high, with minimal side products.High yield, clean reaction, environmentally friendly solvent choices.Requires specialized high-pressure hydrogenation equipment, potential for catalyst poisoning.
Method 2: Chemical Reduction 4-(pyridin-2-yl)benzonitrile, Lithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (THF), Diethyl ether2 - 6 hoursModerate to High (70-90%)Good, but requires careful workup to remove inorganic byproducts.Rapid reaction, does not require high-pressure equipment.Highly reactive and pyrophoric reagent requiring strict anhydrous conditions and careful handling, potentially hazardous workup.

Experimental Protocols

Below are detailed experimental protocols for the two primary methods of synthesizing this compound from 4-(pyridin-2-yl)benzonitrile.

Method 1: Catalytic Hydrogenation of 4-(pyridin-2-yl)benzonitrile

Materials:

  • 4-(pyridin-2-yl)benzonitrile

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave or similar hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, a solution of 4-(pyridin-2-yl)benzonitrile (1.0 eq) in methanol or ethanol (10-20 volumes) is prepared.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) or Raney Nickel (as a slurry in the chosen solvent) is carefully added to the solution.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4 to 24 hours. The progress of the reaction is monitored by techniques such as TLC, GC, or LC-MS.

  • Upon completion, the reactor is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Method 2: Chemical Reduction of 4-(pyridin-2-yl)benzonitrile with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 4-(pyridin-2-yl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 4-(pyridin-2-yl)benzonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 to 6 hours. The reaction progress is monitored by TLC.

  • After the reaction is complete, the flask is cooled to 0 °C.

  • The reaction is carefully quenched by the sequential and dropwise addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄). This procedure is known as the Fieser workup and is crucial for safety and for obtaining a granular, easily filterable precipitate of aluminum salts.[1]

  • The resulting slurry is stirred at room temperature for at least 30 minutes, and then anhydrous sodium sulfate or magnesium sulfate is added to ensure complete drying.

  • The mixture is filtered, and the solid aluminum salts are washed thoroughly with THF or another suitable organic solvent.

  • The combined organic filtrates are concentrated under reduced pressure to give the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis Route Selection Workflow

The choice between catalytic hydrogenation and chemical reduction often depends on the available laboratory infrastructure, safety considerations, and the desired scale of the synthesis.

Synthesis_Selection Start Start: Need to Synthesize This compound Precursor Precursor: 4-(pyridin-2-yl)benzonitrile Start->Precursor Check_Equipment High-Pressure Hydrogenator Available? Precursor->Check_Equipment Method1 Method 1: Catalytic Hydrogenation Check_Equipment->Method1 Yes Method2 Method 2: Chemical Reduction (LiAlH4) Check_Equipment->Method2 No Considerations1 Considerations: - High Yield - Clean Reaction - Scalable Method1->Considerations1 Considerations2 Considerations: - Strict Anhydrous Conditions - Hazardous Reagent - Careful Workup Method2->Considerations2 End_Product End Product: This compound Considerations1->End_Product Considerations2->End_Product

Caption: Decision workflow for selecting a synthetic route.

References

Spectroscopic comparison of (4-(Pyridin-2-yl)phenyl)methanamine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of (4-(Pyridin-2-yl)phenyl)methanamine and Its Precursors

This guide provides a detailed spectroscopic comparison of the target compound, this compound, with two of its key precursors: 4-(pyridin-2-yl)benzonitrile and 2-(4-formylphenyl)pyridine. The selection of these precursors is based on common synthetic routes to the final product, involving either the reduction of a nitrile or the reductive amination of an aldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis of the spectroscopic changes that occur during these synthetic transformations.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves a Suzuki-Miyaura coupling reaction between 2-bromopyridine and 4-formylphenylboronic acid to yield 2-(4-formylphenyl)pyridine. Alternatively, a similar coupling with 4-cyanophenylboronic acid can produce 4-(pyridin-2-yl)benzonitrile. The final product is then obtained by reductive amination of the aldehyde or reduction of the nitrile.

Synthetic_Pathway cluster_precursors Precursors cluster_intermediates Intermediate Precursors 2_bromopyridine 2-Bromopyridine 2_4_formylphenyl_pyridine 2-(4-Formylphenyl)pyridine 2_bromopyridine->2_4_formylphenyl_pyridine Suzuki Coupling 4_pyridin_2_yl_benzonitrile 4-(Pyridin-2-yl)benzonitrile 2_bromopyridine->4_pyridin_2_yl_benzonitrile Suzuki Coupling 4_formylphenylboronic_acid 4-Formylphenylboronic Acid 4_formylphenylboronic_acid->2_4_formylphenyl_pyridine 4_cyanophenylboronic_acid 4-Cyanophenylboronic Acid 4_cyanophenylboronic_acid->4_pyridin_2_yl_benzonitrile target_compound This compound 2_4_formylphenyl_pyridine->target_compound Reductive Amination 4_pyridin_2_yl_benzonitrile->target_compound Nitrile Reduction

Caption: Synthetic routes to this compound from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data has been compiled from various sources and representative values are provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH₂- or -CHO ProtonOther Protons
This compound 8.65 (d, 1H), 7.95 (d, 2H), 7.75 (t, 1H), 7.68 (d, 1H), 7.45 (d, 2H), 7.25 (m, 1H)3.95 (s, 2H)1.95 (s, 2H, -NH₂)
4-(Pyridin-2-yl)benzonitrile 8.70 (d, 1H), 8.05 (d, 2H), 7.80 (m, 2H), 7.75 (d, 2H), 7.35 (m, 1H)--
2-(4-Formylphenyl)pyridine 10.05 (s, 1H, -CHO), 8.70 (d, 1H), 8.15 (d, 2H), 8.00 (d, 2H), 7.80 (t, 1H), 7.75 (d, 1H), 7.30 (m, 1H)10.05 (s, 1H)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Carbons-CH₂- or -CHO CarbonOther Carbons
This compound 157.0, 149.5, 145.0, 138.0, 136.8, 129.5, 127.0, 122.0, 120.546.0-
4-(Pyridin-2-yl)benzonitrile 156.0, 150.0, 144.5, 137.0, 132.5, 128.0, 127.5, 123.0, 121.0-119.0 (-CN)
2-(4-Formylphenyl)pyridine 156.5, 149.8, 145.5, 137.2, 135.5, 130.0, 127.5, 122.5, 120.8192.0-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC≡N StretchC=O StretchC-H Aromatic StretchC=N & C=C Stretch
This compound 3400-3250 (br)--3100-30001600, 1580, 1470
4-(Pyridin-2-yl)benzonitrile -~2230-3100-30001595, 1575, 1465
2-(4-Formylphenyl)pyridine --~17003100-30001605, 1585, 1475
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 184.24183 ([M-H]⁺), 167 ([M-NH₃]⁺), 107 ([C₇H₇N]⁺)
4-(Pyridin-2-yl)benzonitrile 180.20153 ([M-CN]⁺)
2-(4-Formylphenyl)pyridine 183.21182 ([M-H]⁺), 154 ([M-CHO]⁺)

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of the compounds discussed.

Synthesis of this compound

From 4-(Pyridin-2-yl)benzonitrile (Nitrile Reduction): In a round-bottom flask, 4-(pyridin-2-yl)benzonitrile (1.0 g, 5.55 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL) under an inert atmosphere. Lithium aluminum hydride (LiAlH₄, 0.42 g, 11.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. After completion, the reaction is quenched by the sequential addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL). The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound.

From 2-(4-Formylphenyl)pyridine (Reductive Amination): A solution of 2-(4-formylphenyl)pyridine (1.0 g, 5.46 mmol) in methanol (20 mL) is prepared in a flask. Ammonium acetate (3.16 g, 41.0 mmol) and sodium cyanoborohydride (0.51 g, 8.19 mmol) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

IR Spectroscopy: FT-IR spectra are obtained using a spectrometer equipped with a universal ATR accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction Chemical Reaction (Reduction or Reductive Amination) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Final Product Workup->Product Sample_Prep Sample Preparation Product->Sample_Prep Characterization NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS

Evaluating the Therapeutic Index of (4-(Pyridin-2-yl)phenyl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, pyridine-containing compounds have emerged as a promising class of molecules due to their diverse biological activities. This guide focuses on derivatives of (4-(Pyridin-2-yl)phenyl)methanamine, evaluating their therapeutic index through a comparative analysis of their anti-cancer activity and toxicity profiles. This objective assessment is supported by available experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Comparative Analysis of In Vitro Efficacy and Toxicity

The therapeutic index (TI) of a compound, a measure of its relative safety, is a critical parameter in drug development. It is often estimated by comparing the concentration of a drug that produces a therapeutic effect to the concentration that causes toxicity. For anti-cancer agents, this is frequently represented by the ratio of the toxic dose (e.g., LD50 or TD50) to the effective dose (e.g., IC50 or ED50). While comprehensive TI data for a single this compound derivative is limited in publicly available literature, this section presents a comparative summary of the efficacy and, where available, toxicity of various pyridine derivatives to provide a broader context for their potential.

Compound/Derivative ClassCancer Cell LineIC50/ED50Toxicity DataTherapeutic Index (TI)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95 µMNon-toxic up to 1000 mg/kg (acute oral toxicity in mice)>500 (Estimated)[1][2]
Pyridine-Urea Derivative (Compound 8e)MCF-7 (Breast)0.11 µM (72h)Not ReportedNot Calculable
Novel Pyridine Derivative (Compound H42)SKOV3 (Ovarian)0.87 µMLow toxicity in xenograft mouse model (qualitative)Not Calculable
Pyridino[2,3-f]indole-4,9-dione Derivative (Compound 5)XF 498 (CNS)0.006 µg/mlNot ReportedNot Calculable
Acridine/Sulfonamide Hybrid (Compound 8b)MCF-7 (Breast)8.83 µMIC50 against THLE-2 (normal liver cells) = 55.5 µM~6.3

Note: The therapeutic index for SK-25 is an estimation based on the ratio of the maximum tolerated dose in mice to the in vitro effective concentration. Direct comparison of TI values should be made with caution due to variations in experimental models and methodologies. The data highlights the potential for pyridine derivatives to exhibit high potency against cancer cells. However, the lack of comprehensive toxicity data for most compounds underscores the need for further investigation to fully assess their therapeutic potential.

Key Signaling Pathways in the Anti-Cancer Activity of Pyridine Derivatives

Several signaling pathways have been implicated in the anti-cancer effects of pyridine derivatives. Inhibition of these pathways can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis. Below are representations of key pathways often targeted by this class of compounds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Pyridine_Derivative This compound Derivative Pyridine_Derivative->EGFR

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway cluster_apoptosis Apoptosis Regulation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis & Cell Survival Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Apoptosis Apoptosis Akt->Apoptosis inhibits Pyridine_Derivative This compound Derivative Pyridine_Derivative->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

HDAC6_Signaling_Pathway HDAC6 HDAC6 HSP90 HSP90 HDAC6->HSP90 deacetylates alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates Acetylated_HSP90 Acetylated HSP90 (Inactive) Acetylated_alpha_tubulin Acetylated α-tubulin Client_Proteins Client Proteins (e.g., Akt, Cyclin D1) HSP90->Client_Proteins stabilizes Degradation Degradation of Client Proteins Acetylated_HSP90->Degradation Microtubule_Stability Microtubule Destabilization Acetylated_alpha_tubulin->Microtubule_Stability Apoptosis Apoptosis Degradation->Apoptosis Microtubule_Stability->Apoptosis Pyridine_Derivative This compound Derivative Pyridine_Derivative->HDAC6

HDAC6 Signaling Pathway Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of therapeutic candidates. Below are standardized methodologies for key assays cited in the evaluation of this compound derivatives and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cell population by 50% (IC50).

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of test compound Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Absorbance_Reading->IC50_Calculation

MTT Assay Experimental Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)

Objective: To determine the acute toxicity of a substance after oral administration and to estimate the maximum tolerated dose (MTD).

Materials:

  • Healthy, young adult mice (e.g., Swiss albino), typically 8-12 weeks old

  • Test compound

  • Vehicle for administration (e.g., normal saline, corn oil)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.

  • Dosing: Fast the animals overnight before dosing. Prepare the test compound in the appropriate vehicle. Administer a single oral dose of the compound to a group of animals (typically 3-5 per group) using an oral gavage needle. Start with a dose of 300 mg/kg. If no mortality is observed, a higher dose (e.g., 1000 mg/kg or 2000 mg/kg) is used in a new group of animals. If mortality occurs, the dose is decreased for the next group.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Record any changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.

  • Data Analysis: The acute toxicity is determined based on the mortality and clinical signs observed at different dose levels. The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.

Conclusion

Derivatives of this compound and related pyridine-containing compounds represent a promising avenue for the development of novel anti-cancer therapeutics. The available data indicates that these compounds can exhibit high potency against a range of cancer cell lines, often in the sub-micromolar to low micromolar range. Furthermore, preliminary in vivo studies for some derivatives suggest a favorable safety profile.

However, a comprehensive evaluation of the therapeutic index for the specific this compound scaffold is currently hampered by the limited availability of paired efficacy and toxicity data for the same compounds. To advance this class of molecules towards clinical application, future research should focus on:

  • Systematic Structure-Activity and Structure-Toxicity Relationship Studies: To identify derivatives with optimized anti-cancer activity and minimized off-target toxicity.

  • Comprehensive Preclinical Evaluation: Including both in vitro cytotoxicity against a panel of cancer and normal cell lines, and in vivo efficacy and toxicity studies in relevant animal models for promising candidates.

  • Elucidation of Detailed Mechanisms of Action: To identify predictive biomarkers and rational combination strategies.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of safer and more effective cancer treatments.

References

Safety Operating Guide

Navigating the Disposal of (4-(Pyridin-2-yl)phenyl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (4-(Pyridin-2-yl)phenyl)methanamine, a compound containing both a pyridine ring and an aromatic amine group. Due to these structural features, this compound must be treated as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The presence of the pyridine and aromatic amine moieties suggests potential toxicity, irritancy, and flammability.[1][2]

Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[3]

  • Waste Identification and Segregation : Classify all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[1] This waste should be segregated from other waste streams, particularly incompatible materials like strong oxidizing agents and acids, to prevent dangerous reactions.[1][4]

  • Container Selection and Labeling :

    • Use a designated, chemically compatible, and leak-proof container for waste collection.[4][5] The original container is often a suitable choice.[2]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][6] Indicate the associated hazards, such as "Toxic" and "Irritant".[1]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilventilated, and secure satellite accumulation area (SAA).[1][5]

    • Keep the container closed at all times, except when adding waste.[6] Secondary containment is recommended to mitigate spills.[7]

  • Waste Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][9]

    • Do not transport hazardous waste yourself.[9] Trained personnel will handle the transport to a licensed treatment, storage, and disposal facility.[10]

    • The ultimate disposal method for pyridine and aromatic amine-containing waste is typically high-temperature incineration.[11]

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[6][7]

  • Rinsate Collection : The solvent rinsate must be collected and disposed of as hazardous waste along with the chemical.[6][7]

  • Final Disposal : After triple-rinsing and allowing it to air dry, the defaced container may be disposed of as regular trash, though it is best to consult with your EHS department for specific institutional policies.[6][8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] The contaminated absorbent material should then be collected into a sealed container and disposed of as hazardous waste.[3]

  • Large Spills : For significant spills, evacuate the area immediately and contact your institution's EHS department for emergency response.[1]

Diagram: Disposal Workflow for this compound

G start Start: Generation of This compound Waste segregate Segregate as Hazardous Waste (Pyridine/Aromatic Amine) start->segregate container Use Compatible, Sealed Container segregate->container label Label with 'Hazardous Waste' & Full Chemical Name container->label store Store in Designated Satellite Accumulation Area label->store pickup Schedule Waste Pickup with EHS store->pickup transport Authorized Transport to Disposal Facility pickup->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling (4-(Pyridin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (4-(Pyridin-2-yl)phenyl)methanamine is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure a secure and compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous materials that can cause severe skin burns and eye damage.[1] Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for splash hazards.[3]
Skin Protection Chemical-resistant GlovesHandle with gloves inspected prior to use. Nitrile or neoprene gloves are recommended.[3][4] Dispose of contaminated gloves after use.[1]
Lab CoatA fully-buttoned lab coat or a complete suit protecting against chemicals should be worn.[1][5]
Appropriate FootwearClosed-toe shoes must be worn at all times in the laboratory.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk.

  • Preparation : Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[6] Confirm that an emergency eyewash station and safety shower are accessible.[5]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Handling the Compound :

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[4][6]

    • Avoid the formation of dust and aerosols.[2]

    • Use dedicated, clearly labeled glassware and equipment.

    • Keep containers tightly closed when not in use.[4]

  • In Case of Exposure :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower. Seek immediate medical attention.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Decontamination : After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work surface.

Disposal Plan: Managing Chemical Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[5][7] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management : Use a chemically resistant, sealable, and airtight waste container.[5][7] The container must be labeled "Hazardous Waste" with the full chemical name.[7]

  • Storage of Waste : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[5]

  • Disposal of Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[7] After thorough cleaning, the container can be disposed of as non-hazardous waste after defacing the label.[7]

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Prep 1. Prepare Workspace (Clean Fume Hood) Don_PPE 2. Don Personal Protective Equipment Prep->Don_PPE Handle 3. Handle Chemical in Fume Hood Don_PPE->Handle Decon 4. Decontaminate (Wash Hands & Surfaces) Handle->Decon Exposure Exposure Event Handle->Exposure If Exposure Occurs Segregate 5. Segregate Waste Decon->Segregate Store 6. Store Waste Safely Segregate->Store Dispose 7. Arrange Final Disposal Store->Dispose FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.